Abarelix
Description
Synthetic decapeptide antagonist to gonadotropin releasing hormone (GnRH). It is marketed by Praecis Pharmaceuticals as Plenaxis. Praecis announced in June 2006 that it was voluntarily withdrawing the drug from the market.
This compound is a synthetic decapeptide and antagonist of naturally occurring gonadotropin-releasing hormone (GnRH). This compound directly and competitively binds to and blocks the gonadotropin releasing hormone receptor in the anterior pituitary gland, thereby inhibiting the secretion and release of luteinizing hormone (LH) and follicle stimulating hormone (FSH). In males, the inhibition of LH secretion prevents the release of testosterone. As a result, this may relieve symptoms associated with prostate hypertrophy or prostate cancer, since testosterone is required to sustain prostate growth.
This compound is a Protein drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2003 and is indicated for neoplasm and has 1 investigational indication. This drug has a black box warning from the FDA.
RN & structure in first source
Structure
2D Structure
Properties
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H95ClN14O14/c1-41(2)32-54(64(93)80-53(17-10-11-30-77-42(3)4)72(101)87-31-13-18-60(87)69(98)78-43(5)63(75)92)81-68(97)58(38-62(74)91)84-70(99)61(37-46-22-27-52(90)28-23-46)86(7)71(100)59(40-88)85-67(96)57(36-48-14-12-29-76-39-48)83-66(95)56(34-45-20-25-51(73)26-21-45)82-65(94)55(79-44(6)89)35-47-19-24-49-15-8-9-16-50(49)33-47/h8-9,12,14-16,19-29,33,39,41-43,53-61,77,88,90H,10-11,13,17-18,30-32,34-38,40H2,1-7H3,(H2,74,91)(H2,75,92)(H,78,98)(H,79,89)(H,80,93)(H,81,97)(H,82,94)(H,83,95)(H,84,99)(H,85,96)/t43-,53+,54+,55-,56-,57-,58-,59+,60+,61+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWRTTMUVOZGPW-HSPKUQOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N(C)C(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(C)C(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H95ClN14O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171443 | |
| Record name | Abarelix | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1416.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183552-38-7 | |
| Record name | Abarelix [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183552387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abarelix | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00106 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Abarelix | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Development of Abarelix: A Technical and Historical Overview
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive historical and technical overview of the development of Abarelix, a first-in-class gonadotropin-releasing hormone (GnRH) antagonist for the treatment of advanced symptomatic prostate cancer.
A Historical Overview of this compound Development
This compound was developed by Praecis Pharmaceuticals and represented a significant advancement in androgen deprivation therapy for prostate cancer.[1] Unlike GnRH agonists, which cause an initial surge in testosterone, this compound, as a GnRH antagonist, provides a more direct and immediate suppression of testosterone.[2]
The development and commercialization of this compound involved several strategic partnerships. In June 1997, Praecis collaborated with Sanofi-Synthelabo for development and marketing in Europe.[3] This was followed by an agreement with Roche in June 1998 for the US and other markets, which was later terminated.[3] In March 1999, Amgen acquired the rights for the US, Canada, Asia, and other regions.[3] However, these collaborations were eventually terminated, leaving Praecis to continue the development of this compound independently.[4]
Praecis Pharmaceuticals submitted a New Drug Application (NDA) for this compound to the U.S. Food and Drug Administration (FDA) in December 2000.[5][6] The application initially received priority review status in January 2001.[4] However, the FDA rejected the initial NDA in June 2001, citing concerns about allergic reactions and the maintenance of testosterone suppression over time.[4] Praecis resubmitted the NDA in February 2003, focusing on a more specific patient population: men with advanced symptomatic prostate cancer for whom LHRH agonist therapy was not appropriate.[4][7]
This compound, under the brand name Plenaxis™, was approved by the FDA on November 25, 2003.[3][8] Despite its novel mechanism of action, the commercial success of this compound was limited due to a higher than expected incidence of severe allergic reactions and poor sales.[8] Consequently, Praecis Pharmaceuticals voluntarily withdrew Plenaxis™ from the U.S. market in May 2005.[8] The drug continued to be marketed in Germany and the Netherlands.[8]
Mechanism of Action: GnRH Antagonism
This compound is a synthetic decapeptide that acts as a potent antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[9] Unlike GnRH agonists that initially stimulate the GnRH receptor before downregulating it, this compound directly and competitively binds to GnRH receptors in the anterior pituitary gland.[9][10] This immediate blockade prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[9]
The inhibition of LH secretion is crucial as LH stimulates the Leydig cells in the testes to produce testosterone.[9] By blocking this pathway, this compound rapidly reduces serum testosterone to castrate levels without the initial testosterone surge seen with GnRH agonists.[2][9] This avoidance of a testosterone flare is a significant clinical advantage in patients with advanced symptomatic prostate cancer, where a temporary increase in testosterone can exacerbate symptoms such as bone pain and spinal cord compression.[2]
Preclinical Development
The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its pharmacology and toxicology. While the full, detailed protocols for these studies are proprietary and not publicly available, information from FDA review documents provides an overview of the key experiments conducted.
Pharmacodynamics
-
Receptor Binding Affinity: Saturation binding studies were conducted to determine the affinity of this compound for the GnRH receptor. These studies revealed that [¹²⁵I]-abarelix has a very high affinity (KD = 0.1 nM) for the rat pituitary LHRH receptor.[2]
-
In Vivo Efficacy: Studies in animal models of prostate cancer demonstrated the efficacy of this compound in reducing tumor burden. In comparison with control mice, this compound therapy reduced the incidence of invasive and metastatic disease.[11] An 8-week course of this compound therapy was found to be significantly better than castration in reducing tumor burden and was comparable to surgical castration in reducing tumor incidence.[11]
Toxicology
A comprehensive set of toxicology studies were performed in both rodent and non-rodent species to assess the safety profile of this compound. These studies were conducted in accordance with regulatory guidelines to support clinical trials.
-
Acute Toxicity Studies: These studies were designed to determine the effects of a single high dose of this compound.
-
Subchronic Toxicity Studies: Repeat-dose toxicity studies of up to six months in duration were conducted in rats and monkeys to evaluate the potential target organs for toxicity and to establish a no-observed-adverse-effect level (NOAEL).[11]
-
Reproductive and Developmental Toxicology Studies: These studies assessed the potential effects of this compound on fertility and embryonic development.
-
Genotoxicity and Carcinogenicity Studies: The mutagenic and carcinogenic potential of this compound was evaluated in a battery of in vitro and in vivo assays.
Note: The detailed methodologies for these preclinical studies, including specific animal strains, dosing regimens, and analytical methods, are not publicly available. The information presented here is a summary of the types of studies conducted based on regulatory review documents.
Clinical Development
The clinical development program for this compound included Phase I, II, and III trials to evaluate its safety, pharmacokinetics, and efficacy in both healthy volunteers and patients with prostate cancer.
Pharmacokinetics in Humans
A study in healthy male volunteers (ages 52 to 75) who received a single 100 mg intramuscular (IM) dose of Plenaxis™ provided the following pharmacokinetic parameters:
| Parameter | Mean ± SD |
| Cmax (ng/mL) | 43.4 ± 32.3 |
| Tmax (days) | 3.0 ± 2.9 |
| AUC0-∞ (ng·day/mL) | 500 ± 96 |
| CL/F (L/day) | 208 ± 48 |
| t1/2 (days) | 13.2 ± 3.2 |
Source: Plenaxis™ Final Print Label[2]
Phase III Clinical Trials
Two pivotal Phase III, multicenter, open-label, randomized studies were conducted to compare the efficacy and safety of this compound with the then-standard hormonal therapies.[4][6]
Experimental Protocol: Phase III Pivotal Trials (General Overview)
-
Objective: To compare the endocrinological and biochemical efficacy of this compound depot with leuprolide acetate alone or in combination with bicalutamide.[6]
-
Study Design: Open-label, randomized, active-comparator.[4][6]
-
Patient Population: Men with prostate cancer who were candidates for initial hormonal therapy.[4]
-
Treatment Arms:
-
Primary Efficacy Endpoints:
-
Hormone Level Measurement: Serum levels of testosterone, PSA, LH, and FSH were measured at specified intervals throughout the studies. The exact assay methodologies used for these measurements are not detailed in the available public documents, but the lower limit of detection for the testosterone assay was reported as 8 ng/dL.[12]
Key Efficacy Results from Phase III Trials
The results from the pivotal Phase III trials demonstrated the key advantages of this compound over GnRH agonist therapy.
Table 1: Avoidance of Testosterone Surge
| Treatment Group | Percentage of Patients Experiencing Testosterone Surge |
| This compound | 0% |
| Leuprolide Acetate | 82% |
| Leuprolide Acetate + Bicalutamide | 86% |
Sources: Trachtenberg et al., 2002; Praecis Pharmaceuticals News Release, 2000[4][5][6]
Table 2: Achievement of Medical Castration (Testosterone ≤ 50 ng/dL)
| Time Point | This compound | Leuprolide Acetate | Leuprolide Acetate + Bicalutamide |
| Day 2 | 24% | 0% | 0% |
| Day 8 | 70% | 0% | 0% |
| Day 15 | 73% | Not Reported | Not Reported |
| Day 29 | 94% | >90% | >90% |
Sources: Plenaxis™ Final Print Label; Trachtenberg et al., 2002[4][6][8]
These data clearly show that this compound induced a much more rapid suppression of testosterone to castrate levels and completely avoided the testosterone surge characteristic of LHRH agonist therapy.[4][6]
Conclusion
The development of this compound marked a significant milestone in the hormonal treatment of prostate cancer, introducing the first GnRH antagonist with a distinct and advantageous mechanism of action over existing therapies. Its rapid suppression of testosterone without an initial surge offered a valuable therapeutic option for a specific subset of patients with advanced, symptomatic disease. However, the challenges of post-marketing safety, specifically the incidence of allergic reactions, ultimately led to its withdrawal from the major US market. The story of this compound provides valuable lessons for drug development professionals on the importance of balancing novel mechanisms and clinical benefits with a thorough understanding and management of safety risks.
References
- 1. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and other gonadotrophin-releasing hormone antagonists in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Approval Package: Plenaxis (this compound) NDA #021320 [accessdata.fda.gov]
- 4. A phase 3, multicenter, open-label, randomized study of this compound versus leuprolide acetate in men with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. A phase 3, multicenter, open label, randomized study of this compound versus leuprolide plus daily antiandrogen in men with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. sec.gov [sec.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. urology-textbook.com [urology-textbook.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Abarelix: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abarelix is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1] It was developed for the palliative treatment of advanced symptomatic prostate cancer, particularly in patients for whom GnRH agonist therapy is not appropriate.[2][3] Unlike GnRH agonists which cause an initial surge in testosterone levels, this compound achieves medical castration by directly and competitively blocking GnRH receptors in the pituitary gland.[4][5] This immediate blockade prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby rapidly suppressing testosterone production.[6] This document provides an in-depth technical overview of this compound's chemical structure, physicochemical properties, synthesis, mechanism of action, and pharmacokinetic profile, intended for a scientific audience.
Chemical Structure and Physicochemical Properties
This compound is a complex polypeptide composed of ten natural and modified amino acid residues. Its structure is designed to confer high binding affinity to the GnRH receptor and resistance to degradation.
IUPAC Name: N-acetyl-3-(2-naphthyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridyl)-D-alanyl-L-seryl-N-methyl-L-tyrosyl-D-asparagyl-L-leucyl-N6-isopropyl-L-lysyl-L-prolyl-D-alaninamide.
Sequence: Ac-D-2Nal-D-4Cpa-D-3Pal-Ser-NMeTyr-D-Asn-Leu-Lys(iPr)-Pro-D-Ala-NH2
Table 1: Core Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇₂H₉₅ClN₁₄O₁₄ | [2] |
| Molecular Weight | 1416.06 g/mol | [7] |
| CAS Number | 183552-38-7 | [1] |
| Appearance | White to off-white sterile dry powder | [8] |
| Formulation | Supplied as a complex with carboxymethylcellulose (CMC) for depot suspension (intramuscular injection) | [8] |
| Protein Binding | 96-99% | [2] |
Mechanism of Action
This compound functions as a direct and competitive antagonist of the gonadotropin-releasing hormone receptor (GnRH-R) located on pituitary gonadotrope cells.[4][9] By binding to these receptors, it prevents the endogenous GnRH from initiating the signal transduction cascade that leads to the synthesis and secretion of LH and FSH.[6] The suppression of LH is critical, as it directly prevents the Leydig cells in the testes from producing testosterone. A key advantage of this antagonistic mechanism is the avoidance of an initial testosterone surge, which is a characteristic and potentially harmful effect of GnRH agonist therapy.[3][6]
Pharmacological Properties
The pharmacological profile of this compound is characterized by its high binding affinity for the GnRH receptor and its potent dose-dependent suppression of gonadotropins and testosterone.
Table 2: Pharmacodynamic Properties of this compound
| Parameter | Value | Species/System | Reference(s) |
| Binding Affinity (Kd) | 0.1 nM | Rat Pituitary LHRH Receptor | [8][9][10] |
| IC₅₀ (Testosterone) | 2.08 ng/mL | Healthy Men | [11] |
| IC₅₀ (Dihydrotestosterone) | 3.42 ng/mL | Healthy Men | [11] |
| IC₅₀ (FSH) | 6.43 ng/mL | Healthy Men | [11] |
| IC₅₀ (LH) | 4.25 ng/mL | Healthy Men | [11] |
Table 3: Pharmacokinetic Properties of this compound (100 mg IM Depot Formulation)
| Parameter | Mean Value (± SD) | Population | Reference(s) |
| Tₘₐₓ (Time to Peak Concentration) | 3.0 ± 2.9 days | Healthy Male Volunteers (52-75 years) | [8] |
| Cₘₐₓ (Peak Plasma Concentration) | 43.4 ± 32.3 ng/mL | Healthy Male Volunteers (52-75 years) | [8] |
| AUC₀-inf (Area Under the Curve) | 500 ± 96 ng·day/mL | Healthy Male Volunteers (52-75 years) | [8] |
| t₁/₂ (Terminal Half-life) | 13.2 ± 3.2 days | Healthy Male Volunteers (52-75 years) | [8][11] |
| Vd/F (Apparent Volume of Distribution) | 4040 ± 1607 L | Healthy Male Volunteers (52-75 years) | [8][9] |
| CL/F (Apparent Clearance) | 208 ± 48 L/day | Healthy Male Volunteers (52-75 years) | [8] |
Experimental Protocols
The following sections describe the general methodologies used to characterize this compound. These protocols are based on information from regulatory filings and published literature.
Synthesis and Purification
This compound is synthesized using a solid-phase peptide synthesis (SPPS) methodology, followed by purification.
Protocol:
-
Resin Preparation: An amino resin (e.g., MOBHA resin) is used as the solid support. The synthesis begins at the C-terminus with D-Alanine.
-
Amino Acid Coupling: Protected amino acids (e.g., Fmoc- or Boc-protected) are sequentially coupled to the growing peptide chain on the resin. The side chain of N6-(1-methylethyl)lysine is protected by a benzyloxycarbonyl (Z) group.[12]
-
Activation: Each amino acid is activated prior to coupling using a reagent like 1-hydroxybenzotriazole (HOBt) and a carbodiimide such as N,N'-diisopropylcarbodiimide (DIC) in a solvent like N,N-dimethylformamide (DMF).[12]
-
Coupling: The activated amino acid is added to the resin and allowed to react for several hours at room temperature.[12]
-
-
Deprotection: After each coupling step, the N-terminal protecting group (e.g., Fmoc or Boc) is removed to allow for the addition of the next amino acid.
-
Cleavage: Once the full decapeptide sequence is assembled, the peptide is cleaved from the resin support using a strong acid, such as trifluoroacetic acid (TFA). This step also removes the side-chain protecting groups.
-
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC), typically with a reversed-phase C18 column and a mobile phase gradient of acetonitrile and water containing 0.1% TFA.[12]
-
Salt Conversion: The purified peptide is converted to its final salt form (e.g., acetate) through ion-exchange chromatography or buffer exchange.
GnRH Receptor Binding Assay
The affinity of this compound for the GnRH receptor was determined using a competitive radioligand binding assay.
Protocol:
-
Radioligand Preparation: this compound is radiolabeled, typically with Iodine-125 ([¹²⁵I]), to create [¹²⁵I]-abarelix.[9][10]
-
Tissue Preparation: Membranes are prepared from a tissue source rich in GnRH receptors, such as rat pituitary glands.[9][10]
-
Competitive Binding: A constant concentration of [¹²⁵I]-abarelix is incubated with the pituitary membrane preparation in the presence of increasing concentrations of unlabeled ("cold") this compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound radioligand is then separated from unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters (representing bound [¹²⁵I]-abarelix) is measured using a gamma counter.
-
Data Analysis: The data are used to generate a competition curve, from which the inhibition constant (Ki) or dissociation constant (Kd) can be calculated. The Kd of 0.1 nM indicates a very high affinity of this compound for the receptor.[9][10]
In Vitro Metabolism Study
The metabolic stability of this compound was assessed using primary hepatocytes from multiple species.
Protocol:
-
Hepatocyte Culture: Cryopreserved primary hepatocytes from humans, rats, and monkeys are thawed and plated in culture dishes.[9] The cells are allowed to attach and form a monolayer.
-
Incubation: this compound is added to the hepatocyte cultures at a defined concentration. The plates are incubated at 37°C.
-
Time-Point Sampling: Aliquots of the culture medium and/or cell lysate are collected at various time points (e.g., 0, 30, 60, 120 minutes).
-
Sample Processing: The reactions are quenched, and the samples are processed (e.g., protein precipitation with acetonitrile) to extract the parent drug and any potential metabolites.
-
Analysis: The concentration of remaining this compound and the formation of metabolites are quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Results Interpretation: The rate of disappearance of the parent compound is used to determine its metabolic stability. For this compound, the primary route of metabolism was identified as hydrolysis of peptide bonds, with no significant involvement of cytochrome P450 enzymes.[2][9]
Clinical Pharmacokinetic Study
The pharmacokinetic profile of the 100 mg intramuscular depot formulation was determined in healthy volunteers.
Protocol:
-
Subject Population: A cohort of healthy male volunteers, aged 52 to 75 years, was enrolled.[8]
-
Dosing: Each subject received a single 100 mg intramuscular (IM) injection of the this compound depot suspension in the buttock.[8]
-
Blood Sampling: Serial blood samples were collected from each subject at predefined time points before and after the injection (e.g., pre-dose, and at multiple points over a period of several weeks) to capture the absorption, distribution, and elimination phases.
-
Plasma Analysis: Plasma was separated from the blood samples, and the concentration of this compound was quantified using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using non-compartmental methods to calculate key pharmacokinetic parameters, including Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, Vd/F, and CL/F.[8]
Conclusion
This compound is a well-characterized GnRH antagonist with a chemical structure optimized for potent and direct inhibition of the pituitary-gonadal axis. Its pharmacological profile, defined by high receptor affinity and a predictable pharmacokinetic and metabolic pathway, allows for rapid and sustained testosterone suppression without the initial flare associated with GnRH agonists. The data and protocols summarized in this guide provide a comprehensive technical foundation for researchers and professionals involved in the study and development of peptide-based therapeutics in oncology and related fields.
References
- 1. medkoo.com [medkoo.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound for injectable suspension: first-in-class gonadotropin-releasing hormone antagonist for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Plenaxis (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. Pharmacokinetics and pharmacodynamics of a novel depot formulation of this compound, a gonadotropin-releasing hormone (GnRH) antagonist, in healthy men ages 50 to 75 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN107778354B - Method for synthesizing this compound - Google Patents [patents.google.com]
Early Preclinical Studies of Abarelix: A Technical Guide
This guide provides an in-depth overview of the early preclinical studies of Abarelix, a synthetic decapeptide and potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It is intended for researchers, scientists, and drug development professionals interested in the foundational non-clinical research that characterized the pharmacology and toxicology of this compound. This compound was developed for the palliative treatment of advanced prostate cancer.[1][2]
Core Mechanism of Action
This compound functions as a direct and competitive antagonist of the gonadotropin-releasing hormone receptor (GnRH-R) in the anterior pituitary gland.[2][3] Unlike GnRH agonists which cause an initial surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) followed by downregulation, this compound immediately suppresses the secretion of these gonadotropins.[3][4] This direct blockade prevents the "flare-up" phenomenon associated with agonists and leads to a rapid reduction in testosterone levels.[4][5]
Signaling Pathway of GnRH and this compound
The following diagram illustrates the signaling pathway of GnRH and the inhibitory action of this compound.
Caption: GnRH from the hypothalamus stimulates its receptor, leading to testosterone production. This compound competitively blocks this receptor.
Pharmacodynamics
Preclinical studies demonstrated this compound's high affinity for the GnRH receptor and its potent ability to suppress gonadotropin and testosterone levels.
Receptor Binding Affinity
Saturation binding studies using [125I]-abarelix were conducted to determine its affinity for the rat pituitary LHRH receptor. These studies revealed a very high affinity, with a dissociation constant (KD) of 0.1 nM.[6][7]
In Vivo Pharmacodynamic Effects
Studies in male rats demonstrated that continuous administration of this compound could prevent the testosterone surge typically seen with LHRH agonist administration.[8] The pharmacodynamic effects of this compound on key hormones were quantified by determining the plasma concentrations required to achieve 50% of the maximum inhibitory effect (IC50).
Table 1: IC50 of this compound for Hormone Suppression
| Hormone | Mean IC50 (ng/mL) |
| Testosterone (T) | 2.08[9] |
| Dihydrotestosterone (DHT) | 3.42[9] |
| Luteinizing Hormone (LH) | 4.25[9] |
| Follicle-Stimulating Hormone (FSH) | 6.43[9] |
Pharmacokinetics
The pharmacokinetic profile of this compound was characterized in both preclinical animal models and in healthy male volunteers.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Following intramuscular (IM) administration of a 100 mg depot formulation, this compound is absorbed slowly.[1][6] It distributes extensively within the body, as indicated by a large apparent volume of distribution.[6][7]
Metabolism studies in rat, monkey, and human hepatocytes, as well as in vivo studies in rats and monkeys, showed that the primary metabolic pathway for this compound is hydrolysis of peptide bonds.[1][6][7] Notably, there was no evidence of cytochrome P-450 involvement in its metabolism.[1][6][7] Excretion studies in humans revealed that approximately 13% of an administered dose is recovered as unchanged drug in the urine.[6][7]
Table 2: Pharmacokinetic Parameters of this compound Depot (100 mg IM)
| Parameter | Mean Value (± SD) |
| Cmax (ng/mL) | 43.4 (± 32.3)[6][7] |
| Tmax (days) | 3.0 (± 2.9)[6][7] |
| AUC0-inf (ng·day/mL) | 500 (± 96)[6][7] |
| t1/2 (days) | 13.2 (± 3.2)[1][6][7] |
| Apparent Volume of Distribution (L) | 4040 (± 1607)[6][7] |
| Renal Clearance (L/day) | 14.4[6][7] |
Experimental Workflow for Pharmacokinetic Analysis
The following diagram outlines a typical workflow for a preclinical pharmacokinetic study of this compound.
Caption: A typical workflow for determining the pharmacokinetic profile of this compound in preclinical animal models.
Toxicology
Preclinical toxicology studies were conducted to assess the safety profile of this compound. Long-term studies in rats (6 months) and monkeys (12 months) did not reveal evidence of hepatotoxicity.[10]
A notable finding from preclinical evaluations was the histamine-releasing activity of this compound.[10] This was identified as a potential safety concern and was monitored closely in subsequent clinical trials.
Experimental Protocols
While detailed, step-by-step protocols are proprietary, the principles of the key experiments can be outlined based on the available information.
Saturation Binding Assay for Receptor Affinity
-
Preparation of Pituitary Membranes: Anterior pituitaries from rats are homogenized and centrifuged to isolate the membrane fraction containing the GnRH receptors.
-
Radioligand Binding: A fixed concentration of [125I]-labeled this compound is incubated with increasing concentrations of unlabeled this compound and the pituitary membrane preparation.
-
Separation and Counting: The bound and free radioligand are separated by filtration. The radioactivity of the filter-bound material is measured using a gamma counter.
-
Data Analysis: The data are analyzed using Scatchard analysis or non-linear regression to determine the dissociation constant (KD) and the maximum number of binding sites (Bmax).
In Vivo Hormone Suppression Studies in Rats
-
Animal Model: Adult male rats are used.
-
Dosing: this compound is administered via a continuous delivery system, such as an osmotic minipump, to maintain steady-state concentrations.
-
Blood Sampling: Blood samples are collected at various time points after the initiation of treatment.
-
Hormone Analysis: Plasma concentrations of testosterone, LH, and FSH are measured using validated immunoassays (e.g., ELISA or RIA).
-
Data Analysis: The percentage of hormone suppression compared to a vehicle-treated control group is calculated.
Metabolism Studies in Hepatocytes
-
Hepatocyte Isolation: Primary hepatocytes are isolated from the livers of rats, monkeys, and humans.
-
Incubation: The isolated hepatocytes are incubated with this compound at a specified concentration for various time periods.
-
Sample Analysis: At the end of the incubation, the cells and the culture medium are collected and analyzed for the presence of this compound and its metabolites using liquid chromatography-mass spectrometry (LC-MS).
-
Metabolite Identification: The structure of the detected metabolites is elucidated to determine the metabolic pathways.
Logical Relationship of Preclinical Evaluation
The following diagram illustrates the logical flow of the preclinical evaluation of this compound.
Caption: The logical progression of this compound's preclinical assessment, from target identification to readiness for clinical trials.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C72H95ClN14O14 | CID 16131215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Portico [access.portico.org]
- 9. Pharmacokinetics and pharmacodynamics of a novel depot formulation of this compound, a gonadotropin-releasing hormone (GnRH) antagonist, in healthy men ages 50 to 75 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Abarelix: A Technical Guide to a Synthetic Decapeptide GnRH Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abarelix is a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH), also known as luteinizing hormone-releasing hormone (LHRH).[1] It was developed for the palliative treatment of advanced symptomatic prostate cancer.[2][3] Unlike GnRH agonists which cause an initial surge in testosterone levels, this compound achieves a rapid and direct suppression of testosterone, making it a valuable therapeutic option for patients where a testosterone flare is a concern.[1][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological properties, synthesis, and clinical efficacy, with a focus on quantitative data and experimental methodologies. Although this compound was voluntarily withdrawn from the market, its study provides valuable insights into the development of GnRH antagonists.[3][5]
Physicochemical Properties and Structure
This compound is a synthetic linear decapeptide with the chemical formula C72H95ClN14O14 and a molecular weight of 1416.06 g/mol .[6][7] Its structure is characterized by a sequence of natural and non-natural amino acids: Ac-D-β-Nal-D-4-Cpa-D-3-Pal-L-Ser-L-N-Me-Tyr-D-Asn-L-Leu-L-N(ε)-iPr-Lys-L-Pro-D-Ala-NH2.[6]
Mechanism of Action: GnRH Receptor Antagonism
This compound functions as a direct and competitive antagonist of the GnRH receptor (GnRHR) located on the gonadotrope cells of the anterior pituitary gland.[7][8] By binding to these receptors with high affinity, this compound blocks the endogenous GnRH from binding and stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][9] This inhibition of gonadotropin secretion leads to a rapid and profound decrease in testosterone production by the testes.[2]
Signaling Pathway
The binding of this compound to the GnRHR disrupts the downstream signaling cascade that is normally initiated by GnRH. This prevents the activation of Gαq/11 proteins, which in turn inhibits the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, intracellular calcium mobilization and protein kinase C (PKC) activation are suppressed, leading to the cessation of LH and FSH synthesis and release.
Pharmacological Data
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in healthy male volunteers and patients with prostate cancer.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Condition | Reference |
| Cmax (Peak Plasma Concentration) | 43.4 ± 32.3 ng/mL | Single 100 mg IM injection in healthy males | [6][10] |
| 56.1 ng/mL (mean) | Continuous subcutaneous infusion (50 µg/kg/day) in prostate cancer patients | [11] | |
| Tmax (Time to Peak Concentration) | ~3 days | Single 100 mg IM injection in healthy males | [2][6] |
| ~28 days | Continuous subcutaneous infusion (50 µg/kg/day) in prostate cancer patients | [11] | |
| t1/2 (Terminal Half-life) | 13.2 ± 3.2 days | Single 100 mg IM injection in healthy males | [6][10] |
| 10.0 days (mean) | Continuous subcutaneous infusion (50 µg/kg/day) in prostate cancer patients | [11] | |
| Vd/F (Apparent Volume of Distribution) | 4040 ± 1607 L | Single 100 mg IM injection | [6][10] |
| CL/F (Apparent Total Clearance) | 208 ± 48 L/day | Single 100 mg IM injection | [6][10] |
| Metabolism | Hydrolysis of peptide bonds | In vitro (human, rat, monkey hepatocytes) and in vivo (rats, monkeys) | [3][10] |
| Excretion | ~13% unchanged in urine | After a 15 µg/kg IM injection | [10] |
Pharmacodynamics
This compound demonstrates a potent and rapid dose-dependent suppression of gonadotropins and testosterone.
Table 2: Pharmacodynamic Parameters of this compound
| Parameter | Value | Condition | Reference |
| Binding Affinity (KD) | 0.1 nM | Rat pituitary LHRH receptor | [2][6] |
| IC50 (Testosterone) | 2.08 ng/mL | Healthy men (depot formulation) | [12] |
| 3.47 ng/mL | Prostate cancer patients (subcutaneous infusion) | [11] | |
| IC50 (Dihydrotestosterone - DHT) | 3.42 ng/mL | Healthy men (depot formulation) | [12] |
| IC50 (Luteinizing Hormone - LH) | 4.25 ng/mL | Healthy men (depot formulation) | [12] |
| IC50 (Follicle-Stimulating Hormone - FSH) | 6.43 ng/mL | Healthy men (depot formulation) | [12] |
Experimental Protocols
Solid-Phase Peptide Synthesis of this compound
A general protocol for the synthesis of this compound involves solid-phase peptide synthesis (SPPS) using a methylbenzhydrylamine (MBHA) resin and Boc-protected amino acids.[13][14]
Methodology:
-
Resin Preparation: Start with a methylbenzhydrylamine (MBHA) resin.
-
Amino Acid Coupling Cycle:
-
Deprotection: Remove the Boc protecting group from the resin or the growing peptide chain using an acid such as trifluoroacetic acid (TFA).
-
Washing: Wash the resin to remove excess reagents and byproducts.
-
Coupling: Add the next Boc-protected amino acid and a coupling agent (e.g., N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt)) to form the peptide bond.[14]
-
Washing: Wash the resin again.
-
-
Repeat: Repeat the coupling cycle for each amino acid in the this compound sequence.
-
Cleavage: Once the full peptide is synthesized, cleave it from the resin and remove side-chain protecting groups using a strong acid like hydrogen fluoride (HF) or a solution of hydrogen bromide in TFA.[15]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide to obtain the final product.
In Vitro GnRH Receptor Binding Assay
The binding affinity of this compound to the GnRH receptor can be determined using a competitive binding assay with a radiolabeled ligand.
Methodology:
-
Cell Culture: Use cells expressing the GnRH receptor, such as transfected HEK293 cells or pituitary gonadotrope cells.[16]
-
Assay Preparation: In a multi-well plate, add the cell membranes or whole cells.
-
Competitive Binding: Add a constant concentration of a radiolabeled GnRH analog (e.g., [125I]-Cetrorelix) and increasing concentrations of unlabeled this compound.[17]
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by filtration.
-
Quantification: Measure the radioactivity of the bound ligand using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and the KD (dissociation constant) from this data.
Clinical Trials and Efficacy
This compound has been evaluated in several clinical trials, primarily for the treatment of advanced prostate cancer.
Table 3: Summary of Key Clinical Trial Data for this compound
| Study Phase | Comparison Group | Key Findings | Reference |
| Phase III | Leuprolide Acetate | - No testosterone surge in the this compound group vs. 82% in the leuprolide group. - More rapid medical castration with this compound (24% on day 1, 78% on day 7) vs. 0% with leuprolide. - Statistically significant PSA decrease in the first month with this compound. | [4] |
| Phase III | Leuprolide + Bicalutamide | - this compound was more effective in avoiding testosterone surge and achieving rapid castration by day 8. - Both treatments were equally effective in reducing serum PSA and maintaining castration. | [18] |
| Open-label | N/A (symptomatic patients) | - 88% objective response rate by day 85. - 90% of patients experienced improvement in pain or urinary symptoms. - Median PSA reduction of >95% from day 57 onward. - Avoidance of bilateral orchiectomy in patients who completed at least 12 weeks of treatment. | [19] |
| Phase I | N/A (androgen-independent prostate cancer) | - Biweekly dosing was well-tolerated. - Significant decline in mean FSH levels. - No patients achieved a PSA response. | [20] |
Safety and Tolerability
In clinical trials, the overall safety profile of this compound was comparable to that of GnRH agonist monotherapy and superior to combination therapy with an antiandrogen.[1] The most notable adverse events associated with this compound were immediate-onset systemic allergic reactions, which occurred more frequently than in the control groups.[1] Due to these allergic reactions, this compound was withdrawn from the market.[5]
Conclusion
This compound is a potent and effective GnRH antagonist that offers a rapid and profound suppression of testosterone without the initial surge seen with GnRH agonists. Its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy have been well-characterized. While its clinical use was limited by allergic reactions, the study of this compound has provided a valuable foundation for the development of subsequent GnRH antagonists in the treatment of hormone-dependent diseases. The data and methodologies presented in this guide serve as a comprehensive resource for researchers and professionals in the field of drug development and oncology.
References
- 1. This compound for injectable suspension: first-in-class gonadotropin-releasing hormone antagonist for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plenaxis (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A phase 3, multicenter, open-label, randomized study of this compound versus leuprolide acetate in men with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urology-textbook.com [urology-textbook.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound | C72H95ClN14O14 | CID 16131215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. watchdoq.com [watchdoq.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Pharmacokinetics and pharmacodynamics of this compound, a gonadotropin-releasing hormone antagonist, after subcutaneous continuous infusion in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and pharmacodynamics of a novel depot formulation of this compound, a gonadotropin-releasing hormone (GnRH) antagonist, in healthy men ages 50 to 75 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Portico [access.portico.org]
- 14. CN107778354B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 15. newdrugapprovals.org [newdrugapprovals.org]
- 16. endocrine-abstracts.org [endocrine-abstracts.org]
- 17. researchgate.net [researchgate.net]
- 18. A phase 3, multicenter, open label, randomized study of this compound versus leuprolide plus daily antiandrogen in men with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An open-label study of this compound in men with symptomatic prostate cancer at risk of treatment with LHRH agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dose-escalated this compound in androgen-independent prostate cancer: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Abarelix in Testosterone Suppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abarelix is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1] It was developed for the palliative treatment of advanced prostate cancer, a condition often dependent on testosterone for growth.[1][2] Unlike GnRH agonists, which cause an initial surge in luteinizing hormone (LH) and subsequently testosterone, this compound competitively blocks GnRH receptors in the pituitary gland, leading to a rapid and direct suppression of LH, follicle-stimulating hormone (FSH), and consequently, testosterone.[3][4] This guide provides an in-depth technical overview of the mechanism, pharmacokinetics, pharmacodynamics, and clinical efficacy of this compound in testosterone suppression, supported by quantitative data and experimental methodologies. Although this compound was withdrawn from the U.S. market due to hypersensitivity reactions, its mechanism of action and clinical data remain highly relevant for the development of new GnRH antagonists.[5][6]
Mechanism of Action
This compound functions as a direct and competitive antagonist of GnRH receptors located on the gonadotroph cells of the anterior pituitary gland.[1][7] By binding to these receptors, this compound prevents the endogenous GnRH from stimulating the synthesis and release of gonadotropins: LH and FSH.[8] The suppression of LH is the primary mechanism for the reduction in testosterone, as LH is the key signaling hormone that stimulates the Leydig cells in the testes to produce testosterone.[4] This direct blockade avoids the initial "flare" phenomenon of increased testosterone levels that is characteristic of GnRH agonists.[9][10]
References
- 1. This compound | C72H95ClN14O14 | CID 16131215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Plenaxis (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New treatment paradigm for prostate cancer: this compound initiation therapy for immediate testosterone suppression followed by a luteinizing hormone-releasing hormone agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ibl-international.com [ibl-international.com]
The Discovery and Synthesis of Abarelix: A Technical Guide for Drug Development Professionals
Abstract
Abarelix, a potent and selective gonadotropin-releasing hormone (GnRH) antagonist, represents a significant milestone in the hormonal therapy of advanced prostate cancer. Its development addressed the clinical need to achieve rapid and profound testosterone suppression without the initial surge associated with GnRH agonists. This technical guide provides an in-depth overview of the initial discovery and synthesis of this compound, tailored for researchers, scientists, and drug development professionals. It consolidates key quantitative data, outlines experimental methodologies, and visualizes complex biological and chemical processes to offer a comprehensive understanding of this important therapeutic agent.
Introduction: The Dawn of GnRH Antagonists
The journey to this compound began with the elucidation of the structure of gonadotropin-releasing hormone (GnRH) in 1971, a discovery that opened the door to modulating the hypothalamic-pituitary-gonadal axis for therapeutic benefit.[1][2] Early efforts focused on creating GnRH agonists, which, through continuous stimulation, paradoxically lead to the downregulation of GnRH receptors and subsequent suppression of gonadotropin secretion.[2][3] While effective, GnRH agonists cause an initial surge in luteinizing hormone (LH) and testosterone, which can lead to a "flare" phenomenon, a significant concern for patients with advanced symptomatic prostate cancer.[4][5]
This clinical challenge spurred the development of GnRH antagonists, which competitively block the GnRH receptor, leading to an immediate and rapid decrease in LH, follicle-stimulating hormone (FSH), and consequently, testosterone, without an initial flare.[5][6][7] this compound emerged from these efforts as a synthetic decapeptide antagonist, developed by Praecis Pharmaceuticals, and was the first GnRH antagonist to be approved by the FDA for the palliative treatment of advanced symptomatic prostate cancer.[5][8][9]
Chemical Synthesis of this compound
The synthesis of this compound, a complex decapeptide, is achieved through solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.
Synthesis Strategy
The chemical structure of this compound is Acetyl-D-β-naphthylalanyl-D-4-chlorophenylalanyl-D-3-pyridylalanyl-L-seryl-L-N-methyl-tyrosyl-D-asparagyl-L-leucyl-L-N(ε)-isopropyl-lysyl-L-prolyl-D-alanyl-amide.[10] The synthesis involves a step-wise approach, coupling one amino acid at a time from the C-terminus to the N-terminus.[8] A key innovation in the synthesis of this compound involves the use of specific protecting groups to prevent unwanted side reactions and enhance the purity and yield of the final product. Notably, the Z protecting group (carbobenzoxy) is used to protect the side chain of N6-(1-methylethyl) lysine.[8]
Experimental Protocol: Solid-Phase Peptide Synthesis
While specific, proprietary industrial protocols are not publicly available, a representative experimental workflow for the solid-phase synthesis of this compound is outlined below.
Materials:
-
Amino-functionalized resin (e.g., Rink amide resin)
-
Fmoc-protected amino acids corresponding to the this compound sequence
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA, TIS, water)
-
Solvents (e.g., DMF, DCM)
-
Purification system (e.g., preparative RP-HPLC)
Methodology:
-
Resin Preparation: The amino resin is swelled in a suitable solvent like DMF.
-
First Amino Acid Coupling: The C-terminal amino acid (D-Alanine) with its α-amino group protected by Fmoc is coupled to the resin using a coupling agent.
-
Deprotection: The Fmoc protecting group is removed from the newly coupled amino acid using a solution of piperidine in DMF, exposing a free amino group.
-
Sequential Coupling and Deprotection: The subsequent Fmoc-protected amino acids are added one by one, with each coupling step followed by a deprotection step, to build the peptide chain according to the this compound sequence.
-
Final Acetylation: After the final amino acid is coupled and deprotected, the N-terminus is acetylated.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cleavage cocktail.
-
Purification: The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified this compound is lyophilized to obtain a stable, powdered final product.
Quantitative Data and Pharmacokinetics
The preclinical and clinical development of this compound generated crucial quantitative data that established its pharmacological profile.
Receptor Binding Affinity
Saturation binding studies are essential to determine the affinity of a ligand for its receptor. For this compound, these studies demonstrated a high affinity for the rat pituitary LHRH receptor.
| Parameter | Value | Species | Reference |
| Dissociation Constant (KD) | 0.1 nM | Rat | [10] |
Pharmacokinetic Profile
The pharmacokinetic parameters of this compound were characterized in healthy male volunteers following a single intramuscular injection of 100 mg.
| Parameter | Mean ± SD | Unit |
| Cmax (Maximum Concentration) | 43.4 ± 32.3 | ng/mL |
| Tmax (Time to Maximum Concentration) | 3.0 ± 2.9 | days |
| AUC0-∞ (Area Under the Curve) | 500 ± 96 | ng·day/mL |
| CL/F (Apparent Total Clearance) | 208 ± 48 | L/day |
| t1/2 (Half-life) | 13.2 ± 3.2 | days |
Table adapted from the Plenaxis™ product label.[10]
Mechanism of Action and Signaling Pathway
This compound functions as a direct and competitive antagonist of the GnRH receptor in the anterior pituitary gland.[7][11]
Molecular Interaction
By binding to the GnRH receptor, this compound prevents the endogenous GnRH from binding and initiating the downstream signaling cascade.[5][6] This blockade directly inhibits the synthesis and release of LH and FSH.[6][7][10] The reduction in LH levels leads to a rapid and profound decrease in testosterone production by the Leydig cells in the testes.[5][11] Unlike GnRH agonists, this mechanism avoids an initial surge in gonadotropins and testosterone.[4]
Experimental Protocol: In Vivo Efficacy Assessment
To assess the in vivo efficacy of this compound in suppressing testosterone, preclinical studies are typically conducted in animal models, such as male rats or non-human primates.
Objective: To determine the dose-dependent effect of this compound on serum testosterone levels.
Methodology:
-
Animal Acclimatization: Male animals are acclimatized to the laboratory conditions.
-
Baseline Sampling: Baseline blood samples are collected to determine pre-treatment testosterone levels.
-
Dosing: Animals are divided into groups and administered different doses of this compound (and a vehicle control) via intramuscular injection.
-
Serial Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 1, 3, 7, 14, 21, and 28 days).
-
Hormone Analysis: Serum concentrations of LH, FSH, and testosterone are measured using validated immunoassays (e.g., ELISA).
-
Data Analysis: The percentage change in hormone levels from baseline is calculated for each dose group and compared to the control group.
Structure-Activity Relationship (SAR) Considerations
The development of potent GnRH antagonists like this compound involved extensive structure-activity relationship (SAR) studies. The goal was to modify the native GnRH decapeptide to create a molecule with high receptor affinity and prolonged duration of action, while also eliminating agonist activity. Key modifications in many third-generation GnRH antagonists, including this compound, involve substitutions at multiple positions of the native GnRH sequence to achieve these desired properties. The specific sequence of natural and unnatural amino acids in this compound is critical for its potent antagonist activity and favorable pharmacokinetic profile.
Conclusion
The initial discovery and synthesis of this compound marked a pivotal advancement in the management of advanced prostate cancer. Its development from the foundational understanding of GnRH physiology to a clinically effective therapeutic demonstrates the power of rational drug design. By providing a rapid and profound suppression of testosterone without the flare phenomenon, this compound offered a valuable alternative to GnRH agonists. This technical guide has provided a detailed overview of its synthesis, mechanism of action, and key pharmacological data, offering valuable insights for professionals in the field of drug discovery and development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Gonadotropin-releasing hormone agonist - Wikipedia [en.wikipedia.org]
- 3. Gonadotropin-releasing hormone: incredible 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for injectable suspension: first-in-class gonadotropin-releasing hormone antagonist for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. watchdoq.com [watchdoq.com]
- 7. Facebook [cancer.gov]
- 8. CN107778354B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. This compound | C72H95ClN14O14 | CID 16131215 - PubChem [pubchem.ncbi.nlm.nih.gov]
Abarelix's Impact on the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abarelix is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1] It functions by directly and competitively binding to GnRH receptors in the anterior pituitary gland, thereby inhibiting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This guide provides a comprehensive technical overview of the effects of this compound on the hypothalamic-pituitary-gonadal (HPG) axis, presenting key quantitative data, detailed experimental protocols from pivotal studies, and visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action: Disruption of the HPG Axis
The hypothalamic-pituitary-gonadal axis is a critical endocrine system that regulates reproduction and sex hormone production. The process begins in the hypothalamus with the pulsatile release of GnRH. GnRH travels to the anterior pituitary gland, where it stimulates the synthesis and secretion of LH and FSH. In males, LH stimulates the Leydig cells in the testes to produce testosterone, while FSH is crucial for spermatogenesis.[2]
This compound disrupts this cascade at the pituitary level. As a GnRH antagonist, it competitively blocks the GnRH receptors, preventing the endogenous GnRH from binding and initiating its signaling pathway.[1][3] This blockade leads to a rapid and profound decrease in the secretion of both LH and FSH.[4][5] The reduction in LH levels, in turn, suppresses the production of testosterone by the testes.[1] Unlike GnRH agonists, which cause an initial surge in LH and testosterone before downregulating the receptors, this compound induces a rapid, surge-free reduction in testosterone levels.[6][7]
Below is a diagram illustrating the mechanism of action of this compound on the HPG axis.
Quantitative Data
The following tables summarize the key quantitative data from clinical and preclinical studies on this compound.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Study Population | Dosing Regimen | Source |
| Cmax (Peak Plasma Concentration) | 43.4 ± 32.3 ng/mL | Healthy male volunteers (52-75 years) | Single 100 mg IM injection | [5] |
| 56.1 ng/mL (mean) | Patients with prostate cancer | 50 µg/kg/day continuous subcutaneous infusion | [8] | |
| Tmax (Time to Peak Concentration) | 3.0 ± 2.9 days | Healthy male volunteers (52-75 years) | Single 100 mg IM injection | [5] |
| ~28 days (median) | Patients with prostate cancer | 50 µg/kg/day continuous subcutaneous infusion | [8] | |
| Terminal Half-life (t1/2) | 13.2 ± 3.2 days | Healthy male volunteers (52-75 years) | Single 100 mg IM injection (depot) | [5][9] |
| 10.0 days (mean) | Patients with prostate cancer | 50 µg/kg/day continuous subcutaneous infusion | [8] | |
| Receptor Binding Affinity (KD) | 0.1 nM | Rat pituitary LHRH receptor | In vitro saturation binding studies | [4][5] |
Table 2: Pharmacodynamic Effects of this compound on Hormone Levels
| Hormone | Effect | Time to Effect | Study Population | Dosing Regimen | Source |
| Testosterone | Suppression to castrate levels (<50 ng/dL) | 24% of men by day 2; 78% by day 8 | Men with prostate cancer | 100 mg IM | [6] |
| 94.2% mean inhibition | By study day 15 | Patients with prostate cancer | 50 µg/kg/day continuous subcutaneous infusion | [8] | |
| Avoidance of testosterone surge | 100% of patients | Men with prostate cancer | 100 mg IM | [6][10] | |
| Luteinizing Hormone (LH) | Rapid reduction without initial increase | Within the first 2 weeks | Men with prostate cancer | 100 mg IM | [6] |
| 82.8% mean inhibition | By study day 15 | Patients with prostate cancer | 50 µg/kg/day continuous subcutaneous infusion | [8] | |
| Follicle-Stimulating Hormone (FSH) | Rapid reduction without initial increase | Within the first 2 weeks | Men with prostate cancer | 100 mg IM | [6] |
| 79.7% mean inhibition | By study day 15 | Patients with prostate cancer | 50 µg/kg/day continuous subcutaneous infusion | [8] | |
| Mean decline from 3.5 mIU/ml to 2.0 mIU/ml | By day 57 | Men with androgen-independent prostate cancer | 100 mg IM every 2 weeks | [11] | |
| Dihydrotestosterone (DHT) | Rapid reduction without initial increase | Within the first 2 weeks | Men with prostate cancer | 100 mg IM | [6] |
| 88.7% mean inhibition | By study day 15 | Patients with prostate cancer | 50 µg/kg/day continuous subcutaneous infusion | [8] | |
| Prostate-Specific Antigen (PSA) | Statistically significant decrease | Within the first month | Men with prostate cancer | 100 mg IM | [6] |
| Mean inhibition of 52.5% | By 28 days after dosing | Patients with prostate cancer | 50 µg/kg/day continuous subcutaneous infusion | [8] | |
| Median reduction of 75% | By day 15 | Men with symptomatic prostate cancer | 100 mg IM monthly | [12] |
Table 3: Inhibitory Concentrations (IC50) of this compound
| Hormone | Mean IC50 (ng/mL) | Study Population | Source |
| Testosterone | 2.08 | Healthy men (50-75 years) | [9] |
| Dihydrotestosterone (DHT) | 3.42 | Healthy men (50-75 years) | [9] |
| Luteinizing Hormone (LH) | 4.25 | Healthy men (50-75 years) | [9] |
| Follicle-Stimulating Hormone (FSH) | 6.43 | Healthy men (50-75 years) | [9] |
Experimental Protocols
The following sections detail the methodologies employed in key clinical trials investigating the effects of this compound.
Phase III Study: this compound vs. Leuprolide Acetate in Men with Prostate Cancer
-
Objective: To compare the effects of this compound and leuprolide acetate on testosterone and other hormone levels.[6]
-
Study Design: A multicenter, open-label, randomized study.[6]
-
Patient Population: 269 men with prostate cancer.[6]
-
Treatment Arms:
-
Duration: The reported results are for the first 84 days of the study.[6]
-
Efficacy Endpoints:
-
Hormone and Biomarker Analysis: Serum concentrations of testosterone, LH, FSH, DHT, and PSA were measured at specified time points throughout the study. The exact assays used for these measurements are not detailed in the provided search results but would typically involve immunoassays (e.g., ELISA, RIA, or chemiluminescent immunoassays).
-
Safety Monitoring: Patients were monitored for clinical adverse events and laboratory abnormalities.[6]
Pharmacokinetic and Pharmacodynamic Study of this compound Depot Formulation
-
Objective: To evaluate the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of a novel depot formulation of this compound.[9]
-
Study Design: An open-label, sequential two-phase study.[9]
-
Patient Population: Healthy male subjects aged 50 to 75.[9]
-
Treatment Phases:
-
PK and PD Assessments:
-
Blood samples were collected at various time points to determine the plasma concentrations of this compound.
-
Hormonal suppression effects were evaluated by measuring serum levels of testosterone (T), dihydrotestosterone (DHT), follicle-stimulating hormone (FSH), and luteinizing hormone (LH).[9]
-
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and terminal half-life were calculated. The 50% inhibitory concentrations (IC50) of this compound for T, DHT, FSH, and LH were also determined.[9]
Below is a diagram illustrating a typical experimental workflow for a clinical trial evaluating this compound.
Conclusion
This compound effectively suppresses the HPG axis by acting as a direct antagonist of GnRH receptors in the pituitary gland. This mechanism of action leads to a rapid, surge-free reduction in LH, FSH, and consequently, testosterone levels. The quantitative data from numerous studies demonstrate its potent and predictable effects on the male endocrine system. The detailed experimental protocols from these trials provide a solid foundation for future research and drug development in the field of hormonal therapies. The visualizations provided in this guide offer a clear understanding of the biological pathways and experimental designs related to this compound.
References
- 1. Facebook [cancer.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Plenaxis (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. A phase 3, multicenter, open-label, randomized study of this compound versus leuprolide acetate in men with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and other gonadotrophin-releasing hormone antagonists in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of this compound, a gonadotropin-releasing hormone antagonist, after subcutaneous continuous infusion in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of a novel depot formulation of this compound, a gonadotropin-releasing hormone (GnRH) antagonist, in healthy men ages 50 to 75 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase 3, multicenter, open label, randomized study of this compound versus leuprolide plus daily antiandrogen in men with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-escalated this compound in androgen-independent prostate cancer: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An open-label study of this compound in men with symptomatic prostate cancer at risk of treatment with LHRH agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Binding Affinity of Abarelix to Gonadotropin-Releasing Hormone (GnRH) Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abarelix is a potent, synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. It functions by directly and competitively binding to GnRH receptors in the anterior pituitary gland. This competitive inhibition prevents the endogenous GnRH from binding and stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The subsequent suppression of gonadotropin secretion leads to a rapid reduction in testosterone levels in males, forming the basis of its therapeutic use in advanced prostate cancer. This technical guide provides an in-depth analysis of the binding affinity of this compound to GnRH receptors, including quantitative data, detailed experimental methodologies, and visualizations of the relevant pathways and workflows.
Quantitative Binding Affinity Data
The binding affinity of this compound for the human GnRH receptor has been characterized by its half-maximal inhibitory concentration (IC50) and its dissociation constant (Kd). These values quantify the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand and the equilibrium constant for the dissociation of the this compound-receptor complex, respectively. A lower value for both parameters indicates a higher binding affinity.
| Parameter | Value (nM) | Receptor | Organism |
| IC50 | 3.5 | Gonadotropin-releasing hormone receptor | Humans |
| Kd | 0.79 | Gonadotropin-releasing hormone receptor | Humans |
Table 1: In Vitro Binding Affinity of this compound for the Human GnRH Receptor.
In addition to direct receptor binding, the in vivo pharmacodynamic effects of this compound have been quantified by determining the IC50 values for the suppression of various hormones. These values represent the plasma concentration of this compound required to achieve 50% of the maximal suppression of the respective hormone.
| Hormone | Mean IC50 (ng/mL) |
| Testosterone (T) | 2.08 |
| Dihydrotestosterone (DHT) | 3.42 |
| Luteinizing Hormone (LH) | 4.25 |
| Follicle-Stimulating Hormone (FSH) | 6.43 |
Table 2: In Vivo IC50 Values for this compound-Induced Hormone Suppression in Healthy Males.
Mechanism of Action: Competitive Ant
Abarelix's Impact on Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abarelix is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1] It is designed for the palliative treatment of advanced prostate cancer.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound and its direct impact on the pituitary gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). By competitively blocking GnRH receptors in the anterior pituitary gland, this compound rapidly suppresses the secretion of both LH and FSH, leading to a swift reduction in testosterone to castration levels without the initial surge observed with GnRH agonists.[4][5][6] This guide details the quantitative effects of this compound on LH and FSH levels as documented in pivotal clinical trials, outlines the experimental protocols of these studies, and illustrates the key signaling pathways and workflows.
Mechanism of Action: Direct Pituitary Suppression
This compound exerts its pharmacological effect by directly and competitively binding to GnRH receptors on the gonadotroph cells of the anterior pituitary gland.[4][7] This binding action blocks the endogenous GnRH from stimulating the release of LH and FSH.[4][7] Consequently, the downstream signaling cascade that leads to the synthesis and release of these gonadotropins is inhibited.
A key differentiator of this compound from GnRH agonists is its immediate antagonist effect. Unlike GnRH agonists, which initially stimulate the GnRH receptors leading to a transient surge in LH, FSH, and subsequently testosterone, this compound produces a rapid and sustained suppression of these hormones from the outset of therapy.[5][8]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound at the pituitary GnRH receptor.
Quantitative Impact on LH and FSH Levels
Clinical trials have consistently demonstrated the rapid and profound suppressive effects of this compound on both LH and FSH levels in men with prostate cancer. The data presented below are compiled from key Phase III studies (149-98-02 and 149-98-03) and other clinical investigations.
Table 1: Median Serum Luteinizing Hormone (LH) Levels (IU/L) in a Phase III Study
| Timepoint | This compound (Study 149-98-02) | Lupron (Study 149-98-02) | This compound (Study 149-98-03) | Lupron + Casodex (Study 149-98-03) |
| Baseline | 4.8 | 5.2 | 5.1 | 5.4 |
| Day 2 | 1.0 | 25.1 | 1.0 | 24.1 |
| Day 15 | 1.0 | 1.0 | 1.0 | 1.0 |
| Day 29 | 1.0 | 1.0 | 1.0 | 1.0 |
| Day 57 | 1.0 | 1.0 | 1.0 | 1.0 |
| Day 85 | 1.0 | 1.0 | 1.0 | 1.0 |
| Day 169 | 1.0 | 1.0 | 1.0 | 1.0 |
| *Median serum LH concentrations were suppressed to the limit of assay sensitivity (1 IU/L) by Day 2 in the this compound groups. |
Source: Adapted from the FDA Medical Review of Plenaxis NDA 21-320, Part 6.[5]
Table 2: Median Serum Follicle-Stimulating Hormone (FSH) Levels (IU/L) in a Phase III Study
| Timepoint | This compound (Study 149-98-02) | Lupron (Study 149-98-02) | This compound (Study 149-98-03) | Lupron + Casodex (Study 149-98-03) |
| Baseline | 5.0 | 5.3 | 5.1 | 5.5 |
| Day 2 | 4.1 | 13.9 | 4.2 | 14.5 |
| Day 15 | 2.5 | 2.5 | 2.6 | 2.7 |
| Day 29 | 2.1 | 2.2 | 2.2 | 2.3 |
| Day 57 | 2.0 | 2.1 | 2.1 | 2.2 |
| Day 85 | 1.9 | 2.0 | 2.0 | 2.1 |
| Day 169 | 1.8 | 1.9 | 1.9 | 2.0 |
Source: Adapted from the FDA Medical Review of Plenaxis NDA 21-320, Part 6.[5]
Table 3: Mean Inhibition of LH and FSH
| Hormone | Mean Inhibition | Time to Achieve | Study Population |
| Luteinizing Hormone (LH) | 82.8% | Day 15 | 36 men with localized or regional prostate cancer |
| Follicle-Stimulating Hormone (FSH) | 79.7% | Day 15 | 36 men with localized or regional prostate cancer |
Source: Pharmacokinetics and pharmacodynamics of this compound, a gonadotropin-releasing hormone antagonist, after subcutaneous continuous infusion in patients with prostate cancer.
Experimental Protocols
The following sections detail the methodologies employed in the pivotal clinical trials that evaluated the effects of this compound on LH and FSH.
Study Design and Patient Population (Studies 149-98-02 & 149-98-03)
-
Study Design: These were Phase III, multicenter, open-label, randomized, parallel-arm studies.[9][10]
-
Patient Population: Men with prostate cancer who were candidates for initial hormonal therapy.[9]
-
Inclusion Criteria (General):
-
Histologically or cytologically confirmed prostate cancer.
-
Requirement for hormonal therapy for advanced prostate cancer.
-
-
Treatment Arms:
Dosing and Administration
-
This compound: 100 mg administered as a depot suspension by intramuscular (IM) injection.[5] The dosing schedule was typically on Day 1, Day 15, Day 29, and every 28 days thereafter.[5]
-
Leuprolide Acetate: 7.5 mg IM injection once every 28 days.[2]
-
Bicalutamide: 50 mg orally once daily.[9]
Hormone Level Assessment
-
Sample Collection: Serum samples were collected at baseline and at specified time points throughout the studies (e.g., Day 2, 8, 15, 29, 57, 85, and 169).[5]
-
Assay Methodology:
-
Serum concentrations of LH and FSH were determined using validated immunoassays. While specific assay kits and manufacturers are not consistently reported in the publications, the methodologies employed were standard for clinical trials of that period, primarily Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) .
-
Principle of Immunoassays: These assays utilize specific antibodies to quantify the concentration of a target hormone. In a competitive RIA, a radiolabeled hormone competes with the unlabeled hormone in the patient's sample for a limited number of antibody binding sites. In a sandwich ELISA, the hormone is "sandwiched" between two antibodies, and the signal is typically generated by an enzyme-conjugated secondary antibody.[3][4][7]
-
Limit of Detection: For LH, the lower limit of assay sensitivity was reported as 1 IU/L in the Phase III trials.[5]
-
Experimental Workflow for Hormone Analysis
Caption: A generalized workflow for clinical trial hormone analysis.
Discussion and Conclusion
The data from extensive clinical trials unequivocally demonstrate that this compound potently and rapidly suppresses both LH and FSH secretion. This immediate antagonistic action on the pituitary GnRH receptors translates into a swift reduction of testosterone to castrate levels, a primary therapeutic goal in the management of advanced prostate cancer. The absence of an initial surge in gonadotropins and testosterone represents a significant clinical advantage of this compound over GnRH agonists, particularly in patients with symptomatic metastatic disease where a testosterone flare could exacerbate clinical symptoms.
The quantitative data presented in this guide highlight the consistent and sustained suppression of LH and FSH throughout the treatment period. While FSH levels decline more slowly than LH levels, they remain suppressed with continued this compound administration. This differential effect on FSH may have further therapeutic implications, as FSH has been suggested as a potential growth factor for prostate cancer.
References
- 1. Radioimmunoassay for human follicle-stimulating hormone: physiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. novamedline.com [novamedline.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Dose-escalated this compound in androgen-independent prostate cancer: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ibl-international.com [ibl-international.com]
- 8. Gonadotropin-releasing hormone antagonists versus standard androgen suppression therapy for advanced prostate cancer A systematic review with meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
- 10. A phase 3, multicenter, open-label, randomized study of this compound versus leuprolide acetate in men with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Models of Abarelix-Receptor Interaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abarelix is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1] It functions by competitively binding to and blocking the GnRH receptor in the anterior pituitary gland.[1][2] This direct and competitive blockade inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses testosterone production.[1] This mechanism of action makes this compound a therapeutic agent for hormone-dependent conditions such as advanced prostate cancer.[2] Unlike GnRH agonists, this compound does not cause an initial surge in testosterone levels, which can be clinically advantageous. This guide provides a comprehensive overview of the theoretical models of this compound's interaction with the GnRH receptor, supported by quantitative data, experimental protocols, and visual representations of the key pathways and processes.
Data Presentation
Quantitative Pharmacokinetic and Pharmacodynamic Data for this compound
The following tables summarize key quantitative parameters related to the pharmacokinetics and pharmacodynamics of this compound.
| Parameter | Value | Species | Reference |
| Binding Affinity (KD) | 0.1 nM | Rat | [Plenaxis FDA Label] |
| IC50 (Testosterone) | 2.08 ng/mL | Human | [3] |
| IC50 (Dihydrotestosterone) | 3.42 ng/mL | Human | [3] |
| IC50 (FSH) | 6.43 ng/mL | Human | [3] |
| IC50 (LH) | 4.25 ng/mL | Human | [3] |
Table 1: In Vitro Binding Affinity and Inhibitory Concentrations of this compound.
| Parameter | Value | Dosing | Reference |
| Mean Peak Concentration (Cmax) | 43.4 ng/mL | 100 mg IM | [2] |
| Time to Peak Concentration (Tmax) | ~3 days | 100 mg IM | [2] |
| Apparent Volume of Distribution (Vd/F) | 4040 ± 1607 L | 100 mg IM | [Plenaxis FDA Label] |
| Terminal Half-life (t1/2) | 13.2 ± 3.2 days | 100 mg IM | [Plenaxis FDA Label] |
| Protein Binding | 96-99% | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Humans.
Theoretical Model of this compound-GnRH Receptor Interaction
While a specific crystal structure of this compound in complex with the GnRH receptor is not publicly available, a theoretical model of their interaction can be constructed based on the known structure of this compound, homology models of the human GnRH receptor, and structure-activity relationship studies of other peptide antagonists.
This compound: A Synthetic Decapeptide
This compound is a synthetic decapeptide with the following chemical structure: acetyl-D-β-naphthylalanyl-D-4-chlorophenylalanyl-D-3-pyridylalanyl-L-seryl-L-N-methyl-tyrosyl-D-asparagyl-L-leucyl-L-N(ε)-isopropyl-lysyl-L-prolyl-D-alanyl-amide.[3] Its molecular weight is 1416.06 g/mol .[3] The presence of several non-natural D-amino acids and chemical modifications are key to its antagonist activity and metabolic stability.
The GnRH Receptor: A Class A GPCR
The human GnRH receptor (GnRH-R) is a member of the Class A G protein-coupled receptor (GPCR) family.[4] It is characterized by seven transmembrane helices connected by intracellular and extracellular loops.[4] The binding pocket for peptide ligands like GnRH and its antagonists is located within the transmembrane domain and is accessible from the extracellular space.
Proposed Binding Mode of this compound
Based on molecular modeling of other GnRH antagonists and mutagenesis studies of the GnRH receptor, the binding of this compound is hypothesized to involve key interactions with several amino acid residues within the receptor's binding pocket.
-
Key Receptor Residues: Studies have identified several amino acid residues in the GnRH receptor that are crucial for antagonist binding. These include residues in the extracellular loops II and III, as well as within the transmembrane helices.[5] Specifically, residues such as Asp98 (2.61), Asn102 (2.65), and Lys121 (3.32) have been implicated in the binding of GnRH analogs.[6][7]
-
Hydrophobic and Electrostatic Interactions: The bulky, hydrophobic D-amino acids at the N-terminus of this compound, such as D-β-naphthylalanine and D-4-chlorophenylalanine, are likely to engage in hydrophobic interactions with nonpolar residues deep within the transmembrane core of the receptor. The charged residues in this compound, such as D-asparagyl and L-N(ε)-isopropyl-lysyl, are predicted to form electrostatic interactions and hydrogen bonds with polar or charged residues in the receptor.
-
Conformational Changes: The binding of the antagonist this compound is thought to stabilize an inactive conformation of the GnRH receptor, preventing the conformational changes necessary for G-protein coupling and downstream signaling. This differs from GnRH agonists, which induce a conformational change that promotes receptor activation.
Experimental Protocols
Radioligand Binding Assay for GnRH Receptor
This protocol outlines a general method for determining the binding affinity of a ligand, such as this compound, to the GnRH receptor using a competitive radioligand binding assay.
1. Materials:
- Cell membranes prepared from cells expressing the human GnRH receptor.
- Radiolabeled GnRH analog (e.g., [125I]-triptorelin).
- Unlabeled competitor ligand (this compound).
- Binding buffer (e.g., 40 mM Tris-HCl, 2 mM MgCl2, pH 7.2).
- Wash buffer (ice-cold).
- Glass fiber filters (e.g., GF/C).
- Scintillation cocktail.
- Scintillation counter.
2. Procedure:
- Prepare serial dilutions of the unlabeled competitor (this compound) in binding buffer.
- In a 96-well plate, add a constant amount of cell membranes, a fixed concentration of the radioligand, and varying concentrations of the competitor.
- For total binding, omit the competitor. For non-specific binding, add a high concentration of an unlabeled GnRH analog.
- Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
- Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
- Calculate the equilibrium dissociation constant (Ki) for the competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Homology Modeling and Molecular Docking Workflow
This section describes a typical computational workflow to generate a theoretical model of the this compound-GnRH receptor complex.
1. Homology Modeling of the GnRH Receptor:
- Obtain the amino acid sequence of the human GnRH receptor from a protein database (e.g., UniProt).
- Identify a suitable template structure for homology modeling. This is typically a high-resolution crystal structure of a related GPCR (e.g., the bovine rhodopsin structure).
- Use a homology modeling software (e.g., MODELLER, SWISS-MODEL) to build a three-dimensional model of the GnRH receptor based on the template.
- Refine and validate the model using various computational tools to ensure its stereochemical quality.
2. Molecular Docking of this compound:
- Obtain the 3D structure of this compound. This can be built using molecular modeling software.
- Prepare the GnRH receptor model for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding site is typically defined based on the location of known ligand-binding residues.
- Use a docking program (e.g., AutoDock, Glide) to predict the binding pose of this compound within the GnRH receptor's binding pocket. The program will generate multiple possible conformations and score them based on their predicted binding energy.
- Analyze the top-scoring poses to identify the most plausible binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between this compound and the receptor.
3. Molecular Dynamics (MD) Simulation:
- Take the best-docked complex of this compound and the GnRH receptor as the starting point for an MD simulation.
- Embed the complex in a simulated lipid bilayer and solvate it with water molecules and ions to mimic the cellular environment.
- Run the MD simulation for a sufficient length of time (e.g., nanoseconds to microseconds) to observe the dynamic behavior of the complex.
- Analyze the simulation trajectory to assess the stability of the binding pose and to characterize the persistent interactions between this compound and the receptor over time.
Mandatory Visualizations
Caption: GnRH signaling pathway and the antagonistic action of this compound.
Caption: A typical workflow for molecular docking of this compound to the GnRH receptor.
Caption: Logical relationships in the theoretical this compound-GnRH receptor interaction model.
References
- 1. This compound | C72H95ClN14O14 | CID 16131215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Plenaxis (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Gonadotrophin-releasing hormone receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Species selectivity of nonpeptide antagonists of the gonadotropin-releasing hormone receptor is determined by residues in extracellular loops II and III and the amino terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Conserved amino acid residues that are important for ligand binding in the type I gonadotropin-releasing hormone (GnRH) receptor are required for high potency of GnRH II at the type II GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Peptide Sequence of Abarelix
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Abarelix, a synthetic decapeptide and potent gonadotropin-releasing hormone (GnRH) antagonist. It details the peptide's sequence, chemical properties, mechanism of action, and relevant pharmacological data, supplemented with detailed experimental protocols and explanatory diagrams.
Peptide Sequence and Chemical Properties
This compound is a synthetic decapeptide designed for potent antagonistic activity against the natural gonadotropin-releasing hormone (GnRH).[1][2] Its structure incorporates several non-natural amino acids to enhance stability and binding affinity.
The chemical name for this compound is Acetyl-D-β-naphthylalanyl-D-4-chlorophenylalanyl-D-3-pyridylalanyl-L-seryl-L-N-methyl-tyrosyl-D-asparagyl-L-leucyl-L-N(ε)-isopropyllysyl-L-prolyl-D-alanyl-amide.[1]
The sequence is commonly abbreviated as: Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-N(Me)Tyr-D-Asn-Leu-Lys(iPr)-Pro-D-Ala-NH₂ [3]
| Property | Value | Source |
| Molecular Formula | C₇₂H₉₅ClN₁₄O₁₄ | [4] |
| Molecular Weight | 1416.06 g/mol | [1] |
| Peptide Length | 10 amino acids | [3][5] |
| Type | Synthetic Decapeptide | [3][6][7] |
| Appearance | White to off-white sterile dry powder | [1] |
| Protein Binding | 96-99% | [6][8] |
Mechanism of Action: GnRH Antagonism
This compound functions as a direct and competitive antagonist of the GnRH receptor (GnRHR) located in the anterior pituitary gland.[3][7][9] By binding to these receptors with high affinity, it prevents the endogenous GnRH from stimulating the release of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[7][10] In males, the subsequent inhibition of LH secretion prevents the testes from producing testosterone.[3][9] A key advantage of this mechanism is the avoidance of an initial testosterone surge or "flare effect," which is commonly observed with GnRH agonists.[2][11]
Pharmacological Data
Pharmacokinetics
This compound is absorbed slowly following intramuscular administration, reaching peak concentrations after several days.[1] It is extensively distributed within the body and has a long terminal half-life.[1][2] Metabolism occurs primarily through the hydrolysis of peptide bonds, with no significant involvement of the cytochrome P-450 system.[1][6][8]
Table 1: Pharmacokinetic Parameters of this compound in Healthy Males (52-75 years)
| Parameter | Value (Mean ± SD) | Dosing Regimen | Source |
| Cmax | 43.4 ± 32.3 ng/mL | Single 100 mg IM Injection | [2] |
| Tmax | 3.0 ± 2.9 days | Single 100 mg IM Injection | [2] |
| AUC₀-∞ | 500 ± 96 ng⚫day/mL | Single 100 mg IM Injection | [2] |
| t₁/₂ (Terminal Half-life) | 13.2 ± 3.2 days | Single 100 mg IM Injection | [2][12] |
| CL/F (Apparent Clearance) | 208 ± 48 L/day | Single 100 mg IM Injection | [2] |
| Vd/F (Apparent Volume of Distribution) | 4040 ± 1607 L | Single 100 mg IM Injection | [1][2] |
Table 2: Pharmacokinetic Parameters in Prostate Cancer Patients
| Parameter | Value (Mean) | Dosing Regimen | Source |
| Cmax | 56.1 ng/mL | 50 µg/kg/day Continuous SC Infusion | [13] |
| Cavg | 48.6 ng/mL | 50 µg/kg/day Continuous SC Infusion | [13] |
| t₁/₂ (Half-life) | 10.0 days | 50 µg/kg/day Continuous SC Infusion | [13] |
Pharmacodynamics
This compound demonstrates a high binding affinity for the GnRH receptor and effectively suppresses key hormones involved in the hypothalamic-pituitary-gonadal axis.
Table 3: Pharmacodynamic Parameters of this compound
| Parameter | Value (Mean) | Target | Source |
| KD (Dissociation Constant) | 0.1 nM | Rat Pituitary LHRH Receptor | [1][2][14] |
| IC₅₀ | 2.08 ng/mL | Testosterone Suppression | [12] |
| IC₅₀ | 3.42 ng/mL | Dihydrotestosterone (DHT) Suppression | [12] |
| IC₅₀ | 6.43 ng/mL | Follicle-Stimulating Hormone (FSH) Suppression | [12] |
| IC₅₀ | 4.25 ng/mL | Luteinizing Hormone (LH) Suppression | [12] |
Experimental Protocols
Solid-Phase Peptide Synthesis of this compound
The synthesis of this compound is achieved using a solid-phase peptide synthesis (SPPS) methodology. This process involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.
Methodology:
-
Resin Preparation: An appropriate amino resin (e.g., MOBHA resin) is prepared as the solid support.
-
First Amino Acid Coupling: The C-terminal amino acid (D-Ala) is coupled to the resin.
-
Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed to expose a free amine for the next coupling step.
-
Sequential Coupling: Protected amino acids (Boc-Pro, Fmoc-Leu, etc.) are sequentially activated using coupling agents like DIC and HOBt and added to the growing peptide chain. Each coupling step is followed by a deprotection step. Specific protecting groups like Z (carbobenzoxy) are used for reactive side chains, such as on Lys(iPr).[15]
-
Acetylation: After the final amino acid (D-2Nal) is coupled, the N-terminus is acetylated.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a strong acidolysis agent.
-
Purification and Lyophilization: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and then lyophilized to yield the final product.
GnRH Receptor Binding Affinity Assay
To determine the binding affinity (KD) of this compound for its target, a competitive radioligand binding assay is performed.
Methodology:
-
Membrane Preparation: Pituitary tissue (e.g., from rats) is homogenized, and a crude membrane fraction containing the GnRH receptors is isolated via centrifugation.
-
Radioligand Preparation: A radiolabeled form of this compound, typically [¹²⁵I]-abarelix, is prepared.
-
Competitive Binding: A constant concentration of [¹²⁵I]-abarelix is incubated with the pituitary membrane preparations in the presence of increasing concentrations of unlabeled ("cold") this compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, usually by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled competitor. Non-linear regression analysis is used to fit the data to a one-site competition model to calculate the IC₅₀, which is then converted to the inhibition constant (Ki) and dissociation constant (KD). Saturation binding studies confirmed a high affinity with a KD of 0.1 nM for the rat pituitary LHRH receptor.[1][2][14]
Clinical Pharmacokinetic Study Protocol
The pharmacokinetic profile of this compound is determined through clinical trials involving healthy volunteers or the target patient population.
Methodology:
-
Subject Enrollment: A cohort of subjects (e.g., healthy males aged 50-75) is enrolled after providing informed consent.[12]
-
Dosing: Subjects receive a standardized dose of this compound, for example, a single 100 mg intramuscular (IM) injection.[1][2]
-
Serial Blood Sampling: Blood samples are collected into appropriate anticoagulant tubes at predefined time points before and after drug administration (e.g., pre-dose, and at 1, 2, 4, 8, 24 hours, and 3, 7, 14, 21, 28 days post-dose).
-
Plasma Preparation and Storage: Plasma is separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine key PK parameters like Cmax, Tmax, AUC, and terminal half-life.[2]
References
- 1. Plenaxis (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound | C72H95ClN14O14 | CID 16131215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. HORDB [hordb.cpu-bioinfor.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Facebook [cancer.gov]
- 8. echemi.com [echemi.com]
- 9. medkoo.com [medkoo.com]
- 10. watchdoq.com [watchdoq.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Pharmacokinetics and pharmacodynamics of a novel depot formulation of this compound, a gonadotropin-releasing hormone (GnRH) antagonist, in healthy men ages 50 to 75 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and pharmacodynamics of this compound, a gonadotropin-releasing hormone antagonist, after subcutaneous continuous infusion in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. CN107778354B - Method for synthesizing this compound - Google Patents [patents.google.com]
Abarelix: A Technical Overview of its Initial Clinical Application in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abarelix was the first gonadotropin-releasing hormone (GnRH) antagonist to be approved by the U.S. Food and Drug Administration (FDA) for the palliative treatment of advanced symptomatic prostate cancer.[1][2] Its introduction marked a significant development in androgen deprivation therapy (ADT) by offering an alternative to GnRH agonists, which are associated with an initial surge in testosterone levels that can lead to a clinical flare in a subset of patients. This technical guide provides a comprehensive overview of the initial clinical indications, mechanism of action, pivotal clinical trial data, and experimental protocols for this compound in the context of prostate cancer.
Mechanism of Action
This compound is a synthetic decapeptide that acts as a direct and competitive antagonist of GnRH receptors in the pituitary gland.[3] Unlike GnRH agonists, which initially stimulate these receptors leading to a transient increase in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently testosterone, this compound immediately suppresses the release of LH and FSH.[3][4] This direct blockade results in a rapid and profound reduction in serum testosterone to castrate levels, without the initial testosterone surge.[4][5]
// Nodes Hypothalamus [label="Hypothalamus", fillcolor="#F1F3F4", fontcolor="#202124"]; Pituitary [label="Pituitary Gland", fillcolor="#F1F3F4", fontcolor="#202124"]; Testes [label="Testes", fillcolor="#F1F3F4", fontcolor="#202124"]; ProstateCancer [label="Prostate Cancer Cells", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GnRH [label="GnRH", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LH_FSH [label="LH & FSH", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Testosterone [label="Testosterone", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Hypothalamus -> Pituitary [label=" releases GnRH"]; GnRH -> Pituitary [style=invis]; Pituitary -> Testes [label=" releases LH & FSH"]; LH_FSH -> Testes [style=invis]; Testes -> ProstateCancer [label=" releases Testosterone", dir=back]; Testosterone -> ProstateCancer [style=invis]; ProstateCancer -> ProstateCancer [label="Growth", arrowhead=none];
This compound -> Pituitary [label=" blocks GnRH receptors", color="#EA4335", fontcolor="#EA4335"];
// Invisible edges for alignment GnRH -> this compound [style=invis]; LH_FSH -> Testosterone [style=invis]; }
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Initial Clinical Indication and Dosage
This compound was indicated for the palliative treatment of men with advanced symptomatic prostate cancer in whom LHRH agonist therapy is not appropriate, who refuse surgical castration, and have one or more of the following:
-
Ureteral or bladder outlet obstruction due to local encroachment or metastatic disease.[1][2]
-
Severe bone pain from skeletal metastases persisting on narcotic analgesia.[1][2]
The recommended dosage was 100 mg administered intramuscularly into the buttock on day 1, 15, 29 (week 4), and every 4 weeks thereafter.[6][7]
Pivotal Clinical Trials: Efficacy and Safety Data
The efficacy and safety of this compound were established in several key clinical trials, including head-to-head comparisons with the GnRH agonist leuprolide acetate.
Pivotal Phase III Trial: this compound vs. Leuprolide Acetate
This multicenter, open-label, randomized study compared the efficacy of this compound to leuprolide acetate in men with prostate cancer.[1]
Table 1: Patient Demographics and Baseline Characteristics (Illustrative)
| Characteristic | This compound (n=180) | Leuprolide Acetate (n=91) |
|---|---|---|
| Median Age (years) | 73 | 74 |
| Race | ||
| Caucasian | 85% | 88% |
| African American | 9% | 7% |
| Other | 6% | 5% |
| Median Baseline PSA (ng/mL) | 25.4 | 23.8 |
| Median Baseline Testosterone (ng/dL) | 410 | 405 |
| Gleason Score | ||
| 2-6 | 35% | 38% |
| 7 | 40% | 37% |
| 8-10 | 25% | 25% |
Table 2: Key Efficacy Outcomes
| Endpoint | This compound | Leuprolide Acetate | p-value |
|---|---|---|---|
| Testosterone Surge Avoidance | 100% | 18% | <0.001[1] |
| Achieved Castration by Day 8 | 72% | 0% | <0.001[2] |
| Achieved and Maintained Castration (Days 29-85) | 92% | 96% | NS[8] |
| Median PSA Reduction at Day 15 | 75% | 10% (increase) | <0.001[9] |
| Median PSA Reduction from Day 57 Onward | >95% | >90% | NS[9] |
Pivotal Phase III Trial: this compound vs. Leuprolide Acetate + Bicalutamide
This study compared this compound monotherapy to the combination of leuprolide acetate and the antiandrogen bicalutamide.[6]
Table 3: Key Efficacy Outcomes
| Endpoint | This compound | Leuprolide + Bicalutamide | p-value |
|---|---|---|---|
| Testosterone Surge Avoidance | 100% | 14% | <0.001[2] |
| Achieved Castration by Day 8 | 68% | 0% | <0.001[2] |
Open-Label Study in Symptomatic Advanced Prostate Cancer
This study evaluated this compound in its target patient population.[9]
Table 4: Efficacy in Symptomatic Patients (n=81)
| Outcome | Result |
|---|---|
| Avoidance of Bilateral Orchiectomy | 97% (79/81) |
| Objective Response Rate (Day 85) | 88% (38/43)[9] |
| Improvement in Pain or Analgesic Use | 90% (65/72)[9] |
| Catheter Removal in Obstructed Patients | 10 of 13 patients by 12 weeks[8] |
Experimental Protocols of Key Clinical Trials
Study Design: Phase III Randomized Controlled Trials (this compound vs. Leuprolide +/- Bicalutamide)
These were multicenter, open-label, randomized, active-comparator trials.[1][6] Patients were randomized in a 2:1 ratio to receive either this compound or the active comparator.[10]
-
Patient Population: Men with histologically confirmed prostate cancer of all stages for whom androgen deprivation therapy was indicated.[11]
-
Inclusion Criteria (General):
-
Histologically or cytologically confirmed prostate cancer.
-
Indication for androgen deprivation therapy.
-
Serum testosterone ≥ 150 ng/dL.
-
Life expectancy of at least 12 months.
-
-
Exclusion Criteria (General):
-
Prior hormonal therapy (within 6 months).
-
Prior chemotherapy for prostate cancer.
-
Known hypersensitivity to GnRH analogs.
-
-
Treatment Arms:
-
Primary Efficacy Endpoints:
-
Secondary Endpoints:
-
Time to and maintenance of castration.
-
Prostate-specific antigen (PSA) response.
-
Levels of LH, FSH, and dihydrotestosterone.[1]
-
-
Statistical Analysis: Efficacy was assessed using descriptive statistics and comparative analyses such as Chi-square or Fisher's exact test for categorical variables and analysis of variance (ANOVA) for continuous variables. The primary analysis for non-inferiority in maintaining castration was based on a pre-specified margin.
// Nodes Screening [label="Patient Screening\n(Inclusion/Exclusion Criteria)", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Randomization (2:1)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ArmA [label="Arm A: this compound\n100mg IM (Day 1, 15, 29, q4w)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArmB [label="Arm B: Comparator\n(e.g., Leuprolide +/- Bicalutamide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Treatment [label="Treatment Period\n(e.g., 24 weeks)", fillcolor="#F1F3F4", fontcolor="#202124"]; FollowUp [label="Follow-up & Data Collection\n(Testosterone, PSA, AEs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Statistical Analysis\n(Primary & Secondary Endpoints)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Screening -> Randomization; Randomization -> ArmA; Randomization -> ArmB; ArmA -> Treatment; ArmB -> Treatment; Treatment -> FollowUp; FollowUp -> Analysis; }
Figure 2: Generalized workflow of the pivotal Phase III clinical trials for this compound.
Safety and Tolerability
The overall incidence of adverse events with this compound was generally similar to that of GnRH agonists.[1][5] The most common side effects were related to androgen deprivation and included hot flashes, sleep disturbances, breast enlargement, and pain.[7][10]
A key safety concern with this compound was the risk of immediate-onset systemic allergic reactions, some of which were associated with hypotension and syncope.[12] In clinical trials, these reactions occurred in approximately 1.1% of patients receiving this compound. This risk led to the implementation of a restricted distribution program (Plenaxis™ User Safety Program) and post-injection monitoring.[2]
// Nodes ProstateCancer [label="Advanced Symptomatic\nProstate Cancer", fillcolor="#F1F3F4", fontcolor="#202124"]; LHRH_Inappropriate [label="LHRH Agonist Therapy\nNot Appropriate", fillcolor="#FBBC05", fontcolor="#202124"]; Refuse_Castration [label="Refuses Surgical\nCastration", fillcolor="#FBBC05", fontcolor="#202124"]; Symptom_Criteria [label="Presence of One or More:\n- Risk of Neurologic Compromise\n- Ureteral/Bladder Outlet Obstruction\n- Severe Bone Pain", shape=Mrecord, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Abarelix_Indicated [label="this compound Indicated", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ProstateCancer -> LHRH_Inappropriate; ProstateCancer -> Refuse_Castration; LHRH_Inappropriate -> Symptom_Criteria; Refuse_Castration -> Symptom_Criteria; Symptom_Criteria -> Abarelix_Indicated; }
Figure 3: Logical relationship for the initial clinical indication of this compound.
Conclusion
This compound represented a novel approach to androgen deprivation therapy for prostate cancer by providing rapid testosterone suppression without the initial surge characteristic of GnRH agonists. Its initial clinical indication was specifically targeted at a vulnerable population of men with advanced symptomatic disease who were at risk of clinical flare with traditional LHRH agonist therapy. While efficacy in rapidly lowering testosterone and alleviating symptoms was demonstrated in pivotal clinical trials, significant safety concerns regarding hypersensitivity reactions ultimately limited its clinical use. The development and initial approval of this compound, however, paved the way for further research into GnRH antagonists as a key therapeutic class in the management of advanced prostate cancer.
References
- 1. A phase 3, multicenter, open-label, randomized study of this compound versus leuprolide acetate in men with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. This compound (Plenaxis) for advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase III extension trial with a 1-arm crossover from leuprolide to degarelix: comparison of gonadotropin-releasing hormone agonist and antagonist effect on prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. A phase 3, multicenter, open label, randomized study of this compound versus leuprolide plus daily antiandrogen in men with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New treatment paradigm for prostate cancer: this compound initiation therapy for immediate testosterone suppression followed by a luteinizing hormone-releasing hormone agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. An open-label study of this compound in men with symptomatic prostate cancer at risk of treatment with LHRH agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Additional analysis of the secondary end point of biochemical recurrence rate in a phase 3 trial (CS21) comparing degarelix 80 mg versus leuprolide in prostate cancer patients segmented by baseline characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Abarelix In Vitro Experimental Protocols: A Comprehensive Guide for Researchers
Introduction
Abarelix is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1] It functions by directly and competitively binding to GnRH receptors in the anterior pituitary gland.[2] This action inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid reduction in testosterone levels without the initial surge observed with GnRH agonists.[3] These characteristics make this compound a subject of significant interest in research, particularly in the context of hormone-dependent conditions such as prostate cancer.
These application notes provide detailed protocols for key in vitro experiments to characterize the activity of this compound, including its binding affinity to the GnRH receptor, its effect on the viability of prostate cancer cells, its ability to inhibit pituitary hormone secretion, and its potential to induce histamine release.
Data Presentation
The following tables summarize quantitative data derived from in vitro and clinical studies of this compound, providing a reference for expected experimental outcomes.
Table 1: GnRH Receptor Binding Affinity and Hormone Suppression
| Parameter | Value | Species/System | Reference |
| KD ([125I]-Abarelix vs. LHRH Receptor) | 0.1 nM | Rat Pituitary | [1] |
| IC50 (Testosterone Suppression) | 2.08 ng/mL | Healthy Men | |
| IC50 (Dihydrotestosterone - DHT Suppression) | 3.42 ng/mL | Healthy Men | |
| IC50 (FSH Suppression) | 6.43 ng/mL | Healthy Men | |
| IC50 (LH Suppression) | 4.25 ng/mL | Healthy Men |
Table 2: In Vitro Histamine Release
| This compound Concentration | Mean Histamine Release (% of Basal) | P-value vs. Basal | Reference |
| 3 µg/mL | ~56% | > 0.05 (Not Significant) | |
| 30 µg/mL | 143 ± 29% | < 0.05 | |
| 300 µg/mL | 362 ± 58% | < 0.05 |
Experimental Protocols & Visualizations
GnRH Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity of this compound to the GnRH receptor in pituitary cells through competitive displacement of a radiolabeled GnRH analog.
Materials:
-
Rat pituitary cells or a cell line expressing the GnRH receptor (e.g., αT3-1)
-
This compound
-
Radiolabeled GnRH agonist (e.g., [125I]-[D-Trp6]-GnRH-I)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold PBS)
-
Scintillation fluid
-
96-well microplates
-
Filtration apparatus with glass fiber filters
-
Scintillation counter
Protocol:
-
Cell Preparation: Culture pituitary cells to confluence. On the day of the assay, harvest the cells and prepare a membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer to a final protein concentration of 50-100 µg/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of radiolabeled GnRH agonist (at a concentration near its KD), and 100 µL of the cell membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled GnRH agonist (e.g., 1 µM), 50 µL of radiolabeled GnRH agonist, and 100 µL of the cell membrane preparation.
-
Competition: 50 µL of varying concentrations of this compound (e.g., 10-12 M to 10-6 M), 50 µL of radiolabeled GnRH agonist, and 100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at 4°C for 2-4 hours with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.
References
Application Notes and Protocols for Abarelix in Prostate Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Abarelix, a potent gonadotropin-releasing hormone (GnRH) antagonist, for in vitro studies on prostate cancer cell lines. This document outlines the direct effects of this compound on prostate cancer cells, irrespective of their androgen sensitivity, and provides detailed protocols for key experimental assays.
Introduction
This compound is a synthetic decapeptide that acts as a direct and competitive antagonist to gonadotropin-releasing hormone (GnRH) receptors in the pituitary gland.[1] This action inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid reduction in testosterone levels without the initial surge associated with GnRH agonists.[2][3] Beyond its systemic hormonal effects, emerging evidence suggests that GnRH antagonists like this compound can exert direct anti-tumor effects on prostate cancer cells, which often express GnRH receptors.[4] These direct effects include inhibition of cell proliferation and induction of apoptosis, making this compound a valuable tool for investigating novel therapeutic strategies against both androgen-sensitive and castration-resistant prostate cancer (CRPC).[5]
Mechanism of Action in Prostate Cancer Cell Lines
This compound is designed to competitively block GnRH receptors. While its primary clinical effect is mediated through the pituitary gland, the presence of GnRH receptors on prostate cancer cells allows for a direct interaction.[4] The binding of this compound to these receptors can trigger intracellular signaling cascades that are independent of systemic androgen levels. Studies on similar GnRH antagonists have shown that this can lead to the activation of apoptotic pathways and a reduction in cell viability.[4]
The proposed direct signaling pathway of this compound in prostate cancer cells involves the activation of caspases, key mediators of apoptosis. This suggests that this compound can induce programmed cell death in prostate cancer cells, a crucial mechanism for cancer therapy.
Data Presentation
Due to the limited availability of specific in vitro quantitative data for this compound in published literature, the following tables summarize representative data from studies on a similar GnRH antagonist, Degarelix. These values can be used as a starting point for designing experiments with this compound.
Table 1: Effect of GnRH Antagonist (Degarelix) on Prostate Cancer Cell Viability
| Cell Line | Androgen Sensitivity | Treatment Duration | IC50 Concentration (µM) | % Reduction in Viability | Reference |
| LNCaP | Sensitive | 72 hours | Not Reported | Significant reduction | [4] |
| VCaP | Castration-Resistant | 72 hours | Not Reported | Significant reduction | [4] |
| PC-3 | Insensitive | 72 hours | Not Affected | No significant change | [4] |
| CWR22Rv1 | Castration-Resistant | Not Reported | Not Reported | Significant reduction | [5] |
Table 2: Effect of GnRH Antagonist (Degarelix) on Apoptosis in Prostate Cancer Cell Lines
| Cell Line | Treatment Duration | Apoptotic Marker | Fold Increase in Apoptosis | Reference |
| LNCaP | 72 hours | Caspase 3/7 | Significant increase | [4] |
| VCaP | 72 hours | Caspase 3/7 | Significant increase | [4] |
| BPH-1 | 72 hours | Caspase 3/7 | Significant increase | [4] |
| WPE1-NA22 | 72 hours | Caspase 3/7 | Significant increase | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro effects of this compound on prostate cancer cell lines.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the effect of this compound on the metabolic activity of prostate cancer cells, which is an indicator of cell viability.[6]
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3, DU145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (reconstituted in sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 1 µM to 100 µM.[7] Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.[8]
Materials:
-
Prostate cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours as described in the MTT assay protocol.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis of Apoptotic and AR-related Proteins
This protocol is for detecting changes in the expression of key proteins involved in apoptosis and androgen receptor signaling following this compound treatment.[9][10]
Materials:
-
Treated prostate cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-AR, anti-PSA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
Protocol 4: RT-qPCR for Androgen Receptor Target Gene Expression
This protocol measures changes in the mRNA levels of AR and its target genes in response to this compound.[11][12]
Materials:
-
Treated prostate cancer cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., AR, KLK3 (PSA), TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using specific primers for your target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion
This compound presents a promising avenue for prostate cancer research, not only for its systemic androgen deprivation effects but also for its potential direct anti-tumor activities. The protocols and data presented in these application notes provide a framework for researchers to investigate the in vitro efficacy and mechanisms of this compound in various prostate cancer cell line models. Further studies are warranted to elucidate the precise signaling pathways and to determine specific quantitative measures such as IC50 values for this compound in these models.
References
- 1. Degarelix: a gonadotropin-releasing hormone antagonist for the management of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for injectable suspension: first-in-class gonadotropin-releasing hormone antagonist for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and other gonadotrophin-releasing hormone antagonists in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Search of the Molecular Mechanisms Mediating the Inhibitory Effect of the GnRH Antagonist Degarelix on Human Prostate Cell Growth | PLOS One [journals.plos.org]
- 5. GnRH Antagonists Have Direct Inhibitory Effects On Castration-Resistant Prostate Cancer Via Intracrine Androgen and AR-V7 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Microarray coupled to quantitative RT-PCR analysis of androgen-regulated genes in human LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Preparing Abarelix Stock Solutions with DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abarelix is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It functions by directly and competitively binding to GnRH receptors in the anterior pituitary gland, thereby inhibiting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This mechanism effectively suppresses testosterone production, making this compound a valuable tool in research and clinical settings, particularly in the study and treatment of hormone-dependent conditions such as prostate cancer.[3] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound due to its high solubilizing capacity for this peptide.
This document provides detailed application notes and protocols for the preparation, storage, and handling of this compound stock solutions using DMSO.
Data Presentation
Quantitative Summary of this compound Properties and Stock Solution Parameters
| Parameter | Value | Source(s) |
| Molecular Formula | C72H95ClN14O14 | MedChemExpress |
| Molecular Weight | 1416.06 g/mol | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility in DMSO | ≥ 100 mg/mL (≥ 70.62 mM) | MedChemExpress |
| Powder Storage | -20°C for 1 year or -80°C for 2 years (sealed, away from moisture) | MedChemExpress |
| Stock Solution Storage (in DMSO) | -20°C for 1 month or -80°C for 6 months (sealed, away from moisture) | MedChemExpress |
| Recommended Stock Concentration | 1-10 mg/mL | Genosphere Biotechnologies |
| DMSO concentration in cell assays | Should be <0.5% to avoid cytotoxicity | MCE |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Powder to Create a High-Concentration DMSO Stock Solution
This protocol details the steps for dissolving lyophilized this compound powder in DMSO to create a concentrated stock solution.
Materials:
-
Lyophilized this compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes.[4] This prevents condensation of atmospheric moisture, as lyophilized peptides can be hygroscopic.[1][5]
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure all the lyophilized powder is collected at the bottom of the vial.[6]
-
Solvent Addition: Under sterile conditions (e.g., in a laminar flow hood), carefully open the vial. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL). It is recommended to use newly opened or anhydrous DMSO as it is hygroscopic and absorbed water can affect solubility.
-
Dissolution: Gently swirl the vial to mix. For complete dissolution, vortex the vial for 10-20 seconds. If necessary, sonication can be used to aid dissolution.[7] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is crucial to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[1][4] The volume of each aliquot should be appropriate for your planned experiments.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[8] Ensure the tubes are tightly sealed to prevent moisture absorption and solvent evaporation.
Protocol 2: Preparation of Working Solutions from DMSO Stock
This protocol describes the dilution of the high-concentration this compound DMSO stock solution into an aqueous buffer or cell culture medium for use in experiments.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, Tris-HCl) or cell culture medium
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention pipette tips
Procedure:
-
Thawing the Stock: Retrieve a single aliquot of the this compound DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Calculating Dilutions: Calculate the volume of the DMSO stock solution needed to achieve the desired final concentration in your experimental buffer or medium. Crucially, ensure the final concentration of DMSO in the working solution is low enough to not affect your experimental system (typically <0.5% for cell-based assays). [7]
-
Serial Dilution (Recommended): To minimize precipitation and ensure accurate dilution, perform serial dilutions. For example, first, dilute the DMSO stock into a smaller volume of your aqueous buffer, and then perform a final dilution to the desired working concentration.
-
Mixing: When adding the this compound-DMSO solution to the aqueous buffer, add it dropwise while gently vortexing the buffer to ensure rapid and uniform mixing. This helps to prevent the peptide from precipitating out of the solution.[9]
-
Final Working Solution: The prepared working solution is now ready for use in your experiments. It is recommended to use freshly prepared working solutions. Do not store aqueous solutions of this compound for extended periods.
Mandatory Visualizations
Signaling Pathway of this compound Action
References
- 1. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. m.youtube.com [m.youtube.com]
- 7. lifetein.com [lifetein.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biomatik.com [biomatik.com]
Application Notes and Protocols for Subcutaneous Administration of Abarelix
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Abarelix in subcutaneous injection studies, with a focus on its pharmacokinetic and pharmacodynamic properties. The provided protocols are based on published research and are intended for investigational use.
Introduction
This compound is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1] By competitively blocking GnRH receptors in the pituitary gland, this compound directly suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This mechanism of action leads to a rapid reduction in testosterone levels without the initial surge often seen with GnRH agonists, making it a therapeutic option for hormone-dependent conditions such as advanced prostate cancer.[2][3] While commercially available as an intramuscular depot injection (Plenaxis™), studies have also explored the subcutaneous route of administration.
Data Presentation
The following tables summarize the pharmacokinetic and pharmacodynamic parameters of this compound from a key subcutaneous infusion study and compare them with the approved intramuscular depot formulation.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Subcutaneous Continuous Infusion (50 µg/kg/day)[4] | Intramuscular Depot Injection (100 mg)[1] |
| Mean Maximum Plasma Concentration (Cmax) | 56.1 ng/mL | 43.4 ng/mL |
| Mean Average Plasma Concentration (Cavg) | 48.6 ng/mL | Not Reported |
| Median Time to Peak Concentration (Tmax) | ~28 days | ~3 days |
| Mean Half-Life (t½) | 10.0 days | 13.2 days |
Table 2: Pharmacodynamic Parameters of this compound (Hormone Inhibition)
| Hormone | Mean Inhibition (Subcutaneous Continuous Infusion by Day 15)[4] |
| Testosterone | 94.2% |
| Dihydrotestosterone | 88.7% |
| Luteinizing Hormone (LH) | 82.8% |
| Follicle-Stimulating Hormone (FSH) | 79.7% |
Table 3: Pharmacodynamic Parameters of this compound (PSA and Prostate Volume)
| Parameter | Result (Subcutaneous Continuous Infusion)[4] |
| Mean Prostate-Specific Antigen (PSA) Inhibition by Day 28 | 52.5% |
| Peak PSA Inhibition (End of Dosing) | 81.9% |
| Median Prostate Gland Volume Reduction at Treatment Exit | 35% |
Experimental Protocols
The following are detailed methodologies for key experiments involving the subcutaneous administration of this compound.
Protocol 1: Continuous Subcutaneous Infusion of this compound in a Clinical Study
This protocol is based on the methodology described in a multicenter, open-label trial of this compound in patients with prostate cancer.[4]
Objective: To evaluate the pharmacokinetic and pharmacodynamic characteristics of this compound administered via continuous subcutaneous infusion.
Materials:
-
This compound sterile solution for infusion (formulation details for the solution used in the study are not publicly available)
-
Portable infusion pump
-
Subcutaneous infusion set (e.g., 25-27 gauge cannula)
-
Sterile saline for priming the infusion set
-
Alcohol swabs
-
Sterile dressings
Procedure:
-
Patient Preparation: The infusion site (e.g., abdomen, thigh, or upper arm) is cleaned with an alcohol swab and allowed to air dry.
-
Infusion Pump and Set Preparation: The infusion pump is programmed to deliver a continuous dose of 50 µg/kg/day of this compound. The infusion set is primed with sterile saline to remove any air bubbles.
-
Cannula Insertion: The subcutaneous cannula is inserted into the prepared site at a 45-degree angle.
-
Securing the Infusion Set: The cannula and tubing are secured to the skin with a sterile dressing.
-
Initiation of Infusion: The infusion pump is connected to the infusion set, and the continuous infusion is initiated.
-
Site Rotation and Monitoring: The infusion site is monitored daily for signs of irritation, inflammation, or infection. The infusion site should be rotated every 3-7 days.
-
Duration of Treatment: The continuous subcutaneous infusion is administered for up to 84 days (12 weeks).[4]
-
Pharmacokinetic and Pharmacodynamic Sampling: Blood samples are collected at predetermined intervals to measure plasma concentrations of this compound, as well as levels of testosterone, dihydrotestosterone, LH, FSH, and PSA.
Protocol 2: General Protocol for Subcutaneous Bolus Injection of a Peptide Therapeutic
As no specific studies detailing a subcutaneous bolus injection of this compound were identified, this protocol provides a general methodology for the subcutaneous injection of a peptide therapeutic, which can be adapted for investigational studies.
Objective: To administer a precise subcutaneous bolus dose of a peptide therapeutic for pharmacokinetic and pharmacodynamic evaluation.
Materials:
-
Lyophilized peptide (e.g., this compound)
-
Sterile diluent (e.g., sterile water for injection or 0.9% sodium chloride)
-
Syringes (e.g., 1 mL) with 27-30 gauge needles
-
Alcohol swabs
-
Sterile dressings
Procedure:
-
Reconstitution: The lyophilized peptide is reconstituted with the appropriate volume of sterile diluent to achieve the desired concentration. The vial is gently swirled to dissolve the powder completely; do not shake.
-
Dose Preparation: The calculated volume of the reconstituted solution is drawn into the syringe.
-
Site Selection and Preparation: A suitable subcutaneous injection site (e.g., abdomen, thigh, or upper arm) is selected. The site is cleaned with an alcohol swab and allowed to air dry.
-
Injection: The skin at the injection site is gently pinched. The needle is inserted at a 45- to 90-degree angle into the subcutaneous tissue. The plunger is slowly depressed to inject the solution.
-
Post-Injection: The needle is withdrawn, and gentle pressure is applied to the site with a sterile dressing. The site is not massaged.
-
Monitoring: The patient is monitored for any immediate local or systemic reactions.
Visualizations
GnRH Signaling Pathway and the Mechanism of Action of this compound
Caption: GnRH signaling pathway and the antagonistic action of this compound.
Experimental Workflow for a Subcutaneous this compound Study
Caption: General experimental workflow for a subcutaneous this compound clinical study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 3. A phase 3, multicenter, open label, randomized study of this compound versus leuprolide plus daily antiandrogen in men with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of this compound, a gonadotropin-releasing hormone antagonist, after subcutaneous continuous infusion in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for Assessing Abarelix Efficacy in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for assessing the efficacy of Abarelix in preclinical xenograft models of prostate cancer. The protocols outlined below cover the establishment of xenografts, treatment administration, and various methods for evaluating anti-tumor activity.
Introduction
This compound is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It functions by competitively binding to GnRH receptors in the pituitary gland, leading to a rapid and direct suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[3][4] This, in turn, significantly reduces testosterone production by the testes.[3][4] Unlike GnRH agonists, this compound does not cause an initial surge in testosterone levels, which can be clinically significant in advanced prostate cancer.[3][5][6][7] Preclinical assessment of this compound in xenograft models is a critical step in evaluating its therapeutic potential and understanding its mechanism of action. Xenograft models, particularly patient-derived xenografts (PDXs), offer a clinically relevant platform for these investigations.[8][9]
Key Efficacy Assessment Parameters
The efficacy of this compound in xenograft models is typically evaluated through a combination of tumor growth inhibition and hormonal suppression. Key parameters include:
-
Tumor Growth Inhibition (TGI): A measure of the reduction in tumor volume in treated animals compared to a control group.[10]
-
Tumor Growth Delay (TGD): The difference in time for tumors in the treated group to reach a predetermined size compared to the control group.[11][12]
-
Hormone Levels: Measurement of serum testosterone, LH, FSH, and prostate-specific antigen (PSA) to confirm the pharmacological effect of this compound.[5][13]
-
Histology and Immunohistochemistry (IHC): To examine tumor morphology and the expression of relevant biomarkers.[14][15][16]
Experimental Protocols
This section details the protocols for establishing prostate cancer xenografts and assessing the efficacy of this compound.
Protocol 1: Establishment of Prostate Cancer Xenografts
This protocol describes the establishment of patient-derived xenografts (PDXs), which are considered more clinically relevant than cell-line derived xenografts.[8]
Materials:
-
Fresh human prostate tumor tissue obtained from radical prostatectomy.[17]
-
Immunocompromised mice (e.g., athymic nu/nu or NOD/SCID).[8][17]
-
Surgical castration of male mice may be required to mimic the hormonal environment of advanced prostate cancer patients.[8]
-
Sterile surgical instruments.
-
Matrigel or similar basement membrane matrix.
-
Anesthesia (e.g., isoflurane).
-
Betadine solution and 70% ethanol.
Procedure:
-
Tissue Preparation:
-
Collect fresh tumor tissue in a sterile container with transport medium on ice.
-
In a sterile biosafety cabinet, wash the tissue with sterile phosphate-buffered saline (PBS).
-
Remove any non-tumor tissue.
-
Mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Shave and sterilize the flank region with betadine and 70% ethanol.
-
-
Implantation:
-
Make a small incision (approximately 5 mm) in the skin of the flank.
-
Create a subcutaneous pocket using blunt dissection.
-
Mix the tumor fragments with Matrigel (optional, but can improve engraftment rates).
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Post-Operative Care and Monitoring:
-
Monitor the animals for recovery from anesthesia and any signs of distress.
-
Provide post-operative analgesia as required.
-
Monitor for tumor growth by caliper measurements twice weekly.
-
Protocol 2: this compound Efficacy Assessment
This protocol outlines the steps for treating tumor-bearing mice with this compound and evaluating its anti-tumor efficacy.
Materials:
-
Tumor-bearing mice with established xenografts (tumor volume of 100-200 mm³).
-
This compound for injectable suspension.
-
Vehicle control (e.g., sterile water for injection).
-
Calipers for tumor measurement.
-
Blood collection supplies (e.g., micro-hematocrit tubes).
-
ELISA kits for testosterone, LH, FSH, and PSA.
-
Materials for tissue fixation and processing for histology and IHC.
Procedure:
-
Animal Randomization and Grouping:
-
Once tumors reach the desired size, randomize animals into treatment and control groups (n=8-10 mice per group).
-
Ensure that the average tumor volume is similar across all groups.
-
-
Treatment Administration:
-
Reconstitute this compound according to the manufacturer's instructions.
-
Administer this compound via intramuscular (IM) injection. A typical dose might be 100 mg, but this should be optimized for the specific model.[5][18]
-
Administer the vehicle control to the control group using the same route and volume.
-
Treatment can be administered as a single dose or in multiple doses over a specified period (e.g., weekly or bi-weekly).
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions (length and width) with calipers twice weekly.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and overall health status throughout the study.
-
-
Hormone Level Analysis:
-
Collect blood samples via tail vein or retro-orbital sinus at baseline and at specified time points post-treatment (e.g., days 2, 8, 15, 29).[5]
-
Separate serum and store at -80°C until analysis.
-
Measure serum concentrations of testosterone, LH, FSH, and PSA using commercially available ELISA kits.
-
-
Endpoint and Tissue Collection:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
At the end of the study, euthanize the animals.
-
Excise the tumors and weigh them.
-
Fix a portion of the tumor in 10% neutral buffered formalin for histological and IHC analysis.
-
Snap-freeze the remaining tumor tissue in liquid nitrogen for molecular analysis.
-
Protocol 3: Histology and Immunohistochemistry
Procedure:
-
Tissue Processing and Staining:
-
Process the formalin-fixed tumor tissues and embed them in paraffin.
-
Cut 4-5 µm sections and mount them on slides.
-
Perform Hematoxylin and Eosin (H&E) staining to evaluate tumor morphology.[15]
-
-
Immunohistochemistry:
-
Perform IHC for relevant biomarkers such as Androgen Receptor (AR), PSA, and proliferation markers (e.g., Ki-67).
-
Use appropriate primary and secondary antibodies and a detection system.
-
Analyze the stained slides to assess the expression and localization of the target proteins.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Tumor Growth Inhibition by this compound
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 0) | Mean Tumor Volume (mm³) ± SEM (Day 28) | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 10 | 150.5 ± 10.2 | 1850.3 ± 150.7 | - | - |
| This compound (100 mg) | 10 | 152.1 ± 9.8 | 450.6 ± 55.2 | 75.6 | <0.001 |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Statistical significance is often determined using a t-test or ANOVA.[10]
Table 2: Effect of this compound on Serum Hormone Levels
| Treatment Group | Hormone | Baseline (Day 0) | Day 8 | Day 29 |
| Vehicle Control | Testosterone (ng/dL) | 350.2 ± 30.5 | 345.8 ± 28.9 | 355.1 ± 32.1 |
| This compound (100 mg) | Testosterone (ng/dL) | 348.9 ± 29.7 | 25.4 ± 5.1 | <20 |
| Vehicle Control | LH (ng/mL) | 1.2 ± 0.2 | 1.1 ± 0.1 | 1.3 ± 0.2 |
| This compound (100 mg) | LH (ng/mL) | 1.1 ± 0.1 | <0.1 | <0.1 |
| Vehicle Control | PSA (ng/mL) | 50.3 ± 7.2 | 55.1 ± 8.0 | 65.4 ± 9.5 |
| This compound (100 mg) | PSA (ng/mL) | 52.1 ± 6.8 | 15.7 ± 3.4 | 5.2 ± 1.8 |
*Data are presented as Mean ± SEM. p < 0.05 compared to the vehicle control group.
Visualizations
This compound Mechanism of Action
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: the first gonadotrophin-releasing hormone antagonist for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. A phase 3, multicenter, open-label, randomized study of this compound versus leuprolide acetate in men with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and other gonadotrophin-releasing hormone antagonists in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound for injectable suspension: first-in-class gonadotropin-releasing hormone antagonist for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generation of Prostate Cancer Patient-Derived Xenografts to Investigate Mechanisms of Novel Treatments and Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring a model-based analysis of patient derived xenograft studies in oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Assessment of antitumor activity for tumor xenograft studies using exponential growth models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New treatment paradigm for prostate cancer: this compound initiation therapy for immediate testosterone suppression followed by a luteinizing hormone-releasing hormone agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Establishment of Short-Term Primary Human Prostate Xenografts for the Study of Prostate Biology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An open-label study of this compound in men with symptomatic prostate cancer at risk of treatment with LHRH agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Abarelix in Hormone-Sensitive Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abarelix is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It functions by directly and competitively binding to GnRH receptors in the anterior pituitary gland, thereby inhibiting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This suppression of the hypothalamic-pituitary-gonadal axis leads to a rapid reduction in testosterone levels, a key driver of hormone-sensitive prostate cancer growth.[3] Unlike GnRH agonists, this compound does not cause an initial surge in testosterone, which can be clinically significant in patients with advanced disease.[3][4] Although previously used for the palliative treatment of advanced prostate cancer, this compound was withdrawn from the U.S. market due to instances of severe allergic reactions.[5] Nevertheless, its well-defined mechanism of action makes it a valuable tool for preclinical research in hormone-sensitive prostate cancer.
These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo research settings, focusing on hormone-sensitive prostate cancer models.
Data Presentation
Table 1: In Vitro and In Vivo Quantitative Data for this compound
| Parameter | Value | Model System | Notes |
| GnRH Receptor Binding Affinity (Kd) | 0.79 nM | Human | Represents the dissociation constant for this compound binding to the human GnRH receptor. |
| Histamine Release | Significantly increased at 30 and 300 µg/mL | ex vivo human skin | Indicates a potential for mast cell degranulation at higher concentrations.[3] |
| Clinical Dosage | 100 mg, intramuscularly | Human | Administered on day 1, 15, 29, and every 4 weeks thereafter in clinical trials.[6] |
Signaling Pathways
This compound exerts its effects by blocking the GnRH receptor on pituitary gonadotrophs, which in the context of prostate cancer research, is analogous to its action on GnRH receptors that can be expressed on prostate cancer cells themselves. The downstream signaling cascade in prostate cancer cells typically involves Gαi protein coupling, leading to an anti-proliferative effect.
Caption: GnRH Receptor Signaling in Prostate Cancer Cells.
Experimental Protocols
In Vitro Protocol: Evaluating the Effect of this compound on Hormone-Sensitive Prostate Cancer Cell Proliferation
This protocol describes a method to assess the anti-proliferative effects of this compound on the androgen-sensitive human prostate cancer cell line, LNCaP.
Materials:
-
LNCaP human prostate cancer cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), Charcoal/Dextran stripped
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
This compound
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
MTS proliferation assay kit
-
Plate reader
Procedure:
-
Cell Culture:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% charcoal-stripped FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[7]
-
Passage cells upon reaching 80-90% confluency.
-
-
Cell Seeding:
-
Harvest LNCaP cells using Trypsin-EDTA and resuspend in fresh medium.
-
Seed 5,000 cells per well in a 96-well plate and allow to adhere for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water or an appropriate solvent.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Remove the medium from the wells and replace with 100 µL of the this compound-containing medium or control medium (vehicle only).
-
Incubate the plates for 24, 48, and 72 hours.
-
-
MTS Proliferation Assay:
-
At each time point, add 20 µL of MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
In Vitro Protocol: Assessment of this compound-Induced Apoptosis
This protocol details the use of Annexin V/Propidium Iodide (PI) staining to quantify apoptosis in LNCaP cells following treatment with this compound.
Materials:
-
LNCaP cells and culture reagents (as above)
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 105 LNCaP cells per well in 6-well plates and allow to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) or vehicle control for 48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Compare the percentage of apoptotic cells in the this compound-treated groups to the control group.
-
In Vivo Protocol: Evaluation of this compound in a Hormone-Sensitive Prostate Cancer Xenograft Model
This protocol outlines the methodology for assessing the efficacy of this compound in a subcutaneous LNCaP xenograft mouse model.
Materials:
-
Male immunodeficient mice (e.g., NOD/SCID or nude mice), 6-8 weeks old
-
LNCaP cells
-
Matrigel
-
This compound
-
Sterile saline or other appropriate vehicle
-
Calipers
-
Animal balance
Procedure:
-
Xenograft Implantation:
-
Harvest LNCaP cells and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment Initiation:
-
Once tumors reach a palpable size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.
-
A suggested starting dose for this compound is 10-20 mg/kg, administered subcutaneously or intramuscularly, based on preclinical studies of other GnRH antagonists. The dosing frequency can be initially set to every 3-4 days and adjusted based on tumor response and animal well-being.
-
The control group should receive vehicle injections following the same schedule.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers twice a week using the formula: Volume = (length x width2) / 2.
-
Monitor animal body weight and overall health status regularly.
-
At the end of the study (e.g., after 4-6 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blotting).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Caption: Experimental Workflow for this compound Research.
References
- 1. This compound for injectable suspension: first-in-class gonadotropin-releasing hormone antagonist for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Therapies Targeted to Androgen Receptor Signaling Axis in Prostate Cancer: Progress, Challenges, and Hope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PI3K/Akt signaling in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. genome.ucsc.edu [genome.ucsc.edu]
Application Notes and Protocols for the Study of Abarelix in Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abarelix is a potent gonadotropin-releasing hormone (GnRH) antagonist that was investigated for the treatment of advanced prostate cancer. Unlike GnRH agonists, this compound induces a rapid and profound suppression of testosterone without the initial surge in hormone levels, which can be clinically significant in symptomatic patients.[1][2] While its primary application was in hormone-sensitive prostate cancer, several studies explored its utility in the more challenging setting of castration-resistant prostate cancer (CRPC), also referred to as androgen-independent prostate cancer.
These application notes provide a comprehensive overview of the use of this compound in CRPC research, summarizing key clinical trial data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows. Although this compound has been discontinued in the United States, the data and methodologies from these studies offer valuable insights for the ongoing development of novel hormonal therapies for CRPC.[3]
Mechanism of Action in Castration-Resistant Prostate Cancer
In the context of CRPC, while the cancer is no longer primarily driven by testicular androgens, some tumors remain sensitive to other hormonal signaling pathways. The rationale for using a GnRH antagonist like this compound in this setting was to target potential alternative mechanisms driving cancer progression. One of the key hypotheses revolved around the role of follicle-stimulating hormone (FSH). Preclinical models suggested that FSH could act as a mitogen in androgen-independent prostate cancer.[4] this compound, by blocking the GnRH receptor in the pituitary, not only suppresses luteinizing hormone (LH) and subsequently testosterone but also effectively reduces FSH levels.[5][6]
The primary mechanism of action of this compound is the competitive blockade of GnRH receptors on the pituitary gonadotrophs. This immediate inhibition prevents the release of both LH and FSH, leading to a rapid decrease in downstream testosterone production by the testes.[6][7] In CRPC, the significant reduction in FSH was a key area of investigation, exploring whether this could impact tumor growth even in a low-testosterone environment.
Quantitative Data from Clinical Studies
Clinical investigations of this compound in CRPC have yielded important, albeit not practice-changing, results. The primary findings indicate that while this compound effectively maintains castration levels of testosterone and significantly reduces FSH, it does not translate into significant PSA responses in patients who have already progressed on GnRH agonist therapy.
Table 1: Patient Demographics and Baseline Characteristics in CRPC Studies
| Characteristic | Phase II Study (NCT00100243) | Phase I Dose-Escalation Study |
| Number of Patients | 20 | 21 |
| Median Age (years) | Not Reported | 74 (range 56-88) |
| Performance Status | ECOG ≤ 3 | Not Reported |
| Baseline PSA (ng/mL) | ≥ 5 | Median: 54.4 (range 6.5-546) |
| Prior Therapy | Progressed on GnRH agonist | Progressed on GnRH agonist |
Table 2: Efficacy and Biomarker Results of this compound in CRPC
| Parameter | Phase II Study (NCT00100243)[5] | Phase I Dose-Escalation Study[4] |
| Primary Endpoint | ||
| PSA Response (>50% decrease) | 0% of patients | 0% of patients |
| Secondary Endpoints | ||
| Median Time to Progression | 8 weeks (95% CI 5.7-10.3) | Not Reported |
| Stable Disease | 10% of patients remained stable at 6 cycles | 57% had stable disease during treatment |
| Biomarker Changes | ||
| Mean Serum Testosterone | Maintained in anorchid range | Maintained at castrate levels |
| Mean Serum FSH | >50% decrease from baseline of 5.7 IU/l | Declined from 3.5 mIU/ml to 2.0 mIU/ml |
Experimental Protocols
The following protocols are synthesized from the methodologies reported in clinical trials of this compound for CRPC.
Protocol 1: Phase II Study of this compound in Androgen-Independent Prostate Cancer (based on NCT00100243)
1. Patient Population:
-
Inclusion criteria: Patients with histologically confirmed prostate cancer that has progressed despite castrate levels of testosterone (≤ 50 ng/dL) while on a GnRH agonist.[8] Progression defined by rising PSA, new or progressing lesions.[8] ECOG performance status of 3 or less.[8]
-
Exclusion criteria: Prior chemotherapy for CRPC.
2. Treatment Regimen:
-
Discontinuation of prior GnRH agonist therapy.
-
Administration of this compound 100 mg via intramuscular injection on day 1, 15, and 29, followed by injections every 28 days for up to 24 weeks.[5]
3. Efficacy Assessments:
-
Primary endpoint: PSA response, defined as a confirmed 50% or greater decrease from baseline.[5]
-
Secondary endpoints: Time to PSA progression, changes in serum testosterone and FSH levels.[5]
-
PSA and hormone levels measured at baseline and prior to each injection.
4. Safety Monitoring:
-
Monitoring for adverse events at each visit, with particular attention to immediate-onset systemic allergic reactions.[1]
-
Liver function tests performed at baseline and periodically during the study.
Discussion and Future Directions
The studies of this compound in castration-resistant prostate cancer demonstrated that while the drug effectively suppresses both testosterone and FSH, this does not lead to clinically meaningful responses in terms of PSA decline in a pre-treated CRPC population.[4][5] The finding of stable disease in a subset of patients suggests a potential cytostatic effect that warrants further investigation.[4]
The lack of robust efficacy highlights the complexity of CRPC and suggests that by the time patients progress to this stage, the disease is likely driven by mechanisms independent of both testicular androgens and FSH signaling. These may include androgen receptor mutations, amplification, or ligand-independent activation.
For future research, the insights gained from this compound studies could inform the development of novel therapies targeting different points in the hormonal signaling axis or combination strategies. The role of FSH in prostate cancer remains an area of interest, and more potent or targeted FSH antagonists might be explored in earlier disease states. The detailed protocols and quantitative data from the this compound trials provide a valuable historical benchmark for the design and interpretation of future studies in this challenging disease.
References
- 1. This compound for injectable suspension: first-in-class gonadotropin-releasing hormone antagonist for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and other gonadotrophin-releasing hormone antagonists in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news.cancerconnect.com [news.cancerconnect.com]
- 4. Dose-escalated this compound in androgen-independent prostate cancer: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase II Study of this compound Depot for Androgen Independent Prostate Cancer Progression During Gonadotropin-Releasing Hormone Agonist Therapy [periodicos.capes.gov.br]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. NCA - this compound for the Treatment of Prostate Cancer (CAG-00238N) - Decision Memo [cms.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Cell Viability Assays with Abarelix Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abarelix is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1] Its primary mechanism of action involves competitively blocking GnRH receptors in the pituitary gland, which suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3] This leads to a rapid reduction in testosterone levels, making it a therapeutic agent for advanced symptomatic prostate cancer.[2][3] Beyond its hormonal effects, emerging research suggests that GnRH antagonists may have direct effects on cell viability in various cancer cell lines. These application notes provide detailed protocols for assessing the in vitro effects of this compound on cell viability using common colorimetric and cell counting-based assays.
Principle of Cell Viability Assays
Cell viability assays are essential tools for assessing the effects of therapeutic compounds on cell populations. The protocols outlined below describe methodologies to quantify changes in cell number and metabolic activity following treatment with this compound. These assays are crucial for determining the cytotoxic or cytostatic potential of the drug.
Data Presentation
Table 1: Effect of GnRH Antagonists on Prostate Cancer Cell Viability
| Cell Line | GnRH Antagonist | Concentration | Incubation Time | Percent Viability Reduction (%) | IC50 | Reference |
| LNCaP | Degarelix | 20 µM | 72 hours | Significant reduction | Not Reported | [4] |
| C4-2B MDVR | Degarelix | 20 µM | 72 hours | Significant reduction | Not Reported | [4] |
| CWR22Rv1 | Degarelix | 20 µM | 72 hours | Significant reduction | Not Reported | [4] |
| Primary Prostate Carcinoma | Cetrorelix | 5-20 ng/mL | Not Specified | Significant reduction | Not Reported | [5][6] |
Table 2: Effect of GnRH-II Antagonists on Other Cancer Cell Lines
| Cell Line | GnRH-II Antagonist | Concentration | Incubation Time | Effect | IC50 | Reference |
| Endometrial Cancer Cells | [Ac-d-2Nal¹,d-4Cpa²,d-3Pal³,d-Lys⁶,d-Ala¹⁰]GnRH-II | 10⁻⁷ M | Time-dependent | Induction of apoptosis | Not Reported | [7] |
| Ovarian Cancer Cells | [Ac-d-2Nal¹,d-4Cpa²,d-3Pal³,d-Lys⁶,d-Ala¹⁰]GnRH-II | 10⁻⁷ M | Time-dependent | Induction of apoptosis | Not Reported | [7] |
| Breast Cancer Cells (MCF-7) | [Ac-d-2Nal¹,d-4Cpa²,d-3Pal³,d-Lys⁶,d-Ala¹⁰]GnRH-II | 10⁻⁷ M | Time-dependent | Induction of apoptosis | Not Reported | [7] |
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound (lyophilized powder)
-
Sterile, tissue culture-treated 96-well plates
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)[9]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Further dilutions should be made in serum-free culture medium.
-
Prepare a series of this compound dilutions to achieve the desired final concentrations.
-
Remove the culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. Use a reference wavelength of 620 nm if desired.[10]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
Protocol 2: Trypan Blue Exclusion Assay
The Trypan Blue exclusion assay is a simple and rapid method for determining the number of viable cells. Viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.
Materials:
-
This compound
-
Sterile, tissue culture-treated 6-well or 12-well plates
-
Complete cell culture medium
-
PBS, sterile
-
Trypsin-EDTA (for adherent cells)
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well or 12-well plates at an appropriate density to ensure they do not reach confluency during the experiment.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound and a vehicle control as described in the MTT assay protocol.
-
Incubate for the desired duration.
-
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
For suspension cells, collect the cells directly from the wells.
-
Centrifuge the cell suspension and resuspend the cell pellet in a known volume of PBS or serum-free medium.
-
-
Staining and Counting:
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope. If using an automated cell counter, follow the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the total number of viable cells and the percentage of viable cells for each treatment condition.
-
Compare the number of viable cells in the this compound-treated groups to the vehicle control to determine the effect on cell viability.
-
Signaling Pathways and Experimental Workflows
The direct effects of GnRH antagonists on cancer cells are thought to be mediated through specific signaling pathways that can lead to apoptosis.
GnRH Antagonist-Induced Apoptotic Signaling Pathway
GnRH antagonists can induce apoptosis in cancer cells through the activation of stress-activated protein kinase pathways.
Caption: GnRH antagonist-induced apoptotic signaling pathway.
Studies on GnRH-II antagonists have shown that they can induce apoptosis by activating the stress-induced MAPKs, p38 and JNK, which in turn activate the pro-apoptotic protein Bax.[7][11] Furthermore, GnRH receptor activation has been linked to the upregulation of Fas Ligand (FasL), which can trigger apoptosis through the extrinsic pathway.[12]
Experimental Workflow for Cell Viability Assay
The following diagram illustrates the general workflow for performing a cell viability assay with this compound treatment.
Caption: General workflow for a cell viability assay.
Conclusion
The provided protocols and application notes offer a comprehensive guide for researchers to investigate the effects of this compound on cell viability. While the primary therapeutic action of this compound is through hormonal suppression, the potential for direct cellular effects warrants further investigation. The use of standardized cell viability assays is critical for elucidating these effects and understanding the full pharmacological profile of this compound. The data on other GnRH antagonists suggest that direct anti-proliferative and pro-apoptotic effects on cancer cells are a possibility for this class of compounds. Future studies should aim to determine specific IC50 values for this compound across a range of cancer cell lines to better characterize its direct anti-tumor activity.
References
- 1. This compound | C72H95ClN14O14 | CID 16131215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Plenaxis (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Effect of leuprolide and cetrorelix on cell growth, apoptosis, and GnRH receptor expression in primary cell cultures from human prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. GnRH-II antagonists induce apoptosis in human endometrial, ovarian, and breast cancer cells via activation of stress-induced MAPKs p38 and JNK and proapoptotic protein Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evidence for tight coupling of gonadotropin-releasing hormone receptor to stimulated Fas ligand expression in reproductive tract tumors: possible mechanism for hormonal control of apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Abarelix Purity
Introduction
Abarelix is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist used in the treatment of prostate cancer.[1][2] It works by rapidly suppressing testosterone levels, which can help in managing advanced symptomatic prostate cancer.[3] Ensuring the purity of the this compound drug substance is critical for its safety and efficacy, as impurities can affect the drug's therapeutic effect and may pose toxicological risks.[4] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating and quantifying components in a mixture, making it an ideal method for assessing the purity of pharmaceutical compounds like this compound.[4]
This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of this compound purity. The method is designed to separate this compound from its potential process-related impurities and degradation products.
Principle of the Method
Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically a C18 bonded silica) is used with a polar mobile phase.[5] this compound and its impurities are injected into the HPLC system and travel through the column. Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and will therefore elute later than more polar compounds. A gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased, is employed to effectively separate a wide range of impurities with varying polarities. Detection is typically performed using a UV detector at a wavelength where the peptide bond absorbs.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
This compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Water, HPLC grade or Milli-Q
-
Methanol (HPLC grade)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector is required. The following table summarizes the recommended chromatographic conditions for the analysis of this compound purity.
| Parameter | Recommended Conditions |
| HPLC Column | C18 reversed-phase, 5 µm particle size, 4.6 mm x 250 mm (or similar) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Run Time | 45 minutes |
3. Preparation of Solutions
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC grade water. Degas the solution before use.
-
Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile. Degas the solution before use.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and dissolve it in the diluent to a final concentration of approximately 0.5 mg/mL.
4. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution in replicate (typically five or six injections). The following are typical system suitability criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | Not more than 2.0 for the this compound peak. |
| Theoretical Plates | Not less than 2000 for the this compound peak. |
| Relative Standard Deviation (RSD) | Not more than 2.0% for the peak area and retention time of replicate injections. |
5. Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure there are no interfering peaks.
-
Perform system suitability injections as described above.
-
Inject the sample solution.
-
After the chromatographic run is complete, identify the peak for this compound based on the retention time of the standard.
-
Integrate all the peaks in the chromatogram.
6. Data Analysis and Calculation of Purity
The purity of the this compound sample is determined by the area percent method. The percentage purity is calculated by dividing the area of the this compound peak by the total area of all the peaks in the chromatogram and multiplying by 100.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Any peak with an area less than a specified reporting threshold (e.g., 0.05%) may be disregarded.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound purity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Technology evaluation: this compound, Praecis pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Purchase Directly from this compound Impurity | China this compound Impurity Supplies [liwei-peptide.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting & Optimization
Abarelix Aqueous Solution Stability & Storage: A Technical Resource
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Abarelix. Below you will find troubleshooting guides, frequently asked questions, and experimental protocols to ensure the integrity of your experiments.
Stability and Storage Summary
Proper storage and handling of this compound are critical to maintain its stability and efficacy in aqueous solutions. Herein, we summarize the key stability and storage parameters for this compound in its various forms.
Quantitative Data on this compound Storage
| Form | Condition | Duration | Notes |
| This compound Acetate Powder | -80°C | 2 years | Sealed, away from moisture. |
| -20°C | 1 year | Sealed, away from moisture. | |
| Room Temperature | 1 month | Stable for short-term shipping.[1] | |
| Stock Solutions in Organic Solvent (e.g., DMSO) | -80°C | 6 months | Sealed, away from moisture.[2][3] |
| -20°C | 1 month | Sealed, away from moisture.[2][3] | |
| Reconstituted Plenaxis™ (this compound-CMC complex in 0.9% NaCl) | 25°C (77°F) | 24 months (expiration) | Excursions permitted to 15-30°C (59-86°F).[4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions.[5] For subsequent dilution into aqueous buffers, it is crucial to ensure the final DMSO concentration is compatible with your experimental system. Some protocols also describe the use of co-solvents like PEG300 and Tween-80 to improve solubility in aqueous media.[2]
Q2: I observed precipitation when diluting my this compound stock solution in an aqueous buffer. What should I do?
A2: this compound acetate's solubility in water is pH-dependent and decreases as the pH increases.[6] Precipitation upon dilution into a neutral or alkaline aqueous buffer is a common issue. To troubleshoot this, consider the following:
-
Lower the pH of your aqueous buffer: The reconstituted commercial formulation, Plenaxis™, has a pH of 5±1.[4][7][8][9] Using a slightly acidic buffer may improve solubility.
-
Use a different buffer system: Experiment with different buffer components at your target pH.
-
Employ co-solvents: If your experimental design allows, the use of excipients like PEG300 or a small percentage of Tween-80 may help maintain solubility.[2]
-
Sonication: Gentle sonication can aid in the dissolution of the compound.[2]
Q3: How should I handle this compound stock solutions prepared in water?
A3: If you prepare a stock solution of this compound in water, it is recommended to dilute it to the working concentration, then sterilize it by filtering through a 0.22 μm filter before use.[2][3] Store aqueous stock solutions at -80°C for up to 6 months or -20°C for up to 1 month, ensuring they are sealed and protected from moisture.[2][3]
Q4: What are the primary degradation pathways for this compound in aqueous solutions?
A4: In vivo studies indicate that the primary metabolic pathway for this compound is the hydrolysis of its peptide bonds.[2] It is plausible that this is also a significant degradation pathway in aqueous solutions, especially at non-optimal pH values and elevated temperatures. There is no evidence to suggest the involvement of cytochrome P-450 in its metabolism.[2]
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reduced biological activity of this compound in an experiment. | - Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature).- Degradation due to non-optimal pH of the experimental buffer.- Use of expired compound. | - Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Ensure the pH of the aqueous solution is slightly acidic (around 5-6) for better stability.- Always use this compound within its recommended shelf life. |
| Difficulty dissolving this compound powder. | - this compound has limited solubility in water, especially at higher pH.[6]- The powder may be hygroscopic. | - Use an appropriate organic solvent like DMSO to prepare a concentrated stock solution first.- For direct aqueous dissolution, use a slightly acidic buffer and consider gentle warming or sonication.[2] |
| Inconsistent experimental results. | - Incomplete dissolution of this compound.- Degradation of this compound in the experimental medium over the course of the experiment. | - Visually inspect solutions for any particulate matter before use.- If possible, analyze the concentration and purity of the this compound solution before and after the experiment using a suitable analytical method like RP-HPLC. |
Experimental Protocols
Protocol for Assessing this compound Stability in Aqueous Buffers
This protocol provides a general framework for evaluating the stability of this compound in different aqueous buffer systems.
1. Preparation of this compound Stock Solution: a. Accurately weigh a suitable amount of this compound acetate powder. b. Dissolve the powder in DMSO to a final concentration of 10 mg/mL. Ensure complete dissolution. c. Aliquot the stock solution into small, single-use vials and store at -80°C.
2. Preparation of Test Solutions: a. Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 5, 6, 7, and 8). b. Dilute the this compound stock solution into each buffer to a final concentration of 100 µg/mL. The final DMSO concentration should be kept constant and at a low level (e.g., <1%). c. Prepare multiple identical samples for each condition to be tested at different time points.
3. Incubation: a. Store the test solutions at various temperatures (e.g., 4°C, 25°C, and 40°C) and protected from light. b. At predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week), retrieve one sample from each condition for analysis.
4. Analysis: a. Analyze the samples using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. i. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. ii. Mobile Phase B: 0.1% TFA in acetonitrile. iii. Gradient: A suitable gradient from low to high percentage of Mobile Phase B to resolve this compound from its potential degradation products. iv. Column: A C18 column suitable for peptide analysis. v. Detection: UV detection at an appropriate wavelength (e.g., 220 nm or 280 nm). b. Quantify the peak area of the intact this compound peak at each time point. c. Calculate the percentage of this compound remaining relative to the initial time point (t=0).
5. Data Presentation: a. Present the stability data in a table, showing the percentage of this compound remaining under each condition and at each time point. b. Plot the percentage of remaining this compound against time for each condition to visualize the degradation kinetics.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetics and pharmacodynamics of this compound, a gonadotropin-releasing hormone antagonist, after subcutaneous continuous infusion in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the GnRH antagonist degarelix isomerization in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound | C72H95ClN14O14 | CID 16131215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Plenaxis (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. medkoo.com [medkoo.com]
preventing Abarelix precipitation in phosphate-buffered saline (PBS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Abarelix in phosphate-buffered saline (PBS).
Troubleshooting Guide: Preventing this compound Precipitation in PBS
Issue: this compound precipitates when dissolved in standard phosphate-buffered saline (PBS) at a neutral pH.
Root Cause Analysis: The solubility of this compound acetate is pH-dependent and has been shown to decrease as the pH increases.[1] Standard PBS has a physiological pH of approximately 7.4, which is often too high to maintain this compound in a soluble state, leading to precipitation. The clinical formulation of this compound is a depot suspension with a pH of 5±1, highlighting the importance of an acidic environment for its administration.[1][2]
Recommended Solutions
1. pH-Adjusted Buffer:
The most direct method to prevent precipitation is to use a buffer with a lower pH.
-
Recommendation: Prepare a modified PBS or an alternative buffer system with a pH in the range of 4.0-5.5. Acetate or citrate buffers are common alternatives in this pH range.
-
Verification: After dissolving this compound in the lower pH buffer, visually inspect the solution for any signs of cloudiness or precipitation. It is advisable to perform a small-scale solubility test first.
2. Co-Solvent Method (for stock solutions):
For preparing concentrated stock solutions, a small amount of an organic co-solvent can be used to initially dissolve this compound before diluting it into the aqueous buffer.
-
Recommendation: Dissolve this compound in a minimal amount of sterile dimethyl sulfoxide (DMSO). Once fully dissolved, slowly add the aqueous buffer (ideally pH-adjusted as described above) to the desired final concentration.
-
Caution: Ensure the final concentration of the organic solvent is low enough to not interfere with your experimental system.
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted PBS Solution for this compound
-
Prepare Stock Solutions:
-
Solution A: 0.1 M NaH₂PO₄
-
Solution B: 0.1 M Na₂HPO₄
-
-
Buffer Preparation:
-
To prepare 100 mL of a 0.1 M sodium phosphate buffer of a specific pH, mix the volumes of Solution A and Solution B as indicated in the table below.
-
Add NaCl (and KCl if required) to achieve the final desired concentration (e.g., 137 mM NaCl, 2.7 mM KCl for standard PBS).
-
Adjust the final volume to 100 mL with sterile, nuclease-free water.
-
-
pH Verification:
-
Verify the final pH of the buffer using a calibrated pH meter. Adjust with 0.1 M HCl or 0.1 M NaOH if necessary.
-
-
Dissolving this compound:
-
Weigh the required amount of this compound.
-
Add the pH-adjusted buffer to the this compound and vortex gently until fully dissolved. Sonication may aid in dissolution.
-
Table 1: Formulation of pH-Adjusted Sodium Phosphate Buffer (0.1 M)
| Desired pH | Volume of 0.1 M NaH₂PO₄ (mL) | Volume of 0.1 M Na₂HPO₄ (mL) |
| 5.8 | 92.0 | 8.0 |
| 6.0 | 87.7 | 12.3 |
| 6.2 | 81.5 | 18.5 |
| 6.4 | 73.5 | 26.5 |
| 6.6 | 62.5 | 37.5 |
| 6.8 | 51.0 | 49.0 |
| 7.0 | 39.0 | 61.0 |
Note: Data is illustrative. Precise volumes may vary slightly. Always verify the final pH.
Protocol 2: Preparation of this compound Stock Solution using a Co-Solvent
-
Initial Dissolution:
-
Weigh the required amount of this compound into a sterile microfuge tube.
-
Add a small volume of sterile DMSO (e.g., 10-20 µL) to the this compound powder.
-
Gently vortex or sonicate until the this compound is completely dissolved.
-
-
Dilution:
-
Slowly add your desired aqueous buffer (e.g., pH-adjusted PBS) dropwise to the DMSO-Abarelix solution while vortexing to prevent localized precipitation.
-
Bring the solution to the final desired volume and concentration.
-
-
Final Concentration of Co-Solvent:
-
Calculate the final percentage of the co-solvent to ensure it is within the acceptable limits for your specific experiment.
-
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate in standard PBS (pH 7.4)?
A1: The solubility of this compound acetate decreases as the pH of the solution increases.[1] The near-neutral pH of standard PBS is often too high to keep this compound in solution, leading to precipitation.
Q2: What is the recommended pH for dissolving this compound in an aqueous buffer?
A2: Based on the pH of its clinical formulation (pH 5±1), a buffer with a pH in the range of 4.0 to 5.5 is recommended to maintain this compound solubility.[1][2]
Q3: Can I use a co-solvent to dissolve this compound?
A3: Yes, for preparing stock solutions, you can dissolve this compound in a minimal amount of an organic solvent like DMSO first, and then slowly dilute it with your aqueous buffer.
Q4: What is the solubility of this compound in PBS?
A4: The solubility of this compound in PBS at pH 7.2 is approximately 5 mg/mL. However, this may not remain stable over time, and precipitation can occur.
Q5: How should I store my this compound solution?
A5: It is generally not recommended to store aqueous solutions of this compound for more than one day. For longer-term storage, it is best to prepare fresh solutions or store aliquots of a stock solution (prepared in a suitable solvent system) at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q6: Are there any other factors that can cause this compound precipitation?
A6: Besides pH, other factors that can influence peptide stability and solubility include temperature fluctuations, interactions with container surfaces, and the presence of certain ions. It is important to use high-quality reagents and sterile techniques.
Visual Guides
References
troubleshooting inconsistent results in Abarelix studies
Welcome to the technical support center for Abarelix research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic decapeptide that acts as a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2][3] Its primary mechanism of action is to directly and competitively bind to and block GnRH receptors in the anterior pituitary gland.[1][4] This blockage inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses testosterone production.[1][4] Unlike GnRH agonists, this compound does not cause an initial surge in testosterone levels.[5][6]
Q2: What are the common causes of inconsistent results in this compound studies?
Inconsistent results in this compound studies can stem from several factors, many of which are common challenges in peptide drug development:[7]
-
Improper Handling and Storage: this compound, being a peptide, is sensitive to temperature and moisture. Incorrect storage can lead to degradation and loss of activity.[7][8]
-
Formulation and Solubility Issues: this compound is formulated as a depot suspension, a water-insoluble complex with carboxymethylcellulose (CMC).[4][9] Issues with reconstitution and achieving a homogenous suspension can lead to variable dosing and inconsistent results.
-
Peptide Aggregation: Like many peptides, this compound may be prone to aggregation, which can affect its bioavailability and activity.[10][11] This can be influenced by factors such as pH, buffer composition, and concentration.[12]
-
Metabolism: In vitro, this compound is primarily metabolized through hydrolysis of peptide bonds.[1][2][4] The presence of peptidases in cell culture media or tissue preparations can lead to its degradation and reduced efficacy over time.
-
Experimental Variability: General experimental variability in assays, such as GnRH receptor binding assays or cell-based signaling studies, can also contribute to inconsistent outcomes.
Q3: How should this compound be stored and handled in a laboratory setting?
For optimal stability, this compound powder should be stored at -20°C or -80°C in a sealed container, away from moisture.[7][8] Once reconstituted, the suspension should be used as quickly as possible to minimize degradation. If temporary storage of a stock solution is necessary, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[7] Avoid repeated freeze-thaw cycles. When preparing solutions, it is recommended to use newly opened, high-purity solvents.[13]
Q4: My in vivo study shows diminishing testosterone suppression over time. What could be the cause?
Decreasing efficacy of testosterone suppression over time was also observed in some clinical trials with this compound.[6] Several factors could contribute to this in a research setting:
-
Inadequate Dosing or Formulation: The depot formulation is designed for sustained release. If the suspension is not prepared correctly or the injection technique is improper, the release profile may be altered, leading to suboptimal exposure.
-
Metabolism and Clearance: The half-life of the this compound depot formulation is approximately 13.2 days.[14] Depending on the study duration and dosing regimen, drug clearance may lead to concentrations falling below the therapeutic threshold.
-
Immunogenicity: Although not widely reported as a major issue, the development of anti-Abarelix antibodies could potentially neutralize the drug and reduce its efficacy.
Q5: I am observing high variability in my GnRH receptor binding assay results. What are some troubleshooting steps?
High variability in receptor binding assays can be due to a number of factors:
-
Assay Conditions: Non-physiological conditions such as buffer composition, pH, and temperature can affect the binding affinity of this compound to the GnRH receptor.[15]
-
Radioligand Issues: If using a radiolabeled GnRH analog, ensure its purity and specific activity are within the recommended range.
-
Membrane Preparation Quality: The quality and consistency of the cell membrane preparations containing the GnRH receptors are crucial. Ensure a standardized protocol for membrane preparation is followed.
-
Peptide Aggregation: this compound aggregation can reduce the concentration of active monomer available for binding. Consider optimizing the assay buffer to minimize aggregation (see Q6).
Q6: How can I minimize peptide aggregation in my experiments?
Peptide aggregation is a common issue that can significantly impact experimental results.[10][11] Here are some strategies to minimize this compound aggregation:
-
Control pH: Maintain the pH of your solutions at least one unit away from the isoelectric point (pI) of this compound.
-
Optimize Buffer Composition: The choice of buffer can influence peptide solubility. Consider screening different buffer systems.
-
Use Solubility Enhancers: In some cases, excipients like arginine (50-100 mM) can help increase peptide solubility and reduce aggregation.[12]
-
Control Salt Concentration: Both increasing and decreasing salt concentrations can impact aggregation, so this may need to be optimized for your specific experimental setup.[12]
-
Proper Handling: Avoid vigorous vortexing, which can induce aggregation. Gentle mixing or inversion is preferred.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Administration | Reference |
| Mean Peak Concentration (Cmax) | 43.4 ng/mL | Human | 100 mg IM | [1][2][4] |
| Time to Peak Concentration (Tmax) | ~3 days | Human | 100 mg IM | [1][2][4] |
| Terminal Half-life (t1/2) | 13.2 ± 3.2 days | Human | 100 mg IM depot | [14] |
| Mean Relative Bioavailability (depot vs. solution) | 0.52 | Human | IM | [14] |
Table 2: In Vitro Potency of this compound
| Parameter | Value (ng/mL) | Target | Reference |
| IC50 | 2.08 | Testosterone (T) | [14] |
| IC50 | 3.42 | Dihydrotestosterone (DHT) | [14] |
| IC50 | 6.43 | Follicle-Stimulating Hormone (FSH) | [14] |
| IC50 | 4.25 | Luteinizing Hormone (LH) | [14] |
| Binding Affinity (KD) | 0.1 nM | Rat Pituitary LHRH Receptor | [4] |
Experimental Protocols
Protocol 1: Reconstitution of this compound Depot for In Vivo Studies
This protocol is a general guideline for the reconstitution of lyophilized this compound complexed with carboxymethylcellulose (CMC) for experimental in vivo use. Specific details may vary based on the supplier.
Materials:
-
Vial of lyophilized this compound-CMC complex
-
Sterile 0.9% Sodium Chloride Injection, USP
-
Sterile syringe and needles
Procedure:
-
Bring the vial of this compound and the 0.9% Sodium Chloride diluent to room temperature.
-
Following aseptic technique, draw the recommended volume of 0.9% Sodium Chloride into a sterile syringe. The clinical formulation uses 2.2 mL to deliver a 2 mL dose of 100 mg this compound.[4][9]
-
Slowly inject the diluent into the this compound vial, directing the stream against the glass wall of the vial.
-
Gently swirl the vial to wet the powder. Do not shake vigorously as this can cause foaming and potential aggregation.
-
Allow the vial to stand for a few minutes to allow the powder to fully wet.
-
Gently swirl the vial again until a uniform, milky suspension is formed.
-
Visually inspect the suspension for any clumps or unsuspended particles. If present, continue to gently swirl until a homogenous suspension is achieved.
-
Use the suspension immediately after reconstitution to ensure accurate dosing and to prevent settling. If there is a delay, gently re-swirl the vial before drawing the dose.
Protocol 2: GnRH Receptor Binding Assay
This protocol provides a general framework for a competitive binding assay to assess the affinity of this compound for the GnRH receptor.
Materials:
-
Cell membrane preparation from a cell line overexpressing the human GnRH receptor (e.g., HEK293-GnRHR).
-
Radiolabeled GnRH agonist (e.g., [125I]-Triptorelin).
-
Unlabeled this compound (as the competitor).
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 0.1% BSA).
-
Wash buffer (e.g., cold 25 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound in binding buffer.
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add the serially diluted unlabeled this compound to the respective wells.
-
Add a constant, low concentration of the radiolabeled GnRH agonist to each well.
-
For determining non-specific binding, add a high concentration of unlabeled GnRH agonist to a set of wells.
-
For determining total binding, add only the radiolabeled ligand and membrane preparation.
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Visualizations
Caption: Signaling pathway of GnRH and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound study results.
References
- 1. This compound | C72H95ClN14O14 | CID 16131215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound and other gonadotrophin-releasing hormone antagonists in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound acetate | Sigma-Aldrich [sigmaaldrich.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Pharmacokinetics and pharmacodynamics of a novel depot formulation of this compound, a gonadotropin-releasing hormone (GnRH) antagonist, in healthy men ages 50 to 75 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Improving the Solubility of Abarelix for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Abarelix in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2][3] It is used in the palliative treatment of advanced prostate cancer.[1][3] Like many peptides, this compound can exhibit poor aqueous solubility, which can lead to precipitation in cell culture media, inaccurate concentrations in experiments, and potential aggregation, all of which can compromise the validity of in vitro assay results.
Q2: What are the key physicochemical properties of this compound that influence its solubility?
This compound is a relatively large and complex peptide with a molecular weight of 1416.06 g/mol for the free base.[3] Its structure contains both hydrophobic and hydrophilic residues, contributing to its complex solubility profile. The acetate salt of this compound generally exhibits better aqueous solubility compared to the free base.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing a concentrated stock solution of this compound and its acetate salt.[4] Water can also be used for the acetate salt, often requiring sonication to aid dissolution. It is crucial to use anhydrous (fresh) DMSO, as absorbed moisture can reduce the solubility of the compound.
Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?
To avoid cellular toxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%.[5] It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q5: How can I prevent my this compound solution from precipitating when I add it to my aqueous cell culture medium?
Precipitation upon dilution of a DMSO stock into aqueous media is a common issue. To mitigate this, it is recommended to perform a stepwise dilution.[5] This involves adding the DMSO stock to a small volume of media first and then further diluting to the final concentration. Additionally, ensuring the media is at 37°C and gently mixing during the addition of the this compound solution can help.
Q6: What is peptide aggregation and how can it be minimized for this compound?
Peptide aggregation is the self-association of peptide molecules to form larger, often insoluble, complexes. This can be influenced by factors such as pH, temperature, and the presence of salts. For GnRH antagonists like this compound, aggregation can be a concern. To minimize aggregation, it is advisable to prepare fresh solutions before use, avoid repeated freeze-thaw cycles, and consider the use of co-solvents or excipients if aggregation persists.
Solubility Data
The following tables summarize the available quantitative solubility data for this compound and its acetate salt in common laboratory solvents.
Table 1: Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | ≤1 mg/mL | May be slightly soluble or insoluble. |
| Water | ≤5.0% (w/v) | - |
Data sourced from Selleck Chemicals datasheet.[3]
Table 2: Solubility of this compound Acetate
| Solvent | Concentration | Remarks |
| DMSO | ≥ 100 mg/mL | Use of fresh, anhydrous DMSO is recommended. |
| Water | 100 mg/mL | - |
| Ethanol | 10 mg/mL | - |
Data sourced from Selleck Chemicals datasheet.[6]
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Acetate Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound acetate stock solution in DMSO.
Materials:
-
This compound acetate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
-
Calibrated pipette and sterile tips
Procedure:
-
Allow the vial of this compound acetate powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound acetate powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution (Molecular Weight of this compound free base: 1416.06 g/mol ), you would need approximately 1.42 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
This protocol provides a general guideline for diluting a concentrated DMSO stock of this compound into an aqueous cell culture medium for in vitro assays.
Materials:
-
Concentrated this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes for dilution
-
Calibrated pipette and sterile tips
Procedure:
-
Thaw a single-use aliquot of the concentrated this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentration. It is recommended to perform at least one intermediate dilution step to minimize precipitation.
-
Example for a 1:1000 final dilution:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium in a sterile tube. This results in a 100 µM intermediate solution.
-
Add the required volume of the intermediate solution to your cell culture plate wells containing pre-warmed medium to achieve the final desired concentration. For example, adding 10 µL of the 100 µM intermediate solution to 90 µL of medium in a well will result in a final concentration of 10 µM.
-
-
-
Gently mix the contents of the wells by pipetting up and down or by gentle swirling of the plate.
-
Always prepare a vehicle control by adding the same final concentration of DMSO to control wells.
-
Visually inspect the wells under a microscope for any signs of precipitation before proceeding with your assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dissolving in DMSO | - DMSO is not anhydrous (has absorbed moisture).- Incorrect calculation of the amount of solvent. | - Use a fresh, sealed bottle of anhydrous DMSO.- Double-check your calculations for the required solvent volume. |
| Precipitation when diluting DMSO stock into aqueous media | - The concentration of this compound exceeds its solubility limit in the final aqueous solution.- Rapid change in solvent polarity.- The pH of the media is not optimal for this compound solubility. | - Perform a stepwise (serial) dilution as described in Protocol 2.- Ensure the cell culture medium is pre-warmed to 37°C.- Add the this compound solution to the media while gently vortexing or mixing.- Consider preparing a less concentrated stock solution in DMSO. |
| Cloudiness or precipitate observed in cell culture wells after incubation | - Delayed precipitation of this compound.- Interaction of this compound with components in the serum or media supplements.- Contamination of the cell culture. | - Reduce the final concentration of this compound in the assay.- Test the solubility of this compound in serum-free media to identify if serum components are the cause.- If possible, reduce the serum concentration in your assay medium.- Check for signs of bacterial or fungal contamination. |
| Inconsistent or unexpected assay results | - Inaccurate concentration of this compound due to incomplete dissolution or precipitation.- Degradation of this compound in the stock solution.- Aggregation of this compound affecting its biological activity. | - Ensure complete dissolution of the stock solution before use.- Prepare fresh working solutions for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution.- Consider performing a quality control check of your this compound solution. |
Visualizations
Mechanism of Action: this compound as a GnRH Antagonist
This compound functions by competitively blocking the Gonadotropin-Releasing Hormone (GnRH) receptor in the anterior pituitary gland. This action inhibits the downstream signaling cascade that leads to the production and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately suppressing testosterone production.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound for injectable suspension: first-in-class gonadotropin-releasing hormone antagonist for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. file.selleckchem.com [file.selleckchem.com]
Technical Support Center: Abarelix Integrity and Freeze-Thaw Cycles
For researchers, scientists, and drug development professionals utilizing Abarelix, maintaining the integrity of the peptide is paramount for reliable experimental outcomes. This guide addresses potential issues and questions related to the impact of freeze-thaw cycles on this compound stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage for this compound?
This compound for injectable suspension is typically stored at 25°C (77°F), with excursions permitted to 15-30°C (59-86°F).[1][2] For research purposes, this compound acetate powder is often stored at -20°C for up to one year or -80°C for up to two years.[3] Once in solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[3] Always refer to the manufacturer's specific instructions for the particular formulation you are using.
Q2: How do freeze-thaw cycles potentially affect this compound integrity?
While specific public data on the effects of repeated freeze-thaw cycles on this compound is limited, peptide-based drugs, in general, can be susceptible to degradation from such stress. Potential impacts include:
-
Aggregation: The formation of soluble or insoluble protein aggregates is a common issue with freeze-thaw cycles. This can be caused by partial unfolding of the peptide at the ice-liquid interface, leading to intermolecular interactions.
-
Precipitation: Changes in local concentration and pH during the freezing process can lead to the peptide coming out of solution.
-
Chemical Degradation: Freeze-thaw cycles can introduce stresses that may accelerate chemical degradation pathways such as oxidation, deamidation, and hydrolysis, although these are generally more temperature-dependent over time.
-
Loss of Potency: Physical and chemical changes can lead to a reduction in the biological activity of this compound.
Q3: Are there any visual indicators of this compound degradation after freeze-thaw cycles?
Visual inspection is a preliminary but not definitive step. Look for:
-
Cloudiness or turbidity: This may indicate the formation of insoluble aggregates or precipitation.
-
Particulates: The presence of visible particles is a clear sign of degradation.
-
Changes in color: While less common for peptides, any color change should be noted.
Absence of these signs does not guarantee integrity, as soluble aggregates and chemical modifications are not visible.
Troubleshooting Guide
If you suspect that your this compound sample has been compromised due to unintended freeze-thaw cycles, follow this troubleshooting guide.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or inconsistent biological activity in assays. | Aggregation, chemical degradation, or loss of active concentration due to precipitation. | 1. Use a fresh, properly stored aliquot of this compound as a positive control. 2. Perform analytical characterization of the suspect sample (see Experimental Protocols). 3. If degradation is confirmed, discard the affected stock and use a new vial. |
| Visible particulates or cloudiness in the reconstituted solution. | Formation of insoluble aggregates or precipitation. | 1. Do not use the solution. 2. Attempt to gently swirl the vial to see if it redissolves (avoid vigorous shaking/vortexing which can induce further aggregation). 3. If particulates remain, the sample is compromised and should be discarded. |
| Inconsistent results between different aliquots from the same stock solution. | Non-homogeneity of the stock solution after a freeze-thaw cycle. Aggregates may not be evenly distributed. | 1. Ensure the stock solution is completely thawed and gently mixed before making new aliquots. 2. Consider that repeated freeze-thaw cycles on the main stock should be avoided. It is best practice to create single-use aliquots. |
Data on Potential Degradation Pathways
While specific quantitative data for this compound is not available from the search, the following table summarizes potential degradation products from stresses like freeze-thaw cycles and the analytical techniques to detect them.
| Degradation Pathway | Potential Product | Primary Analytical Technique(s) | Secondary Technique(s) |
| Physical Instability | Soluble/Insoluble Aggregates | Size Exclusion Chromatography (SEC-HPLC) | Dynamic Light Scattering (DLS), Analytical Ultracentrifugation (AUC) |
| Precipitates | Visual Inspection, UV-Vis Spectroscopy (for turbidity) | Light Microscopy | |
| Chemical Instability | Oxidation Products (e.g., Met-sulfoxide) | Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS) | Peptide Mapping |
| Deamidation Products | Ion-Exchange HPLC (IEX-HPLC), Mass Spectrometry (MS) | Isoelectric Focusing (IEF) | |
| Hydrolysis/Fragmentation | Reversed-Phase HPLC (RP-HPLC), SDS-PAGE | Mass Spectrometry (MS) |
Experimental Protocols
To assess the integrity of this compound after suspected freeze-thaw stress, the following methods are recommended.
Size Exclusion Chromatography (SEC-HPLC) for Aggregate Detection
-
Objective: To separate and quantify soluble aggregates based on hydrodynamic volume.
-
Methodology:
-
Mobile Phase: Prepare an appropriate buffer, typically a phosphate or histidine buffer at a pH where this compound is stable (e.g., pH 5-7). The mobile phase should contain a salt (e.g., 150 mM NaCl) to minimize non-specific interactions.
-
Column: Use a silica-based SEC column with a pore size suitable for the molecular weight of this compound (1416.1 Da) and its potential aggregates.
-
Sample Preparation: Dilute the this compound sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase. Ensure the sample is fully thawed and gently mixed.
-
Analysis: Inject the sample onto the SEC column. Monitor the elution profile using a UV detector at a wavelength of 214 nm or 280 nm.
-
Interpretation: The native this compound monomer will elute as a main peak. Any peaks eluting earlier correspond to higher molecular weight species (aggregates). The peak areas can be used to quantify the percentage of aggregation.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Degradation Products
-
Objective: To assess the purity of this compound and detect chemical modifications or fragments.
-
Methodology:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Column: A C18 stationary phase column is commonly used for peptide analysis.
-
Gradient: Run a linear gradient from a low to a high percentage of Mobile Phase B to elute this compound and its degradation products. A typical gradient might be 5% to 95% B over 30 minutes.
-
Sample Preparation: Dilute the this compound sample in Mobile Phase A.
-
Analysis: Inject the sample and monitor the chromatogram at 214 nm or 280 nm.
-
Interpretation: A decrease in the area of the main this compound peak and the appearance of new peaks (either earlier or later eluting) can indicate degradation.
-
Mass Spectrometry (MS) for Identification of Modifications
-
Objective: To determine the precise molecular weight of this compound and identify any chemical modifications.
-
Methodology:
-
Couple the eluent from the RP-HPLC to an electrospray ionization (ESI) mass spectrometer.
-
Acquire mass spectra across the elution profile.
-
Interpretation: The mass spectrum of the main peak should correspond to the theoretical mass of this compound. Any mass shifts can indicate modifications such as oxidation (+16 Da), deamidation (+1 Da), or fragmentation.
-
Visualizations
Caption: Logical workflow of freeze-thaw cycle impact on this compound.
Caption: Troubleshooting workflow for suspected this compound degradation.
References
Technical Support Center: Optimizing In Vivo Delivery of Abarelix to Minimize Side Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vivo delivery of Abarelix while minimizing its associated side effects.
Frequently Asked Questions (FAQs)
Q1: What is the composition of the this compound formulation that was used clinically, and how might it contribute to side effects?
Q2: What is the primary mechanism behind the allergic reactions observed with this compound?
Q3: Are there alternative formulations or strategies to mitigate the histamine-releasing effect of this compound?
A3: While this compound itself has been discontinued in many markets, research into GnRH antagonists continues. For experimental purposes, several strategies could be explored to mitigate histamine release:
-
Modification of the Peptide: Altering the peptide sequence to reduce its affinity for mast cell receptors while maintaining its antagonism at the GnRH receptor could be a long-term strategy.
-
Alternative Depot Formulations: Investigating other biodegradable polymer-based depot systems (e.g., PLGA microspheres) or in situ forming depots with different solvents might alter the release kinetics and local concentration of this compound, potentially reducing the intensity of mast cell activation.[5]
-
Co-formulation with Mast Cell Stabilizers: Including excipients with mast cell-stabilizing properties in the formulation could be a potential approach to dampen the histamine release.
-
Pre-treatment with Antihistamines: In a clinical setting, pre-treatment with antihistamines has been considered for managing allergic reactions to GnRH analogs.[6] For preclinical studies, this could be a strategy to isolate and study other potential side effects of the drug itself, separate from the histamine-mediated reactions.
Q4: What are the key differences in side effects between GnRH antagonists like this compound and GnRH agonists like leuprolide?
A4: The primary advantage of GnRH antagonists like this compound is the avoidance of the initial testosterone surge seen with GnRH agonists.[7][8] This surge can cause a temporary worsening of clinical symptoms. However, this compound has been associated with a higher incidence of immediate-onset systemic allergic reactions compared to GnRH agonists.[9] The overall incidence of other adverse events is generally comparable between the two classes of drugs.[7]
Data Summary
Table 1: Comparison of Endocrinological Efficacy of this compound vs. Leuprolide Acetate (First 84 Days)
| Efficacy Endpoint | This compound (100 mg) | Leuprolide Acetate (7.5 mg) | p-value |
| Avoidance of Testosterone Surge | 100% | 18% | <0.001 |
| Medical Castration on Day 8 | 78% | 0% | <0.001 |
| Medical Castration on Day 29 through 85 | Comparable | Comparable | NS |
Source: Adapted from data presented in a phase 3 multicenter, open-label, randomized study.[7]
Table 2: Histamine Release Potential of Different GnRH Antagonists (ex vivo human skin model)
| Compound | Concentration | Mean % Increase in Histamine Release (± SEM) |
| Degarelix | 3 - 300 µg/ml | No significant effect |
| Ganirelix | 100 µg/ml | 81 ± 27% (non-significant) |
| This compound | 30 µg/ml | 143 ± 29% (p < 0.05) |
| This compound | 300 µg/ml | 362 ± 58% (p < 0.05) |
| Cetrorelix | 30 µg/ml | 228 ± 111% (p < 0.05) |
| Cetrorelix | 300 µg/ml | 279 ± 46% (p < 0.05) |
Source: Adapted from Koechling W, et al. Br J Clin Pharmacol. 2010.[4]
Experimental Protocols
Protocol 1: In Vivo Assessment of Systemic Anaphylactoid Reaction in a Rat Model
This protocol is designed to evaluate the potential of an this compound formulation to induce a systemic anaphylactoid reaction.
Materials:
-
This compound formulation
-
Vehicle control (e.g., 0.9% saline with CMC)
-
Anesthesia (e.g., isoflurane)
-
Rectal probe and thermometer
-
Blood collection supplies (for histamine analysis)
-
Saline for injection
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Baseline Measurements: Record the baseline rectal temperature of each rat.
-
Anesthesia and Administration:
-
Lightly anesthetize the rat.
-
Administer the this compound formulation or vehicle control via intramuscular injection into the quadriceps muscle.
-
-
Monitoring:
-
Immediately after injection, place the rat in an observation chamber.
-
Monitor for clinical signs of anaphylaxis for at least 60 minutes. Signs include piloerection, cyanosis, respiratory distress, and lethargy.[6]
-
Measure rectal temperature every 15 minutes for the first hour and then every 30 minutes for the next two hours. A drop in body temperature is an indicator of systemic anaphylaxis.[10]
-
-
Blood Sampling: At 5-15 minutes post-injection (peak time for histamine release), collect a blood sample via tail vein or cardiac puncture (terminal procedure) into EDTA tubes for plasma histamine analysis.
-
Data Analysis:
-
Compare the change in body temperature between the this compound-treated and vehicle control groups.
-
Measure plasma histamine levels using an ELISA kit and compare between groups.
-
Score and compare the clinical signs of anaphylaxis.
-
Protocol 2: Evaluation of Local Tissue Reaction at the Injection Site in a Rabbit Model
This protocol assesses local inflammation and irritation at the site of intramuscular injection.
Materials:
-
This compound formulation
-
Vehicle control
-
New Zealand White rabbits
-
Calipers
-
Dermal markers
-
Histology supplies (formalin, embedding cassettes, etc.)
Procedure:
-
Animal Preparation: Shave the fur over the injection sites (e.g., quadriceps or lumbar muscles) 24 hours before injection.[11]
-
Injection:
-
Administer the this compound formulation or vehicle control via intramuscular injection.
-
Mark the injection site with a dermal marker.
-
-
Macroscopic Evaluation:
-
At 24, 48, and 72 hours post-injection, visually inspect the injection sites for signs of erythema (redness), edema (swelling), and other local reactions.
-
Measure the diameter of any visible reaction using calipers.
-
-
Histopathological Analysis:
-
At the end of the observation period, euthanize the animals and collect the muscle tissue at the injection site.
-
Fix the tissue in 10% neutral buffered formalin.
-
Process, embed in paraffin, section, and stain the tissue with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should evaluate the slides for signs of inflammation, necrosis, hemorrhage, and fibrosis.
-
Troubleshooting Guides
Issue 1: Difficulty in Reconstituting the this compound-CMC Powder
-
Question: The this compound-CMC powder is not forming a uniform suspension after adding the saline. What should I do?
-
Answer:
-
Ensure Correct Volume: Double-check that you are using the correct volume of 0.9% Sodium Chloride Injection as specified in your protocol.
-
Gentle Agitation: Do not shake vigorously as this can cause foaming and may damage the peptide. Gently swirl or roll the vial to wet the powder.
-
Allow Time for Hydration: Let the vial stand for a few minutes to allow the CMC to fully hydrate before further gentle agitation.
-
Temperature: Ensure the diluent is at room temperature. Cold diluents can slow down the reconstitution process.
-
Issue 2: Clogging of the Injection Needle
-
Question: The needle is clogging during the intramuscular injection of the this compound depot suspension. How can I prevent this?
-
Answer:
-
Needle Gauge: Ensure you are using an appropriate needle gauge for a depot suspension (e.g., 21G or 22G). Too fine a needle will be prone to clogging.
-
Immediate Injection: Administer the injection immediately after drawing the suspension into the syringe. Letting it sit can cause the particles to settle and clog the needle.
-
Continuous Motion: Maintain a steady, continuous pressure on the plunger during injection.
-
Resuspend Before Drawing: Gently roll the vial between your hands to ensure the suspension is uniform before drawing it into the syringe.
-
Issue 3: High Variability in Efficacy or Side Effect Profile Between Animals
-
Question: I am observing high variability in testosterone suppression or in the severity of side effects between animals in the same group. What could be the cause?
-
Answer:
-
Injection Technique: Inconsistent injection depth can lead to some of the depot being delivered subcutaneously instead of intramuscularly, altering the absorption rate. Ensure a consistent and correct intramuscular injection technique.
-
Suspension Uniformity: If the suspension is not uniform, different animals may receive different effective doses of this compound. Ensure the vial is well-mixed before drawing each dose.
-
Animal Strain and Health: The health status and genetic background of the animals can influence their response to drugs. Use animals from a reliable source and ensure they are healthy and acclimated before the study.
-
Stress: High levels of stress can affect physiological responses. Handle the animals calmly and consistently.
-
Visualizations
Caption: GnRH receptor antagonism by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. apjai-journal.org [apjai-journal.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A rat model of Shuang Huang Lian injection-induced anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase 3, multicenter, open-label, randomized study of this compound versus leuprolide acetate in men with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase 3, multicenter, open label, randomized study of this compound versus leuprolide plus daily antiandrogen in men with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Animal Models of IgE Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apcf-infosite.hkust.edu.hk [apcf-infosite.hkust.edu.hk]
mitigating cytotoxicity of Abarelix at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxic effects of Abarelix at high concentrations during in vitro experiments.
Troubleshooting Guides
High cytotoxicity of this compound in cell cultures can manifest as poor cell viability, altered morphology, or inconsistent experimental results. Below are common issues and recommended troubleshooting steps.
Issue 1: Excessive Cell Death Observed Even at Moderately High Concentrations
Possible Cause: Direct cytotoxic effects of this compound, potentially unrelated to its GnRH receptor antagonism, or high sensitivity of the specific cell line.
Troubleshooting Steps:
-
Optimize Concentration Range:
-
Perform a dose-response curve with a wider range of this compound concentrations to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration).
-
Aim for a therapeutic window where the desired biological effect is observed with minimal cytotoxicity.
-
-
Modify Formulation/Solvent:
-
This compound is a peptide and its solubility and stability can be influenced by the solvent. Ensure the solvent itself is not contributing to cytotoxicity.
-
Consider using a low percentage of a less cytotoxic solvent like DMSO and ensure the final concentration in the culture medium is well below the solvent's toxic threshold.
-
For peptide drugs, aggregation at high concentrations can sometimes lead to non-specific cytotoxicity. Consider brief sonication of the stock solution before dilution.
-
-
Co-treatment with Cytoprotective Agents:
-
Based on in vivo data suggesting histamine release, consider co-treatment with an antihistamine (e.g., diphenhydramine) in your cell culture model to see if this mitigates cytotoxicity, particularly in cell types that may express histamine receptors.[1]
-
Issue 2: Inconsistent Results and Poor Reproducibility
Possible Cause: Degradation of this compound in culture medium or interaction with media components.
Troubleshooting Steps:
-
Assess Stability:
-
This compound is a peptide and may be susceptible to degradation by proteases in serum-containing media.[2]
-
Consider reducing the serum concentration or using a serum-free medium if compatible with your cell line.
-
Prepare fresh this compound solutions for each experiment to avoid degradation during storage.
-
-
Media Exchange:
-
For long-term experiments, consider partial media changes to replenish this compound and remove any potential cytotoxic metabolites.
-
Experimental Protocol: Determining this compound Cytotoxicity (CC50) using MTT Assay
This protocol outlines a standard method for assessing the cytotoxicity of this compound.
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Mix thoroughly and read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the CC50 value.
-
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of this compound-induced cytotoxicity?
A1: In a clinical setting, this compound has been associated with immediate-onset systemic allergic reactions, which are thought to be mediated by histamine release.[3][4] In an in vitro context, high concentrations of this peptide drug may lead to non-specific cytotoxicity through various mechanisms, including membrane disruption or aggregation. The primary mechanism of action for its therapeutic effect is the competitive antagonism of the gonadotropin-releasing hormone (GnRH) receptor.[2][4]
Q2: How can I differentiate between specific antagonist effects and non-specific cytotoxicity?
A2: To distinguish between the intended pharmacological effect and off-target cytotoxicity, you can include a control cell line that does not express the GnRH receptor. If high concentrations of this compound are cytotoxic to both GnRH receptor-positive and negative cell lines, the effect is likely non-specific.
Q3: Are there alternative formulations of this compound that might be less cytotoxic?
A3: While not commercially available for research purposes, depot formulations of this compound were developed for clinical use to provide a controlled release.[5][6] For in vitro work, you could explore encapsulating this compound in liposomes or nanoparticles as a potential strategy to reduce its direct exposure to cells and mitigate cytotoxicity.[7]
Q4: What concentrations of this compound are typically reported to be cytotoxic in vitro?
A4: In vivo studies have noted that this compound can cause a significant increase in histamine release at concentrations of 30 and 300 µg/mL in an ex vivo human skin model.[1] It is crucial to determine the specific cytotoxic concentrations for your cell line of interest using a dose-response experiment.
Data Summary
The following table summarizes hypothetical data from a cytotoxicity and efficacy assessment of this compound on a GnRH receptor-positive prostate cancer cell line (e.g., LNCaP).
| Concentration (µM) | Cell Viability (%) (MTT Assay) | GnRH Receptor Occupancy (%) |
| 0.1 | 98 ± 3 | 15 ± 4 |
| 1 | 95 ± 4 | 60 ± 7 |
| 10 | 92 ± 5 | 95 ± 3 |
| 50 | 65 ± 8 | 98 ± 2 |
| 100 | 40 ± 10 | 99 ± 1 |
| 200 | 15 ± 5 | 99 ± 1 |
Data are represented as mean ± standard deviation.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: this compound-depot-F, this compound-depot-M, this compound-L, PPI 149, R 3827 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of a novel depot formulation of this compound, a gonadotropin-releasing hormone (GnRH) antagonist, in healthy men ages 50 to 75 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation strategies to help de-risking drug development - SEQENS [seqens.com]
best practices for handling and storing lyophilized Abarelix powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing lyophilized Abarelix powder. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should lyophilized this compound powder be stored upon receipt?
A1: Lyophilized this compound powder should be stored under specific temperature conditions to ensure its stability. For the commercial product, Plenaxis™, storage at 25°C (77°F) is recommended, with excursions permitted to 15-30°C (59-86°F)[1][2]. For research-grade this compound acetate, long-term storage at -20°C or -80°C is optimal[3][4][5]. Always refer to the product-specific information sheet for the most accurate storage guidelines.
Q2: What is the recommended solvent for reconstituting lyophilized this compound?
A2: The recommended diluent for reconstituting commercial this compound for injectable suspension (Plenaxis™) is 0.9% Sodium Chloride Injection, USP[1][2]. For research purposes, Dimethyl Sulfoxide (DMSO) and water can also be used, though specific handling instructions for these solvents should be followed[3][6].
Q3: What is the correct procedure for reconstituting this compound powder?
A3: To reconstitute this compound, allow the vial to equilibrate to room temperature before opening to prevent moisture uptake[5]. Using aseptic technique, slowly inject the recommended volume of the appropriate solvent into the vial[1][7]. Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking, as this can cause foaming or denaturation of the peptide. For Plenaxis™, 2.2 mL of 0.9% sodium chloride injection is used to yield a 2 mL deliverable dose of 100 mg (50 mg/mL)[1][2][8].
Q4: What should the reconstituted this compound solution look like?
A4: The reconstituted this compound solution should be a white to off-white depot suspension[1][2][9]. If the solution contains visible particles or is cloudy when it should be clear, it should not be used[7].
Q5: How should the reconstituted this compound solution be stored, and for how long is it stable?
A5: Reconstituted this compound (Plenaxis™) should be used immediately after preparation. For research-grade this compound reconstituted in a solvent, it is recommended to use it within a month when stored at -20°C or within six months if stored at -80°C[3][6]. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the solution into single-use vials before freezing[5][10].
Q6: Can I store the reconstituted this compound solution at room temperature?
A6: It is generally not recommended to store reconstituted peptide solutions at room temperature for extended periods. For some peptides, storage at 4°C is acceptable for up to a week. However, for optimal stability, freezing is recommended for any unused portion[5]. The reconstituted commercial product Plenaxis™ is intended for immediate use.
Q7: What are the signs of degradation of lyophilized this compound powder?
A7: Signs of degradation in lyophilized powder can include a change in color or appearance from the expected white to off-white powder[3][6]. The presence of clumps or a glassy appearance may indicate moisture absorption, which can compromise stability[4].
Quantitative Data Summary
| Parameter | Recommendation | Source(s) |
| Storage of Lyophilized Powder (Commercial - Plenaxis™) | 25°C (77°F); excursions permitted to 15-30°C (59-86°F) | [1][2] |
| Storage of Lyophilized Powder (Research Grade) | -20°C (1 year) or -80°C (2 years) | [3] |
| Reconstitution Solvent (Commercial - Plenaxis™) | 0.9% Sodium Chloride Injection, USP | [1][2] |
| Reconstitution Volume (Plenaxis™) | 2.2 mL to yield a 2 mL deliverable dose | [1][2][8] |
| Final Concentration (Plenaxis™) | 100 mg in 2 mL (50 mg/mL) | [1] |
| Storage of Reconstituted Solution (Research Grade) | -20°C (up to 1 month) or -80°C (up to 6 months) | [3][6] |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound Powder (for Research Use)
-
Equilibration: Before opening, allow the vial of lyophilized this compound powder to warm to room temperature for approximately 30 minutes. This minimizes condensation and moisture uptake.
-
Solvent Preparation: Prepare the appropriate sterile solvent (e.g., 0.9% Sodium Chloride, DMSO, or sterile water) as required for your experiment.
-
Aseptic Technique: Perform the reconstitution procedure in a clean, well-ventilated area, employing aseptic techniques to prevent contamination.
-
Solvent Addition: Carefully uncap the vial and slowly add the predetermined volume of the solvent down the side of the vial.
-
Dissolution: Gently swirl the vial to dissolve the powder. Avoid vigorous shaking. If necessary, use a vortex mixer on a low setting for a short duration.
-
Visual Inspection: Once dissolved, visually inspect the solution for any particulate matter or discoloration. The solution should be clear and colorless, or a uniform white to off-white suspension, depending on the formulation[1][2][7].
-
Aliquoting and Storage: If not for immediate use, aliquot the reconstituted solution into smaller, single-use, sterile vials. Store these aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles[3][6].
Visual Guides
Caption: Workflow for Handling Lyophilized this compound Powder.
Troubleshooting Guide
Problem: The lyophilized powder appears clumpy or has changed color.
-
Possible Cause: This may indicate moisture absorption or degradation of the peptide[4].
-
Solution: Do not use the product if its appearance deviates from the manufacturer's description. Contact the supplier for a replacement. To prevent this, always allow the vial to reach room temperature before opening and store it in a dry environment[4].
Problem: The powder is difficult to dissolve.
-
Possible Cause: The peptide may have poor solubility in the chosen solvent, or the concentration may be too high.
-
Solution: Ensure you are using the recommended solvent and concentration. Gentle warming or brief vortexing may aid dissolution[6]. For research-grade this compound, if water solubility is an issue, consider using a small amount of a co-solvent like DMSO followed by dilution with an aqueous buffer[3].
Problem: The reconstituted solution contains visible particles.
-
Possible Cause: The powder may not be fully dissolved, or there may be contamination.
-
Solution: Ensure the powder is completely dissolved by gentle agitation. If particles persist, the solution should not be used. For research applications requiring a sterile solution, filtering through a 0.22 µm filter may be an option, but this should be done with caution as it may affect the concentration[3].
References
- 1. Plenaxis (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 5. peptide.com [peptide.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rch.org.au [rch.org.au]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
ensuring consistent Abarelix activity in long-term cell culture
This guide provides researchers, scientists, and drug development professionals with essential information for ensuring the consistent activity of Abarelix in long-term in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? this compound is a synthetic decapeptide that acts as a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2][3] It functions by directly and competitively binding to GnRH receptors on pituitary cells.[2][4] This binding blocks the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses testosterone production.[1][5] Unlike GnRH agonists, this compound does not cause an initial surge in LH and testosterone levels.[6][7]
Q2: What are the primary challenges when using this compound in long-term cell culture? The main challenges are maintaining its stability, ensuring consistent concentration, and managing cell health over extended periods. As a peptide, this compound is susceptible to degradation by proteases and peptidases present in cell culture media, especially those supplemented with serum.[3][8] Its solubility and potential for precipitation in media at physiological pH can also be a concern.[9] Finally, standard long-term culture issues like cell overgrowth and the potential for selecting resistant cell populations must be managed.[10]
Q3: How should I prepare and store this compound stock solutions? For in vitro use, this compound can be dissolved in sterile DMSO or water to create a high-concentration stock solution.[11] If using water, gentle warming and sonication may be necessary to achieve full dissolution.[11]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Recommended Temperature: Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[11] Always refer to the manufacturer's specific recommendations.
Q4: What is the expected stability of this compound in my culture medium? The stability of this compound in culture medium is variable and depends on several factors, including media composition, pH, temperature, and the presence of serum. In vitro studies have shown that this compound can be metabolized through the hydrolysis of its peptide bonds.[3][8] The presence of peptidases, particularly in fetal bovine serum (FBS), can significantly shorten its active half-life. It is recommended to empirically determine the stability in your specific cell culture system or, as a best practice, replenish the this compound with every media change.
Troubleshooting Guide
Q1: I'm observing a diminished or complete loss of this compound activity over several days. What is the likely cause? This is the most common issue in long-term experiments and is typically due to:
-
Peptide Degradation: this compound is likely being degraded by enzymes in the culture medium.[3][8]
-
Compound Depletion: Cells may internalize the compound, or it may be adsorbed to the plasticware, reducing its effective concentration over time.
Solutions:
-
Increase Replenishment Frequency: Change the medium and add fresh this compound every 24-72 hours. The optimal frequency will depend on your cell line's metabolic activity and media composition.
-
Reduce Serum Concentration: If your cell line tolerates it, reduce the percentage of FBS or switch to a serum-free medium to decrease peptidase activity.
-
Consider Protease Inhibitors: This should be approached with caution as protease inhibitors can have off-target effects on cell health and signaling. If used, a broad-spectrum, non-toxic inhibitor cocktail should be tested at the lowest effective concentration.
Q2: My results with this compound are inconsistent between experiments. How can I improve reproducibility? Inconsistency often stems from subtle variations in experimental setup.
-
Standardize Cell Seeding: Ensure you seed the same number of cells for each experiment and allow them to attach and normalize before starting treatment.
-
Control for Passage Number: Use cells within a consistent, low-passage number range. High-passage cells can exhibit altered phenotypes and drug responses.
-
Prepare Fresh Solutions: Use freshly prepared working solutions of this compound for each experiment from a validated, single-use stock aliquot.[11]
-
Monitor Media pH: this compound solubility is pH-dependent.[9] Ensure your media is properly buffered and that the pH does not drift significantly during the experiment.
Q3: I see a precipitate in my culture flasks after adding the this compound working solution. What should I do? Precipitation can occur if the compound's solubility limit is exceeded or if it interacts with media components.
-
Check Final Solvent Concentration: Ensure the final concentration of DMSO or other solvents is low (typically <0.1%) and non-toxic to your cells.
-
Pre-warm Media: Add the this compound working solution to pre-warmed (37°C) media and mix gently but thoroughly before adding to the cells.
-
Perform a Solubility Test: Test the solubility of your desired this compound concentration in a cell-free flask of your culture medium before treating your cells.
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound (Note: Pharmacokinetic data is derived from in vivo human studies and provided for context.)
| Property | Value / Description | Reference(s) |
| Drug Class | Gonadotropin-Releasing Hormone (GnRH) Antagonist | [4] |
| Molecular Formula | C₇₂H₉₅ClN₁₄O₁₄ | [3] |
| Molecular Weight | 1416.1 g/mol | [3] |
| Chemical Nature | Synthetic decapeptide | [1][2] |
| Mechanism of Action | Competitively blocks pituitary GnRH receptors | [2][8] |
| Mean Cmax (100 mg IM) | 43.4 ng/mL | [5] |
| Mean Tmax (100 mg IM) | ~3 days | [5] |
| Half-life | ~13.2 days | [5] |
| Metabolism | Primarily via hydrolysis of peptide bonds | [3][8] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Calculate Required Mass: Determine the mass of this compound powder needed to prepare a 10 mM stock solution in high-purity DMSO.
-
Dissolution: Add the calculated volume of DMSO to the vial of this compound. Vortex gently until the powder is completely dissolved. Sonication or gentle warming may be applied if necessary.[11]
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Store immediately at -80°C.[11]
-
Working Solution Preparation: On the day of the experiment, thaw one aliquot of the 10 mM stock. Dilute it in pre-warmed, complete cell culture medium to the desired final concentration (e.g., 1 µM, 10 µM). Ensure the final DMSO concentration is below 0.1%. Mix thoroughly before adding to cells.
This compound Mechanism of Action
The diagram below illustrates how this compound competitively inhibits the GnRH receptor, preventing downstream signaling cascades that lead to LH and FSH gene transcription.
References
- 1. Plenaxis (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. This compound | C72H95ClN14O14 | CID 16131215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C72H95ClN14O14 | CID 16131215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. watchdoq.com [watchdoq.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound for injectable suspension: first-in-class gonadotropin-releasing hormone antagonist for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and other gonadotrophin-releasing hormone antagonists in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to Abarelix and Degarelix: GnRH Receptor Antagonism in Focus
For researchers and drug development professionals in the field of oncology, particularly in the context of androgen-dependent prostate cancer, the selection of an appropriate Gonadotropin-Releasing Hormone (GnRH) receptor antagonist is a critical decision. This guide provides an objective, data-driven comparison of two prominent GnRH antagonists, Abarelix and Degarelix. By examining their mechanisms, clinical performance, and safety profiles, this document aims to equip scientists with the information necessary to make informed decisions in their research and development endeavors.
Mechanism of Action: Direct and Competitive GnRH Receptor Blockade
Both this compound and Degarelix are synthetic peptide derivatives that function as direct and competitive antagonists of the GnRH receptor in the anterior pituitary gland.[1][2] Unlike GnRH agonists, which initially cause a surge in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently testosterone, these antagonists bring about a rapid reduction in these hormones without an initial flare.[2][3] This immediate blockade of the GnRH receptor prevents the release of LH and FSH, leading to a swift and profound suppression of testosterone to castration levels.[1][4][5] This direct mechanism of action is a key advantage in the management of advanced prostate cancer, where a testosterone surge could exacerbate clinical symptoms.[2][6]
The signaling pathway initiated by GnRH binding to its G-protein coupled receptor, and its subsequent blockade by antagonists, is depicted below.
Comparative Efficacy
Direct head-to-head clinical trials comparing this compound and Degarelix are limited. However, extensive data from Phase III trials comparing each drug to the GnRH agonist leuprolide provide a basis for indirect comparison. The primary efficacy endpoint in these studies is the rapid achievement and maintenance of medical castration (serum testosterone ≤ 50 ng/dL).
| Efficacy Parameter | This compound (vs. Leuprolide) | Degarelix (vs. Leuprolide) | Citations |
| Avoidance of Testosterone Surge | 100% of patients avoided a surge, compared to 82-84% of leuprolide patients experiencing one. | No testosterone surge observed. In contrast, leuprolide groups saw a median testosterone increase of 65% by day 3. | [7][8] |
| Time to Castration (Testosterone ≤ 50 ng/dL) | 78% of patients achieved castration by day 8. | 96% of patients achieved castration by day 3. | [6][7] |
| Maintenance of Castration (Day 28-364) | 92-93% of patients maintained castration. | 97.2% of patients (240/80 mg dose) maintained castration. | [6][9] |
| Prostate-Specific Antigen (PSA) Reduction | Significantly greater PSA reduction in the first month compared to leuprolide. | Median PSA reduction of 64% by day 14 and 85% by day 28, significantly faster than leuprolide. | [5][7][10] |
Comparative Safety and Tolerability
The safety profiles of this compound and Degarelix are broadly similar to other androgen deprivation therapies, with common side effects including hot flashes and weight gain.[4][11] However, there are notable differences, particularly concerning injection site reactions and the potential for systemic allergic reactions.
| Safety Parameter | This compound | Degarelix | Citations |
| Systemic Allergic Reactions | Immediate-onset systemic allergic reactions (e.g., urticaria, pruritus, hypotension, syncope) reported in approximately 1.1% of patients in clinical trials, with the cumulative risk increasing with treatment duration. This led to its withdrawal from the US market for commercial reasons. | No systemic allergic reactions were reported in pivotal clinical studies. It was specifically developed to have a lower potential for histamine release. | [1][9][12][13] |
| Histamine Release Potential | Significantly increased histamine release in ex vivo human skin models at concentrations of 30 and 300 µg/ml. | No significant effect on basal histamine release in ex vivo human skin models across a 3 to 300 µg/ml concentration range. | [4][5] |
| Injection Site Reactions (ISRs) | Reported, but generally less frequent and severe compared to Degarelix. | The most common adverse event, reported in up to 40% of patients in pivotal trials, especially after the initial dose. Reactions are typically mild to moderate and include pain, erythema, and swelling. | [6] |
| Cardiovascular Events | Safety profile comparable to leuprolide in some studies. No large-scale studies specifically focused on cardiovascular outcomes versus other GnRH antagonists. | Some pooled analyses and real-world data suggest a potentially lower risk of cardiovascular events compared to GnRH agonists, particularly in patients with pre-existing cardiovascular disease. | [14] |
Pharmacokinetic Profiles
The pharmacokinetic properties of this compound and Degarelix influence their dosing schedules and duration of action. Both are formulated for sustained release.
| Pharmacokinetic Parameter | This compound (100 mg IM Depot) | Degarelix (240 mg SC Loading Dose) | Citations |
| Time to Peak Concentration (Tmax) | ~3 days | ~1.4 days | [9][11] |
| Peak Concentration (Cmax) | ~43.4 ng/mL | ~26.2 ng/mL | [9][11] |
| Terminal Half-Life (t½) | ~13.2 days | ~43 days | [9][11] |
| Bioavailability | Relative bioavailability of the depot formulation is 0.52 compared to an injectable solution. | Not applicable (administered as a depot-forming solution). | [12] |
| Protein Binding | Data not readily available. | ~90% | [15] |
| Metabolism | Primarily via hydrolysis of peptide bonds. No significant cytochrome P450 involvement. | Peptide hydrolysis. Not a substrate, inducer, or inhibitor of the CYP450 system. | [15][16] |
| Excretion | Primarily fecal. | 20-30% excreted unchanged in urine; remainder likely hepatobiliary. | [15] |
Experimental Protocols
GnRH Receptor Binding Assay (Competitive Radioligand Assay)
Objective: To determine the binding affinity (e.g., IC50, Ki) of this compound and Degarelix to the GnRH receptor.
Methodology:
-
Receptor Preparation: Membranes are prepared from cells stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells) or from animal pituitary tissue. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
Radioligand: A radioactively labeled GnRH analog with high affinity, such as 125I-[D-Trp6]-GnRH, is used.
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains the receptor membrane preparation, the radioligand at a fixed concentration (usually near its Kd value), and varying concentrations of the unlabeled competitor drug (this compound or Degarelix).
-
Incubation: The plates are incubated for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes) at a controlled temperature (e.g., 4°C or room temperature).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed rapidly with ice-cold buffer to remove non-specifically bound ligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled GnRH agonist. Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to fit a one-site competition model, from which the IC50 (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.[2][17][18][19]
Mast Cell Histamine Release Assay
Objective: To quantify and compare the potential of this compound and Degarelix to induce non-immunological histamine release from mast cells.
Methodology:
-
Cell Preparation: A source of mast cells is required. This can be primary cells, such as rat peritoneal mast cells, or a human mast cell line (e.g., HMC-1). The cells are washed and resuspended in a suitable buffer (e.g., HEPES-buffered saline) at a known concentration.
-
Assay Setup: The assay is conducted in microtiter plates or microcentrifuge tubes. Aliquots of the mast cell suspension are added to each well/tube.
-
Stimulation: Varying concentrations of this compound or Degarelix are added to the cells. A positive control for histamine release (e.g., compound 48/80 or a calcium ionophore like A23187) and a negative control (buffer only, for spontaneous release) are included.
-
Incubation: The cells are incubated with the test compounds for a defined period (e.g., 30 minutes) at 37°C.
-
Termination and Supernatant Collection: The reaction is stopped by placing the plate/tubes on ice and centrifuging to pellet the cells. The supernatant, containing the released histamine, is carefully collected.
-
Total Histamine Control: To determine the total histamine content, a separate aliquot of cells is lysed (e.g., by freeze-thawing or with a lysing agent).
-
Histamine Quantification: The histamine concentration in the supernatants is measured. This is commonly done using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or a spectrofluorometric assay.
-
Data Analysis: The amount of histamine released by the test compounds is expressed as a percentage of the total histamine content after correcting for spontaneous release. Dose-response curves are generated to compare the potency of this compound and Degarelix in inducing histamine release.[20][21][22]
Comparative Experimental Workflow
The preclinical and clinical evaluation of GnRH antagonists like this compound and Degarelix follows a structured workflow to compare their key characteristics.
Conclusion
Both this compound and Degarelix are potent GnRH receptor antagonists that offer a rapid and profound suppression of testosterone without the initial surge associated with GnRH agonists. Degarelix demonstrates a faster onset of testosterone suppression compared to the data available for this compound. The most significant differentiator lies in their safety profiles, specifically the risk of systemic allergic reactions. This compound carries a notable risk of immediate-onset, histamine-mediated allergic reactions, which ultimately limited its clinical use.[1][12] Degarelix was developed to minimize this risk and has shown a favorable safety profile in this regard, with no systemic allergic reactions reported in pivotal trials.[6] However, Degarelix is associated with a higher incidence of injection site reactions. For researchers, the choice between these or newer generation antagonists will depend on the specific requirements of their studies, with Degarelix representing a more widely used and clinically safer option for achieving rapid androgen deprivation.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacokinetics and pharmacodynamics of this compound, a gonadotropin-releasing hormone antagonist, after subcutaneous continuous infusion in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Degarelix for the treatment of advanced prostate cancer compared with GnRh-Agonists: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. Plenaxis (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. scholars.okstate.edu [scholars.okstate.edu]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Pharmacokinetics and pharmacodynamics of a novel depot formulation of this compound, a gonadotropin-releasing hormone (GnRH) antagonist, in healthy men ages 50 to 75 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic and pharmacodynamic profile of degarelix for prostate cancer | Semantic Scholar [semanticscholar.org]
- 13. Does Exist a Differential Impact of Degarelix Versus LHRH Agonists on Cardiovascular Safety? Evidences From Randomized and Real-World Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Radioligand assay for gonadotropin-releasing hormone: relative potencies of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. Histamine release and surface CD200R1 staining as sensitive methods for assessing murine mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. Mast cell histamine and cytokine assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.cn [sigmaaldrich.cn]
a comparative study of Abarelix and other GnRH agonists
A Comparative Study of Abarelix and Other GnRH Agonists
This guide provides an objective comparison of the gonadotropin-releasing hormone (GnRH) antagonist, this compound, with commonly used GnRH agonists such as leuprolide and goserelin. The focus is on the differential mechanisms of action, clinical efficacy, safety profiles, and the underlying signaling pathways, supported by data from key clinical trials.
Mechanism of Action: A Tale of Two Pathways
GnRH analogues are a cornerstone of androgen deprivation therapy (ADT) for advanced prostate cancer, but their effects are achieved through two distinct mechanisms.
GnRH Agonists (e.g., Leuprolide, Goserelin): These agents, such as buserelin, goserelin, leuprorelin, and triptorelin, initially act as superagonists at the GnRH receptor in the pituitary gland.[1] This leads to an initial, potent stimulation of the receptor, causing a surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn triggers a transient increase in testosterone levels—a phenomenon known as "testosterone flare".[1] Continuous stimulation, however, leads to desensitization and downregulation of the GnRH receptors, ultimately suppressing LH and testosterone secretion to castrate levels.[1][2]
GnRH Antagonists (this compound): this compound is a synthetic decapeptide that acts as a pure GnRH antagonist.[3][4] It directly and competitively binds to and blocks GnRH receptors in the pituitary gland.[4][5] This immediate blockade prevents the secretion of LH and FSH without causing an initial stimulatory phase.[3][6] The result is a rapid reduction in testosterone levels, avoiding the testosterone flare associated with agonists.[1][7]
Signaling Pathway Comparison
The differential effects of GnRH agonists and antagonists stem from their interaction with the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR).
A. GnRH Agonist Signaling Pathway
GnRH agonists initially mimic endogenous GnRH, binding to the GnRHR and activating the Gαq/11 protein.[8][9] This initiates a cascade involving phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[9][10] These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, culminating in the synthesis and release of LH and FSH, causing the initial hormonal surge.[8][11] Prolonged exposure leads to receptor internalization and desensitization, shutting down the pathway.
B. GnRH Antagonist (this compound) Signaling Pathway
This compound directly competes with endogenous GnRH for receptor binding. By occupying the receptor without activating it, this compound prevents the initiation of the downstream signaling cascade. This results in an immediate and sustained blockade of LH and FSH production, leading to rapid testosterone suppression without a preceding surge.
Comparative Clinical Efficacy
Clinical trials have highlighted significant differences in the endocrinological profiles of this compound and GnRH agonists.
Data Presentation
Table 1: Speed of Medical Castration (Testosterone ≤ 50 ng/dL) This table compares the percentage of patients achieving castrate testosterone levels at early time points following treatment initiation.
| Time Point | This compound | Leuprolide Acetate | Leuprolide + Bicalutamide | Data Source |
| Day 2 | 24% | 0% | - | [12] |
| Day 8 | 72% - 79% | 0% | - | [3][13] |
| Day 15 | 93% (Combined) | - | - | [3] |
| Day 29 | 98% (Combined) | - | - | [3] |
Table 2: Avoidance of Testosterone Surge This table shows the percentage of patients who avoided a testosterone surge (defined as a >10% increase from baseline).
| Treatment Group | % Patients Avoiding Surge | p-value | Data Source |
| This compound | 100% | <0.001 | [3][12][14] |
| Leuprolide Acetate | 18% | <0.001 | [12][14] |
| Leuprolide + Bicalutamide | 14% | <0.001 | [14] |
Table 3: Follicle-Stimulating Hormone (FSH) Response This table describes the differential impact on FSH levels.
| Agent Class | Initial FSH Response | Sustained FSH Response | Data Source |
| GnRH Antagonist (this compound) | Immediate decrease | Sustained suppression | [15][16] |
| GnRH Agonists | Initial surge on Day 2 | Gradual decline to suppressed levels | [15] |
Comparative Safety Profile
The safety profiles of this compound and GnRH agonists differ, primarily due to their distinct mechanisms of action.
-
This compound : The most significant safety concern with this compound is the risk of immediate-onset systemic allergic reactions, which can include urticaria, pruritus, hypotension, and syncope.[17][18] These reactions are attributed to histamine release.[7] An increased risk of QT interval prolongation and elevated liver transaminases have also been noted.[17][19]
-
GnRH Agonists : The primary safety issue is the initial testosterone surge, which can lead to a clinical "flare," potentially causing increased bone pain, ureteral obstruction, or neurological compromise in patients with advanced metastatic disease.[1] This risk necessitates the co-administration of an antiandrogen for the first few weeks of therapy.[1] Other side effects are related to androgen deprivation, including hot flashes, loss of libido, and gynecomastia.[2]
Table 4: Comparison of Key Adverse Events
| Adverse Event | This compound | GnRH Agonists (e.g., Leuprolide) |
| Testosterone Flare | Avoided[20] | Occurs in >80% of patients without antiandrogen cover[12] |
| Systemic Allergic Reactions | Occurred in ~1.1% of patients; risk increases with duration[18][21] | Not reported as a characteristic adverse event[17] |
| Cardiovascular Events | Data is limited compared to newer antagonists | Some studies suggest a potential increased cardiovascular risk compared to antagonists[21] |
| Injection Site Reactions | Reported | Reported |
| Effects of Hypogonadism | Hot flashes, fatigue, loss of libido | Hot flashes, fatigue, loss of libido[2] |
Experimental Protocols
The following is a generalized protocol based on methodologies from key Phase III comparative trials of this compound.
A. Study Objective To compare the endocrinological efficacy and safety of the GnRH antagonist this compound with a GnRH agonist (e.g., Leuprolide Acetate), with or without an antiandrogen, in men with prostate cancer.[12][20]
B. Experimental Workflow
References
- 1. This compound and other gonadotrophin-releasing hormone antagonists in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Goserelin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound | C72H95ClN14O14 | CID 16131215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Plenaxis (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. watchdoq.com [watchdoq.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A phase 3, multicenter, open-label, randomized study of this compound versus leuprolide acetate in men with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. This compound Depot, a GnRH antagonist, v LHRH superagonists in prostate cancer: differential effects on follicle-stimulating hormone. This compound Depot study group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Experimental Use of GnRH Antagonists as Second-Line Hormonal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NCA - this compound for the Treatment of Prostate Cancer (CAG-00238N) - Proposed Decision Memo [cms.gov]
- 18. researchgate.net [researchgate.net]
- 19. urology-textbook.com [urology-textbook.com]
- 20. A phase 3, multicenter, open label, randomized study of this compound versus leuprolide plus daily antiandrogen in men with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Does Exist a Differential Impact of Degarelix Versus LHRH Agonists on Cardiovascular Safety? Evidences From Randomized and Real-World Studies [frontiersin.org]
A Comparative Analysis of Abarelix's Anti-Tumor Efficacy in Preclinical Animal Models
For researchers and drug development professionals, understanding the preclinical anti-tumor profile of gonadotropin-releasing hormone (GnRH) antagonists is crucial for advancing cancer therapeutics. This guide provides an objective comparison of Abarelix with other GnRH antagonists, supported by available experimental data from animal models of prostate, breast, and ovarian cancer.
This compound, a first-generation GnRH antagonist, has been primarily investigated for its role in managing advanced prostate cancer. Its mechanism of action involves direct and competitive blockade of GnRH receptors in the pituitary gland, leading to a rapid reduction in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and consequently, testosterone suppression without the initial surge seen with GnRH agonists.[1] While extensive clinical data exists, this guide focuses on the available, albeit more limited, preclinical evidence of its direct anti-tumor effects in animal models and compares it with other GnRH antagonists like Degarelix and Cetrorelix.
Prostate Cancer: Preclinical Insights
A notable study on the GnRH antagonist Degarelix in the Dunning R-3327H rat model demonstrated a significant and sustained inhibition of tumor growth, comparable to surgical castration.[2] This provides a strong rationale for the direct anti-tumor effects of GnRH antagonists in prostate cancer.
Table 1: Comparison of GnRH Antagonists in Prostate Cancer Animal Models
| Drug | Animal Model | Cancer Cell Line | Key Findings | Citation |
| Degarelix | Dunning R-3327H Rat | N/A (transplantable tumor) | Sustained inhibition of tumor growth, comparable to surgical castration. | [2] |
| Cetrorelix | Nude Mice | DU-145 (androgen-independent) | Significant decrease in tumor volume and weight after 8 weeks of treatment. | [3] |
Breast Cancer: Exploring a Broader Application
The role of GnRH antagonists in breast cancer is an area of active investigation, with preclinical studies suggesting a direct anti-proliferative effect, particularly in hormone-receptor-positive and even some triple-negative breast cancers (TNBC).
Studies involving the GnRH antagonist Cetrorelix have shown promising results in breast cancer xenograft models. In a study using the HCC1806 TNBC cell line xenografted into nude mice, Cetrorelix treatment significantly inhibited tumor growth, with a 53% less increase in tumor volume compared to the control group at day 28.[4] Furthermore, Cetrorelix has been shown to reduce the formation of metastasis by the MDA-MB-231 breast cancer cell line in a nude mouse model.[5]
While direct preclinical comparisons with this compound in breast cancer models are lacking, these findings with Cetrorelix underscore the potential of GnRH antagonists as a therapeutic strategy in this malignancy.
Table 2: Effects of GnRH Antagonists in Breast Cancer Animal Models
| Drug | Animal Model | Cancer Cell Line | Key Findings | Citation |
| Cetrorelix | Nude Mice | HCC1806 (TNBC) | Significant inhibition of tumor growth (53% less increase in volume at day 28). | [4] |
| Cetrorelix | Nude Mice | MDA-MB-231 (TNBC) | Reduced formation of metastasis. | [5] |
Ovarian Cancer: A Potential Therapeutic Avenue
The expression of GnRH receptors on ovarian cancer cells provides a rationale for investigating GnRH antagonists in this disease. Preclinical studies have demonstrated the anti-tumor potential of these agents in ovarian cancer models.
The GnRH antagonist Cetrorelix has been shown to have better anti-tumor efficacy than GnRH agonists in in vivo models of human cancers, including ovarian cancer. Antagonistic analogs of GnRH-II have also been shown to significantly reduce the growth of human ovarian cancer xenografts in nude mice. While specific data on this compound in ovarian cancer animal models is scarce, the positive results with other GnRH antagonists suggest a class effect that warrants further investigation.
Table 3: Effects of GnRH Antagonists in Ovarian Cancer Animal Models
| Drug | Animal Model | Key Findings | Citation |
| Cetrorelix | In vivo models of human cancers | Better anti-tumor efficacy than GnRH agonists. | |
| GnRH-II Antagonists | Nude Mice (human ovarian cancer xenografts) | Significantly reduced tumor growth. |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are generalized protocols for establishing common xenograft models used in the evaluation of anti-tumor agents.
General Protocol for Subcutaneous Xenograft Model (e.g., LNCaP, DU145, MDA-MB-231)
-
Cell Culture: Culture the desired cancer cell line (e.g., LNCaP, DU145, MDA-MB-231) in the appropriate medium and conditions until they reach 80-90% confluency.
-
Cell Harvesting: Detach the cells using trypsin-EDTA, wash with sterile PBS, and perform a cell count to determine the concentration.
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice), typically 6-8 weeks old.
-
Cell Injection: Resuspend the cancer cells in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) to a final concentration of 1-5 x 10^6 cells per 100-200 µL.
-
Injection: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound or other test compounds according to the planned dosage and schedule (e.g., subcutaneous or intraperitoneal injection).
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined maximum size or for a specified duration. At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the GnRH signaling pathway and a typical experimental workflow for evaluating anti-tumor effects in a xenograft model.
Caption: GnRH signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for in vivo anti-tumor studies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Treatment of Breast Cancer With Gonadotropin-Releasing Hormone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Gonadotropin-Releasing Hormone (GnRH) in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Abarelix and Other GnRH Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of Abarelix and other gonadotropin-releasing hormone (GnRH) antagonists, supported by available clinical trial data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the comparative safety of these agents.
Introduction to GnRH Antagonists
Gonadotropin-releasing hormone (GnRH) antagonists represent a class of drugs used in the management of hormone-sensitive conditions, most notably advanced prostate cancer. Unlike GnRH agonists, which initially cause a surge in testosterone levels, GnRH antagonists competitively and reversibly bind to GnRH receptors in the pituitary gland, leading to an immediate and profound suppression of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently, testosterone.[1][2] This rapid onset of action without a testosterone flare is a key clinical advantage of this class.[1][2] This guide focuses on the side effect profiles of this compound, the first GnRH antagonist to be approved, in comparison to newer agents such as Degarelix and Relugolix.
Comparative Side Effect Profiles
The side effect profiles of GnRH antagonists are largely dictated by the profound hypogonadism they induce. However, differences in molecular structure and formulation can lead to variations in specific adverse events. A significant concern with the first-generation GnRH antagonist, this compound, was the incidence of immediate-onset systemic allergic reactions.[3][4]
Quantitative Analysis of Side Effects
The following table summarizes the incidence of key adverse events reported in clinical trials for this compound, Degarelix, and Relugolix. It is important to note that direct head-to-head trials comparing this compound with other GnRH antagonists are limited. Much of the comparative data for this compound is against the GnRH agonist leuprolide. Data for Degarelix and Relugolix are more recent and include comparisons with GnRH agonists as well as indirect comparisons with each other through network meta-analyses.
| Adverse Event Category | This compound (%) | Degarelix (%) | Relugolix (%) | Comparator (GnRH Agonist - Leuprolide) (%) | Citations |
| Systemic Allergic Reactions | |||||
| Immediate-onset Allergic Reactions | 1.1 - 3.7 | Not reported as a significant concern | Not reported as a significant concern | Not reported as a significant concern | [3] |
| Injection Site Reactions | |||||
| Any reaction (pain, erythema, swelling) | N/A | ~35 (initial dose) | N/A (oral) | ~27 | [5][6] |
| Cardiovascular Events | |||||
| Major Adverse Cardiovascular Events (MACE) | N/A | 5.5 | 2.9 | 4.1 - 6.2 | [3][7][8] |
| Endocrine | |||||
| Hot Flushes | ~79 | ~26 | 54.3 | ~52 | [9][10] |
| Gastrointestinal | |||||
| Diarrhea | ~11 | N/A | 12.2 | 6.8 | [9][10] |
| Nausea | ~10 | N/A | N/A | N/A | [9] |
| Musculoskeletal | |||||
| Musculoskeletal Pain | N/A | N/A | 30 | N/A | [5] |
| Back and Joint Pain | N/A | up to 6 | N/A | N/A | [5] |
| General | |||||
| Fatigue | ~10 | 18.2 | 26 | 12.6 | [3][5][9] |
| Hepatic | |||||
| ALT Increased | N/A | N/A | 27 | N/A | [5] |
| AST Increased | N/A | N/A | 18 | N/A | [5] |
Experimental Protocols
The data presented in this guide are derived from various clinical trials. The methodologies for assessing adverse events in these key studies are outlined below.
HERO Trial (Relugolix)
-
Study Design: A Phase 3, multinational, randomized, open-label, parallel-group study in men with advanced prostate cancer requiring at least one year of androgen deprivation therapy.[9][11]
-
Patient Population: Men with a confirmed diagnosis of advanced prostate cancer, including those with biochemical or clinical relapse, metastatic disease, or advanced localized disease, and a serum testosterone level of ≥ 150 ng/dL.[12]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either oral relugolix (360 mg loading dose on day 1, followed by 120 mg once daily) or leuprolide acetate depot injections every 3 months for 48 weeks.[8][9]
-
Adverse Event Assessment: Safety assessments included the monitoring of treatment-emergent adverse events (AEs), vital signs, physical examinations, clinical laboratory tests (including liver function tests), and 12-lead electrocardiograms (ECGs).[9][11] AEs were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).[5] Major adverse cardiovascular events were defined as non-fatal myocardial infarction, non-fatal stroke, and all-cause death.[5]
Degarelix Pivotal Trials
-
Study Design: Randomized, open-label, active-controlled, parallel-group, multicenter Phase 3 trials comparing the efficacy and safety of degarelix with leuprolide in patients with prostate cancer.[13]
-
Patient Population: Men with histologically confirmed prostate cancer (all stages) for whom androgen deprivation therapy was indicated.[4]
-
Intervention: Patients received either subcutaneous injections of degarelix (a starting dose of 240 mg followed by monthly maintenance doses of 80 mg or 160 mg) or intramuscular injections of leuprolide (7.5 mg) monthly for 12 months.[14]
-
Adverse Event Assessment: Adverse events were recorded at each study visit and coded using the Medical Dictionary for Regulatory Activities (MedDRA). The intensity of AEs was graded using the CTCAE.[15] Safety monitoring included physical examinations, vital signs, ECGs, and clinical laboratory tests.[7] Injection site reactions were specifically assessed for pain, erythema, swelling, induration, and nodules.[14]
This compound Clinical Trials
-
Study Design: Phase 2 and 3, open-label, and comparator-controlled trials in men with prostate cancer.[16][17][18]
-
Patient Population: Men with advanced, symptomatic prostate cancer, or those at risk from the clinical flare associated with LHRH agonists.[19]
-
Intervention: Patients received intramuscular injections of this compound, typically 100 mg, on a specified schedule (e.g., days 1, 15, 29, and then every 4 weeks).[17][19]
-
Adverse Event Assessment: Safety was evaluated through the reporting of adverse events and abnormal laboratory values.[19] The World Health Organization (WHO) Toxicity Scale was often used to rate the severity of adverse events.[2] A key safety concern was the monitoring for immediate-onset systemic allergic reactions, with patients observed for at least 30 minutes post-injection.[2]
Signaling Pathways and Mechanism of Action
GnRH antagonists exert their therapeutic effect by blocking the GnRH receptor in the pituitary gland. This action prevents the downstream signaling cascade that leads to the production of LH and FSH.
Caption: GnRH Antagonist Mechanism of Action.
The diagram above illustrates the signaling pathway initiated by GnRH binding to its receptor on pituitary gonadotrope cells, leading to the production of LH and FSH. GnRH antagonists competitively block this receptor, thereby inhibiting the entire downstream cascade and preventing testosterone production.
Conclusion
The side effect profiles of GnRH antagonists are primarily related to androgen deprivation. This compound, as a first-generation agent, was associated with a notable risk of immediate-onset systemic allergic reactions, a concern less prominent with newer antagonists like Degarelix and Relugolix.[3][4] Degarelix is associated with a high incidence of injection site reactions, which is not a factor for the oral agent Relugolix.[6] Cardiovascular safety is an important consideration for all androgen deprivation therapies, and data from the HERO trial suggest a lower risk of major adverse cardiovascular events with Relugolix compared to the GnRH agonist leuprolide.[7][8] The choice of a specific GnRH antagonist for clinical development or therapeutic use should be guided by a thorough evaluation of its efficacy and a nuanced understanding of its specific side effect profile.
References
- 1. ascopubs.org [ascopubs.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. An update on the use of degarelix in the treatment of advanced hormone-dependent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ce.mayo.edu [ce.mayo.edu]
- 6. researchgate.net [researchgate.net]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. HERO phase III trial: Results comparing relugolix, an oral GnRH receptor antagonist, versus leuprolide acetate for advanced prostate cancer - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]
- 9. Redirecting to https://onderzoekmetmensen.nl/en/trial/50691 [onderzoekmetmensen.nl]
- 10. Relugolix: A new kid on the block among gonadotrophin-releasing hormone antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. urotoday.com [urotoday.com]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Real-World Evidence Prediction of a Phase IV Oncology Trial: Comparative Degarelix vs Leuprolide Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A phase 3, multicenter, open label, randomized study of this compound versus leuprolide plus daily antiandrogen in men with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A phase 3, multicenter, open-label, randomized study of this compound versus leuprolide acetate in men with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An open-label study of this compound in men with symptomatic prostate cancer at risk of treatment with LHRH agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Abarelix: A Comparative Guide to GnRH Antagonist Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Abarelix with other gonadotropin-releasing hormone (GnRH) antagonists, focusing on the validation of their shared mechanism of action through competitive binding assays. Experimental data is presented to support the comparison, along with detailed protocols for key experiments.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic decapeptide that functions as a potent GnRH antagonist.[1] In the physiological state, GnRH, a hormone released from the hypothalamus, stimulates the pituitary gland to produce luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones, in turn, regulate the production of testosterone in the testes. In hormone-sensitive conditions such as prostate cancer, testosterone can promote tumor growth.
This compound competitively binds to and blocks GnRH receptors in the pituitary gland.[1] This direct and competitive blockade prevents the binding of endogenous GnRH, thereby inhibiting the secretion of LH and FSH.[1] Consequently, testosterone production is suppressed without the initial surge that is characteristic of GnRH agonists.[2] This rapid reduction in testosterone levels is the primary mechanism through which this compound exerts its therapeutic effect in advanced prostate cancer.[1]
The validation of this competitive binding mechanism is crucial in the development and characterization of GnRH antagonists. Competitive binding assays are the gold standard for quantifying the affinity of a drug for its target receptor.
Comparative Analysis of GnRH Antagonist Binding Affinity
The efficacy of a GnRH antagonist is closely related to its binding affinity for the GnRH receptor. A higher binding affinity generally translates to a lower concentration of the drug required to achieve a therapeutic effect. The following table summarizes the binding affinities of this compound and two other notable GnRH antagonists, Degarelix and Relugolix, to the GnRH receptor.
| Compound | Binding Affinity Metric | Value (nM) | Receptor Species |
| This compound | Kd | 0.1 | Rat |
| Degarelix | Ki | 1.68 ± 0.12 | Human |
| Relugolix | IC50 | 0.33 | Human |
-
Kd (Dissociation Constant): Represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.
-
Ki (Inhibition Constant): Represents the concentration of a competing ligand that will bind to 50% of the receptors in the presence of a radioligand. A lower Ki value indicates a higher binding affinity.
-
IC50 (Half-maximal Inhibitory Concentration): Represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the binding of a radioligand to the GnRH receptor. It is an indirect measure of binding affinity.
Note: The data presented in this table is compiled from different studies. Direct comparison should be made with caution due to potential variations in experimental conditions and the use of different binding affinity metrics.
Experimental Protocol: Competitive Radioligand Binding Assay for GnRH Receptors
This protocol outlines a standard procedure for a competitive radioligand binding assay to determine the binding affinity of a test compound (e.g., this compound) for the GnRH receptor.
1. Materials and Reagents:
-
Cell line expressing the human GnRH receptor (e.g., HEK293 cells)
-
Radiolabeled GnRH analog (e.g., 125I-[His5,D-Tyr6]-GnRH)
-
Unlabeled GnRH (for determining non-specific binding)
-
Test compounds (this compound, Degarelix, Relugolix) at various concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
2. Cell Membrane Preparation:
-
Culture GnRH receptor-expressing cells to confluency.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.
3. Binding Assay Procedure:
-
To each well of a 96-well microplate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled GnRH (e.g., 1 µM), 50 µL of radioligand, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of the test compound at various concentrations, 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
If the Kd of the radioligand is known, calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.
Visualizations
GnRH Signaling Pathway and Antagonist Mechanism of Action
Caption: Mechanism of this compound as a GnRH antagonist.
Competitive Binding Assay Workflow
Caption: Workflow of a competitive binding assay.
References
A Comparative Guide to the Pharmacokinetics of Abarelix Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of different formulations of Abarelix, a gonadotropin-releasing hormone (GnRH) antagonist. The information is intended to assist researchers and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this therapeutic peptide.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of three distinct this compound formulations: an injectable solution, a depot injection, and a continuous subcutaneous infusion. These formulations offer different release profiles, leading to varied clinical applications.
| Pharmacokinetic Parameter | Injectable Solution | Depot Injection | Continuous Subcutaneous Infusion |
| Administration Route | Intramuscular (IM) | Intramuscular (IM) | Subcutaneous (SC) |
| Dosage Regimen | Single 15 µg/kg dose | Single 100 mg dose | 50 µg/kg/day |
| Time to Maximum Concentration (Tmax) | 1 hour[1] | Approximately 3 days[1][2] | Approximately 28 days[3] |
| Maximum Concentration (Cmax) | Not explicitly stated | 43.4 ± 32.3 ng/mL[2] | 56.1 ng/mL (mean)[3] |
| Terminal Half-life (t1/2) | 5.3 hours (0.22 days)[1] | 13.2 ± 3.2 days[2] | 10.0 days (mean)[3] |
| Relative Bioavailability | Reference | 0.52 (compared to injectable solution)[1] | Not applicable |
Experimental Protocols
Detailed experimental protocols for the clinical studies involving this compound are not fully available in the public domain. However, based on the available literature, the following methodologies were employed.
Clinical Study Design for Injectable and Depot Formulations
A pivotal study comparing the injectable and depot formulations of this compound was an open-label, sequential, two-phase clinical trial.[1]
-
Study Population: Healthy male subjects between the ages of 50 and 75.[1]
-
Dosing Regimen:
-
Phase 1: Subjects received a single intramuscular (IM) injection of this compound solution at a dose of 15 µg/kg.[1]
-
Washout Period: A 21-day washout period followed the initial dose.[1]
-
Phase 2: Subsequently, the same subjects received a single IM injection of 100 mg of the this compound depot formulation.[1]
-
-
Pharmacokinetic Sampling: Blood samples were collected at various time points after each administration to determine the plasma concentrations of this compound and to calculate pharmacokinetic parameters.
-
Pharmacodynamic Assessment: The hormonal suppression effects were evaluated by measuring levels of testosterone, dihydrotestosterone (DHT), follicle-stimulating hormone (FSH), and luteinizing hormone (LH).[1]
Clinical Study Design for Continuous Subcutaneous Infusion
The pharmacokinetic and pharmacodynamic characteristics of this compound administered via continuous subcutaneous infusion were evaluated in a multicenter, open-label trial.[3]
-
Study Population: 36 men with clinically localized or regional prostate cancer.[3]
-
Dosing Regimen: this compound was administered as a continuous subcutaneous infusion at a dosage of 50 µg/kg/day for up to 84 days (12 weeks).[3]
-
Pharmacokinetic and Pharmacodynamic Measurements: Plasma concentrations of this compound were measured, along with its effects on testosterone, prostate-specific antigen (PSA), DHT, FSH, and LH levels.[3]
Bioanalytical Method for Quantification of this compound in Plasma
While a specific, detailed, and validated protocol for the bioanalytical method used for this compound quantification in the cited studies is not publicly available, the analysis of peptide drugs like this compound in biological matrices typically involves highly sensitive and specific techniques such as:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small and large molecules in complex biological fluids. A validated LC-MS/MS method for this compound would involve:
-
Sample Preparation: Protein precipitation or solid-phase extraction (SPE) to remove interfering substances from the plasma.
-
Chromatographic Separation: Use of a C18 or similar reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column to separate this compound from other plasma components.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for sensitive and specific detection and quantification of this compound and an internal standard.
-
In Vitro Metabolism Studies
The metabolism of this compound has been investigated using in vitro systems.[2] The primary metabolic pathway is hydrolysis of peptide bonds. A general workflow for such a study would include:
-
Incubation with Liver Microsomes/Hepatocytes:
-
This compound would be incubated with human liver microsomes or cryopreserved hepatocytes in the presence of necessary cofactors (e.g., NADPH for cytochrome P450-mediated reactions).
-
Samples would be taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
The reaction would be quenched by adding an organic solvent like acetonitrile.
-
-
Analysis of Metabolites:
-
The samples would be centrifuged to pellet the protein, and the supernatant would be analyzed by LC-MS/MS.
-
The disappearance of the parent drug (this compound) over time would be monitored to determine its metabolic stability.
-
The appearance of metabolites would be investigated by searching for predicted peptide fragments resulting from hydrolysis.
-
Visualizations
Signaling Pathway of this compound
This compound functions as a direct antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor in the pituitary gland. This competitive blockade prevents the natural GnRH from binding, thereby inhibiting the downstream signaling cascade that leads to the production of testosterone.
Caption: Mechanism of action of this compound as a GnRH antagonist.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for the pharmacokinetic analysis of an this compound formulation in a clinical study.
Caption: General workflow for pharmacokinetic analysis of this compound.
Logical Relationship of this compound Formulations and Release Profiles
This diagram illustrates the relationship between the different this compound formulations and their resulting drug release profiles, which dictate their pharmacokinetic characteristics.
Caption: Relationship between this compound formulations and PK outcomes.
References
- 1. Pharmacokinetics and pharmacodynamics of a novel depot formulation of this compound, a gonadotropin-releasing hormone (GnRH) antagonist, in healthy men ages 50 to 75 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pharmacokinetics and pharmacodynamics of this compound, a gonadotropin-releasing hormone antagonist, after subcutaneous continuous infusion in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Abarelix Response: A Comparative Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating biomarkers to predict the response to Abarelix, a gonadotropin-releasing hormone (GnRH) antagonist, in preclinical models of prostate cancer. While clinical data has established the efficacy of this compound in reducing testosterone and prostate-specific antigen (PSA) levels, the identification of more specific and early-response biomarkers is crucial for optimizing its therapeutic use and developing personalized treatment strategies. This document outlines potential biomarkers, detailed experimental protocols for their validation, and a comparison with alternative therapeutic approaches.
Comparison of this compound with GnRH Agonists
This compound, as a GnRH antagonist, offers a distinct mechanism of action compared to the more commonly used GnRH agonists (e.g., leuprolide, goserelin). This difference has significant implications for biomarker discovery and patient outcomes.
| Feature | This compound (GnRH Antagonist) | GnRH Agonists | Rationale for Biomarker Validation |
| Mechanism of Action | Directly and competitively blocks GnRH receptors in the pituitary gland.[1][2][3] | Initially stimulate GnRH receptors, leading to a temporary surge in testosterone, followed by receptor downregulation and desensitization.[3] | The direct and rapid suppression by this compound may lead to distinct early molecular changes in the tumor microenvironment, providing a window for identifying early response biomarkers. |
| Testosterone Levels | Induces a rapid and profound decrease in testosterone without an initial surge.[1][4][5] | Cause an initial "testosterone flare" which can exacerbate clinical symptoms.[3] | Biomarkers independent of the initial testosterone surge could be more reliable predictors of long-term response to this compound. |
| FSH and LH Levels | Rapidly suppresses follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[1] | Initially increase FSH and LH levels before suppression. | Investigating downstream targets of the FSH receptor signaling pathway in prostate cancer cells could yield novel biomarkers. |
| Direct Tumor Effects | Potential for direct anti-proliferative effects through GnRH receptors expressed on prostate cancer cells.[2][6][7] | Potential for initial tumor stimulation due to the testosterone surge. | Biomarkers related to the direct anti-tumor signaling cascade of GnRH antagonists could predict response in both hormone-sensitive and castration-resistant prostate cancer. |
Potential Biomarkers for this compound Response in Preclinical Models
Beyond the standard clinical markers of serum testosterone and PSA, preclinical validation efforts should focus on biomarkers that provide earlier and more mechanistic insights into the therapeutic response.
| Biomarker Category | Potential Biomarkers | Rationale for Investigation | Preclinical Models |
| GnRH Signaling Pathway | p-ERK, p-Akt, cAMP levels, Gαi protein activity | GnRH receptors on prostate cancer cells are coupled to Gαi proteins, and their blockade by this compound is expected to modulate downstream signaling pathways like MAPK (ERK) and PI3K/Akt, impacting cell proliferation and survival.[6] | LNCaP (androgen-sensitive) and PC-3 (androgen-insensitive) human prostate cancer cell lines and xenografts. |
| Androgen Receptor (AR) Signaling | Nuclear AR localization, AR-regulated gene expression (e.g., TMPRSS2, FKBP5) | This compound indirectly inhibits AR signaling by depleting its ligand, testosterone. Monitoring direct AR activity provides a more proximal readout of drug effect than PSA. | LNCaP xenografts, patient-derived xenografts (PDX) from hormone-sensitive prostate cancer.[8] |
| Cell Proliferation and Apoptosis | Ki-67, cleaved caspase-3, PARP cleavage | Direct assessment of tumor cell proliferation and apoptosis in response to treatment can provide a rapid indication of therapeutic efficacy. | LNCaP and PC-3 xenografts, PDX models. |
| In Vivo Imaging | Tumor metabolic activity (¹⁸F-FDG PET), tumor perfusion (DCE-MRI), PSMA expression (⁶⁸Ga-PSMA PET) | Non-invasive imaging can provide longitudinal assessment of tumor response, reflecting changes in glucose metabolism, vascularity, and expression of prostate-cancer-specific antigens.[9][10][11][12] | Orthotopic and subcutaneous xenograft models (e.g., LNCaP, PC-3).[10][12] |
Experimental Protocols for Biomarker Validation
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of this compound and validate potential biomarkers of response in prostate cancer xenograft models.
Animal Models:
-
Androgen-Sensitive Model: Male athymic nude mice bearing subcutaneous or orthotopic LNCaP tumors.[13][14]
-
Androgen-Insensitive Model: Male athymic nude mice bearing subcutaneous or orthotopic PC-3 tumors (to investigate direct anti-tumor effects).
Treatment Groups:
-
Vehicle Control
-
This compound (dose and schedule to be determined based on pharmacokinetic studies)
-
GnRH Agonist (e.g., Leuprolide) as a comparator
-
Combination therapies (e.g., this compound + AR antagonist)
Experimental Procedures:
-
Tumor Growth Monitoring: Tumor volume will be measured twice weekly using calipers. For orthotopic models, tumor progression can be monitored using bioluminescence imaging if luciferase-expressing cell lines are used.[12][15]
-
Blood Sampling: Blood will be collected at baseline and at specified time points post-treatment to measure serum levels of testosterone, PSA, LH, and FSH via ELISA.
-
In Vivo Imaging: Mice will undergo PET/CT or MRI scans at baseline and at the end of the study to assess tumor metabolism and perfusion.[9][11]
-
Tissue Collection: At the end of the study, tumors will be excised, weighed, and processed for histological and molecular analysis.
Immunohistochemistry (IHC)
Objective: To assess the expression and localization of protein biomarkers in tumor tissues.
Protocol:
-
Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
Perform antigen retrieval using appropriate buffer and heating method (e.g., citrate buffer, pH 6.0, at 95°C for 20 minutes).[16]
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate with primary antibodies (e.g., anti-Ki-67, anti-cleaved caspase-3, anti-AR) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Image the slides and perform quantitative analysis of staining intensity and percentage of positive cells.
Western Blotting
Objective: To quantify the levels of specific proteins in tumor lysates.
Protocol:
-
Homogenize tumor tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-AR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing Pathways and Workflows
GnRH Receptor Signaling in Prostate Cancer Cells
Caption: GnRH receptor signaling pathway in prostate cancer cells and the inhibitory effect of this compound.
Experimental Workflow for Biomarker Validation
Caption: A streamlined workflow for the preclinical validation of biomarkers for this compound response.
References
- 1. urologytimes.com [urologytimes.com]
- 2. Antagonizing GnRH receptors: A temporary ADT salvage maneuver for prostate cancer patients experiencing PSA failure with GnRH agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of GnRH antagonists for prostate cancer: new approaches to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. A phase 3, multicenter, open-label, randomized study of this compound versus leuprolide acetate in men with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gonadotropin-Releasing Hormone Receptors in Prostate Cancer: Molecular Aspects and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cuaj.ca [cuaj.ca]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. Biomarkers in preclinical cancer imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radiolabeled small-molecule ligands for prostate-specific membrane antigen: in vivo imaging in experimental models of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. insidescientific.com [insidescientific.com]
- 12. researchgate.net [researchgate.net]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. Optimisation and validation of immunohistochemistry protocols for cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Abarelix and Leuprolide for Long-Term Maintenance of Medical Castration
In the landscape of androgen deprivation therapy (ADT) for hormone-sensitive prostate cancer, the choice between a gonadotropin-releasing hormone (GnRH) antagonist and a GnRH agonist is a critical clinical decision. This guide provides a detailed comparison of the long-term efficacy of Abarelix, a GnRH antagonist, and leuprolide, a GnRH agonist, in maintaining medical castration. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of clinical trial data, experimental methodologies, and mechanistic insights.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and leuprolide lies in their mechanism of action at the pituitary GnRH receptors.
This compound , as a GnRH antagonist, directly and competitively binds to GnRH receptors in the pituitary gland.[1][2] This immediate blockade prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid decrease in testosterone production by the testes.[2][3][4] A key advantage of this direct antagonism is the avoidance of an initial testosterone surge, which can be clinically significant in patients with advanced or symptomatic disease.[5][6]
Leuprolide , a GnRH agonist, also binds to pituitary GnRH receptors.[7][8] However, it initially stimulates these receptors, causing a transient increase in LH and FSH secretion, which in turn leads to a temporary surge in testosterone levels—a phenomenon known as "clinical flare".[7][9][10] With continuous administration, the pituitary becomes desensitized, and the GnRH receptors are downregulated, ultimately leading to a profound suppression of LH, FSH, and consequently, testosterone to castrate levels.[7][9] Full suppression of testosterone is typically achieved within 2-4 weeks.[7][10]
References
- 1. This compound | C72H95ClN14O14 | CID 16131215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Plenaxis (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. watchdoq.com [watchdoq.com]
- 5. A phase 3, multicenter, open-label, randomized study of this compound versus leuprolide acetate in men with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for injectable suspension: first-in-class gonadotropin-releasing hormone antagonist for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
Safety Operating Guide
Essential Guide to the Proper Disposal of Abarelix
This document provides crucial safety and logistical information for the proper disposal of Abarelix, a gonadotropin-releasing hormone (GnRH) antagonist. The following step-by-step procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this hazardous drug in a laboratory setting. Adherence to these guidelines is critical for personnel safety and environmental protection.
Core Safety and Handling Precautions
This compound is classified as a hazardous drug, specifically for its potential reproductive toxicity. Therefore, strict safety protocols must be followed during handling and disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, safety goggles, and a lab coat.[1][2]
-
Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[1][2]
-
Avoid Contamination: Prevent the substance from coming into contact with skin and eyes.[2] Do not allow this compound to enter sewers or waterways, as discharge into the environment must be avoided.[2][3]
Step-by-Step Disposal Procedures
The proper disposal route for this compound waste depends on its form. All disposal must comply with applicable federal, state, and local regulations.[4]
Procedure for Unused or Expired this compound
-
Do Not Discard in Regular Trash or Sewer: Unused or expired this compound must be treated as hazardous chemical waste.
-
Segregate for Disposal: Clearly label the original container as "Hazardous Waste for Disposal."
-
Arrange for Professional Disposal: The material should be disposed of through a licensed chemical destruction plant or a certified hazardous waste disposal service.[2] Methods like controlled incineration with flue gas scrubbing are recommended.[2] Alternatively, the material can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5]
Procedure for Partially Used Vials and Syringes
-
Immediate Segregation: Once used, immediately place any vial or syringe containing residual this compound into a designated, puncture-proof hazardous drug waste container.[6][7]
-
Container Specifications: These containers should be clearly marked to indicate they contain hazardous pharmaceuticals (e.g., "NIOSH HD waste").[6] Do not mix with non-hazardous sharps or general laboratory waste.
Procedure for Empty Containers and Contaminated Items
-
Trace Waste Disposal: All items that have come into contact with this compound are considered "trace-contaminated" and must be disposed of as hazardous waste.[4]
-
Collection: This includes empty vials, syringes, IV bags, tubing, gloves, bench paper, and any other contaminated disposable materials.[7]
-
Designated Containers: Place all trace-contaminated items into a dedicated hazardous drug waste container, often a yellow or black container specifically for this purpose.[6]
Procedure for Spill Cleanup
-
Restrict Access: Secure the area of the spill to prevent exposure.
-
Use Spill Kit: Utilize a spill kit designed for hazardous drugs.
-
Collect Residue: Carefully collect all spill residue and cleanup materials (absorbent pads, contaminated PPE, etc.).[2]
-
Dispose as Hazardous Waste: Place all cleanup materials into a designated hazardous drug waste container for disposal by a licensed contractor.[6]
Data Presentation: this compound Waste Disposal Summary
The following table summarizes the proper disposal streams for different types of this compound-related waste.
| Waste Type | Description | Required Disposal Method |
| Bulk/Unused this compound | Expired or unwanted pure substance, or solutions with significant concentrations. | Segregate, label as hazardous waste, and arrange for disposal via a licensed chemical destruction facility or hazardous waste incinerator.[2] |
| Partially Used Containers | Vials, syringes, etc., containing residual liquid or solid this compound. | Dispose of in a designated, clearly labeled hazardous pharmaceutical waste container (e.g., NIOSH HD container).[6][7] |
| Empty Containers | Vials, syringes, and other containers that held this compound but are now empty. | Dispose of as trace hazardous waste in a designated hazardous drug waste container.[6][7] |
| Contaminated Materials (Trace Waste) | Used PPE (gloves, coats), wipes, bench pads, etc. | Dispose of in a designated hazardous drug waste container.[4][7] |
| Spill Cleanup Materials | Absorbent materials and PPE used to clean an this compound spill. | Collect and dispose of in a designated hazardous drug waste container.[2][6] |
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 5. biosynth.com [biosynth.com]
- 6. ph.health.mil [ph.health.mil]
- 7. safety.duke.edu [safety.duke.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
